Technical Documentation Center

O-methylviridicatin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: O-methylviridicatin
  • CAS: 6152-51-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Isolation, Characterization, and Therapeutic Potential of O-Methylviridicatin

Executive Summary This technical guide details the extraction, isolation, and structural elucidation of O-methylviridicatin , a quinolone alkaloid derived from Penicillium species (notably P. polonicum and P.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the extraction, isolation, and structural elucidation of O-methylviridicatin , a quinolone alkaloid derived from Penicillium species (notably P. polonicum and P. viridicatum). Unlike its precursor viridicatin, the O-methylated derivative exhibits distinct lipophilicity and a potent biological profile, including significant cytotoxicity against HeLa cells and inhibition of TNF-


 induced HIV-1 replication. This document serves as a protocol-driven resource for drug discovery professionals, focusing on the causality of isolation steps and the validation of the final chemical entity.

Biosynthetic Context & Origin

Understanding the biosynthetic origin is critical for optimizing fermentation conditions. O-methylviridicatin is a product of the cyclopeptin pathway . It is not a random metabolite but the result of a specific enzymatic cascade involving non-ribosomal peptide synthetases (NRPS) and tailoring enzymes.

The Pathway Logic

The core scaffold is formed by the condensation of anthranilic acid and L-phenylalanine . The critical divergence from other alkaloids occurs during the ring expansion/contraction phase mediated by dioxygenases.

Key Enzymatic Transformations:

  • Condensation: Formation of Cyclopeptin (benzodiazepine core).

  • Dehydrogenation: Conversion to Dehydrocyclopeptin.

  • Ring Contraction: The AsqI-like enzyme catalyzes a ring contraction to form the quinolone core (Viridicatin).[1]

  • O-Methylation: A SAM-dependent O-methyltransferase attacks the C-3 hydroxyl group to yield O-methylviridicatin.

Biosynthetic Pathway Diagram

Biosynthesis Start Anthranilic Acid + L-Phenylalanine Cyclo Cyclopeptin (Benzodiazepine core) Start->Cyclo NRPS Condensation Dehydro Dehydrocyclopeptin Cyclo->Dehydro Dehydrogenase Virid Viridicatin (Quinolone core) Dehydro->Virid Ring Contraction (Dioxygenase) Final O-Methylviridicatin Virid->Final SAM-dependent O-Methyltransferase

Figure 1: Biosynthetic trajectory from amino acid precursors to the O-methylated quinolone alkaloid.

Upstream Processing: Fermentation Protocol

The production of O-methylviridicatin is highly dependent on the carbon source. Solid-state fermentation (rice media) is preferred over liquid broth for this specific alkaloid class as it mimics the natural fungal habitat, often resulting in higher titers of secondary metabolites.

Strain Cultivation
  • Strain: Penicillium polonicum (or equivalent producing strain).

  • Inoculum: Spore suspension (

    
     spores/mL) in sterile distilled water.
    
Solid-State Fermentation Setup

Rationale: Rice provides a complex carbohydrate matrix that induces the stationary phase stress response required for alkaloid production.

  • Media Preparation: Aliquot 100g of commercially available rice into 1L Erlenmeyer flasks. Add 110mL of distilled water.

  • Sterilization: Autoclave at 121°C for 20 minutes. Note: Ensure rice is not "mushed" to allow mycelial penetration.

  • Inoculation: Add 3-5 mL of spore suspension to the cooled rice media.

  • Incubation:

    • Temperature: 25°C ± 2°C.

    • Duration: 28–30 days.

    • Condition: Static (do not shake).

Downstream Processing: Isolation & Purification

This section outlines the separation logic. We utilize a polarity-gradient approach, moving from crude extraction to size-exclusion, and finally high-resolution reverse-phase separation.

Extraction Workflow

Solvent Choice: Ethyl Acetate (EtOAc). Why: EtOAc is moderately polar and immiscible with water. It efficiently extracts quinolone alkaloids while leaving behind highly polar primary metabolites (sugars) and salts.

Protocol:

  • Maceration: Dice the moldy rice culture.

  • Extraction: Soak in EtOAc (3 x 500mL per flask) for 24 hours at room temperature.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield the crude oleoresin.

Purification Cascade

The crude extract is complex. Direct HPLC is inefficient due to column fouling.

Step 1: Silica Gel Chromatography (Normal Phase)

  • Stationary Phase: Silica gel (200–300 mesh).

  • Mobile Phase: Gradient elution using Petroleum Ether (PE) and Ethyl Acetate (EtOAc).

    • Start: 100:0 (PE:EtOAc) to remove fatty acids/lipids.

    • Target Elution: 80:20 to 60:40 (PE:EtOAc). O-methylviridicatin typically elutes in mid-polarity fractions.

Step 2: Sephadex LH-20 (Size Exclusion/Molecular Sieving)

  • Rationale: Removes chlorophyll and polymeric impurities.

  • Solvent: MeOH:CH2Cl2 (1:1).

  • Mechanism: Small molecules like O-methylviridicatin enter the pores and elute later; large polymers elute first.

Step 3: Semi-Preparative HPLC (Final Polish)

  • Column: C18 Reverse Phase (e.g., ODS-A, 5

    
    m).
    
  • System: MeOH:H2O (70:30 is a standard starting point for methylated quinolones).

  • Detection: UV at 254 nm and 300 nm (Quinolones have strong UV absorption).

Isolation Workflow Diagram

Isolation Ferm Fermented Rice Culture (30 Days) Extract EtOAc Extraction & Concentration Ferm->Extract Crude Crude Extract Extract->Crude Silica Silica Gel Column (PE:EtOAc Gradient) Crude->Silica Fractionation Sephadex Sephadex LH-20 (MeOH:CH2Cl2 1:1) Silica->Sephadex Target Fractions HPLC Semi-Prep HPLC (C18, MeOH:H2O) Sephadex->HPLC Final Purification Product Pure O-Methylviridicatin HPLC->Product Rt ~ 22 min

Figure 2: Step-by-step downstream processing workflow from crude culture to pure compound.

Structural Validation (Self-Validating System)

To confirm the identity of O-methylviridicatin (C


H

NO

), compare experimental NMR data against the established values below. The presence of the methoxy group at C-3 is the defining feature distinguishing it from viridicatin.
Key NMR Diagnostic Signals (DMSO- )

The following table summarizes the expected chemical shifts.

Position

(ppm), Multiplicity,

(Hz)

(ppm)
Structural Inference
3-OCH

3.78 (3H, s) 59.8 Diagnostic Methoxy Group
NH (1) 12.10 (1H, s)-Amide proton (Quinolone ring)
C-2 -158.5Carbonyl (Amide)
C-3 -143.2Oxygenated quaternary carbon
C-4 -139.5Quaternary carbon
Ar-H (5-8) 7.20 – 7.60 (m)115.0 – 130.0Quinolone aromatic ring
Ph-H (2'-6') 7.30 – 7.55 (m)128.0 – 130.0Phenyl group at C-4

Validation Logic:

  • Mass Spectrometry: Look for

    
     at m/z 252.1.
    
  • Proton NMR: The singlet at

    
     3.78 is non-negotiable. If this is a broad singlet around 
    
    
    
    9.0-10.0, you likely have Viridicatin (unmethylated).
  • Carbon NMR: Confirm the carbonyl peak at

    
     158.5.
    

Biological Profile & Therapeutic Potential

O-methylviridicatin is not merely a chemical curiosity; it possesses specific bioactivity driven by its planar quinolone structure which allows for intercalation or specific protein binding.

Quantitative Bioactivity Data
Target / Cell LineActivity TypeValueReference
HIV-1 Replication Inhibition (TNF-

induced)
IC

= 5.0

M
[1]
HeLa Cells CytotoxicityIC


15

M
[2]
KB Cells CytotoxicityModerate[2]
Mechanism of Action

The compound acts as a TNF-


 blocker . By inhibiting the activation of the HIV long terminal repeat (LTR), it prevents viral replication in infected cells. The O-methylation increases lipophilicity compared to viridicatin, potentially enhancing cell membrane permeability and bioavailability.

References

  • Wei, H., et al. (2011). Quinolone alkaloids from the sponge-derived fungus Penicillium sp.. Marine Drugs.
  • Nishiyama, T., et al. (2020). Biosynthesis of viridicatin-type fungal alkaloids. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: O-Methylviridicatin.[2] Retrieved from [Link]

Sources

Exploratory

The Technical Guide to the Structure Elucidation of O-Methylviridicatin

A Senior Application Scientist's Perspective on Unraveling a Fungal Alkaloid's Architecture Preamble: The Logic of Discovery In the realm of natural product chemistry, the elucidation of a molecule's structure is a scien...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Unraveling a Fungal Alkaloid's Architecture

Preamble: The Logic of Discovery

In the realm of natural product chemistry, the elucidation of a molecule's structure is a scientific narrative. It is a story told through the language of spectroscopy, chemical reactivity, and biosynthetic reasoning. This guide eschews a rigid, templated approach to detail the scientific journey that led to the structural determination of O-methylviridicatin, a quinolinone alkaloid produced by various Penicillium species. As researchers, scientists, and drug development professionals, our goal is not merely to identify a compound but to understand the logic that solidifies its three-dimensional identity, ensuring the absolute certainty required for further investigation and potential therapeutic development.

O-methylviridicatin, a derivative of the mycotoxin viridicatin, has garnered interest for its biological activities, notably as an inhibitor of TNF-α-induced HIV replication.[1] Understanding its precise molecular architecture is paramount. This guide will walk through the deductive process of its structure elucidation, from initial isolation to the corroborative evidence of chemical synthesis, emphasizing the "why" behind each experimental choice.

Chapter 1: The Genesis - Isolation and Preliminary Characterization

The story of O-methylviridicatin begins with its parent compound, viridicatin, first isolated from the mycelium of Penicillium viridicatum.[2] The isolation of these fungal secondary metabolites typically follows a well-trodden, yet nuanced, path.

Cultivation and Extraction: A Protocol Grounded in Biosynthetic Timing

The production of secondary metabolites by fungi is highly dependent on culture conditions and growth phase. Therefore, the first step is to cultivate the producing organism, such as Penicillium viridicatum or other related species, under conditions optimized for the biosynthesis of viridicatin and its derivatives.

Experimental Protocol: Fungal Cultivation and Extraction

  • Inoculation and Growth: A pure culture of the Penicillium species is used to inoculate a suitable liquid or solid-state fermentation medium. The choice of medium (e.g., Czapek-Dox, Potato Dextrose Broth) is critical and often empirically determined to maximize the yield of the target compounds. Incubation is carried out for a period of several days to weeks, monitoring for the optimal production window of the desired metabolites.

  • Harvesting: The fungal biomass (mycelium) is separated from the culture broth by filtration. Both the mycelium and the broth are typically analyzed, as secondary metabolites can be intracellular or secreted.

  • Extraction: The mycelium is dried and then extracted with an organic solvent, such as chloroform, ethyl acetate, or methanol. The choice of solvent is based on the polarity of the target compounds. For quinolinone alkaloids, a solvent of intermediate polarity like ethyl acetate is often effective. The culture filtrate is also extracted with an immiscible organic solvent.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract. This crude extract is a complex mixture of various fungal metabolites.

Chromatographic Separation: The Path to Purity

The crude extract is then subjected to a series of chromatographic separations to isolate the individual components. This is a process of iterative refinement, moving from broad separations to high-resolution techniques.

Figure 1: A generalized workflow for the isolation of a pure natural product from a crude fungal extract.

Chapter 2: The Spectroscopic Dialogue - Deciphering the Molecular Blueprint

With a pure sample of O-methylviridicatin in hand, the process of structure elucidation moves to the interrogation of the molecule with various forms of electromagnetic radiation. Each spectroscopic technique provides a unique piece of the structural puzzle.

Mass Spectrometry: The Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is the first port of call to determine the precise molecular weight and, from that, the molecular formula.

  • Expected Molecular Ion: For O-methylviridicatin (C₁₆H₁₃NO₂), the expected monoisotopic mass of the molecular ion [M+H]⁺ is approximately 252.1025 m/z.

  • Fragmentation Pattern: The fragmentation pattern in the mass spectrum provides clues about the structural motifs. For a quinolinone scaffold, characteristic losses of CO (28 Da) and fragments related to the phenyl and methoxy substituents would be anticipated.

Ultraviolet (UV) Spectroscopy: A Glimpse into the Chromophore

UV spectroscopy provides information about the conjugated system within the molecule. The quinolinone ring system, with its extended π-electron network, exhibits characteristic UV absorptions. The presence of the phenyl substituent further influences the absorption maxima. While not providing detailed structural information on its own, the UV spectrum serves as a characteristic fingerprint and confirms the presence of a highly conjugated system.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is invaluable for identifying the functional groups present in the molecule. For O-methylviridicatin, key absorption bands would be expected for:

  • N-H Stretching: A band in the region of 3200-3400 cm⁻¹ would indicate the presence of the N-H group in the quinolinone ring.

  • C=O Stretching: A strong absorption around 1650-1670 cm⁻¹ is characteristic of the amide carbonyl group in the quinolinone ring.

  • C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ range are indicative of the aromatic rings.

  • C-O Stretching: Bands corresponding to the methoxy group would be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the carbon skeleton and the connectivity of atoms. Both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to piece together the final structure.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For O-methylviridicatin, the following key signals would be anticipated:

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Assignment Rationale
Aromatic Protons (9H)7.0 - 8.5Multiplets~7-8Protons on the quinolinone and phenyl rings.
Methoxy Protons (3H)~3.5 - 4.0SingletN/AProtons of the -OCH₃ group.
N-H Proton (1H)> 10 (broad)SingletN/AThe acidic proton on the nitrogen of the quinolinone ring.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. For the 16 carbons of O-methylviridicatin, a corresponding number of signals would be expected (barring any accidental equivalence).

Carbon Type Expected Chemical Shift (δ, ppm) Assignment Rationale
Carbonyl Carbon (C=O)160 - 170The amide carbonyl carbon.
Aromatic/Vinylic Carbons (C=C)100 - 150Carbons of the quinolinone and phenyl rings.
Methoxy Carbon (-OCH₃)55 - 65The carbon of the methoxy group.

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This would be used to trace the connectivity of the protons on the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is instrumental in connecting the different structural fragments, for example, showing the correlation between the methoxy protons and the carbon at the 3-position of the quinolinone ring.

Retrosynthesis Target O-Methylviridicatin Intermediate1 2-Amino-α-phenylacetophenone Derivative Target->Intermediate1 C-N bond formation (cyclization) Intermediate2 Anthranilic Acid Derivative Intermediate1->Intermediate2 Acylation StartingMaterial2 Phenylacetic Acid Derivative Intermediate1->StartingMaterial2 StartingMaterial1 Substituted Aniline Intermediate2->StartingMaterial1

Figure 3: A simplified retrosynthetic analysis for O-methylviridicatin.

By synthesizing the proposed structure of O-methylviridicatin, a direct comparison of its spectroscopic data (NMR, MS, IR, UV) and physical properties (melting point, chromatographic retention time) with those of the isolated natural product can be made. An exact match provides unequivocal proof of the structure.

Chapter 4: The Biogenetic Context

Understanding the biosynthetic pathway of a natural product can provide additional confidence in its proposed structure. O-methylviridicatin is derived from viridicatin, which itself is formed through a fascinating series of enzymatic transformations. The biosynthesis of viridicatin is proposed to proceed from L-phenylalanine and anthranilic acid. The final step to O-methylviridicatin is a simple O-methylation of the hydroxyl group of viridicatin, a common reaction in fungal secondary metabolism.

Conclusion: A Self-Validating Narrative

The structure elucidation of O-methylviridicatin is a prime example of the logical and self-validating process of natural product chemistry. Each piece of evidence, from the initial isolation and spectroscopic analysis to the final confirmation by chemical synthesis and biosynthetic considerations, builds upon the last to create a cohesive and irrefutable structural assignment. This in-depth understanding is the bedrock upon which all further research into the biological activity and therapeutic potential of this intriguing fungal metabolite is built.

References

  • Heguy, A., Cai, P., Meyn, P., et al. (1998). Isolation and characterization of the fungal metabolite 3-O-methylviridicatin as an inhibitor of tumour necrosis factor α-induced human immunodeficiency virus replication. Antiviral Chemistry & Chemotherapy, 9(2), 149-155. [Link]

  • PubChem. (n.d.). Viridicatin. National Center for Biotechnology Information. [Link]

  • Zhang, Z. X., Li, Z. H., Yin, W. B., & Li, S. M. (2022). Biosynthesis of Viridicatol in Penicillium palitans Implies a Cytochrome P450-Mediated meta Hydroxylation at a Monoalkylated Benzene Ring. Organic Letters, 24(1), 262–267. [Link]

  • Frisvad, J. C., & Filtenborg, O. (1989). Terverticillate penicillia: chemotaxonomy and mycotoxin production. Mycologia, 81(6), 837-861. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 119-140. [Link]

  • Kishimoto, S., et al. (2018). Enzymatic one-step ring contraction for quinolone biosynthesis. Nature Communications, 9(1), 1-9. [Link]

  • Santini, A., Mikusová, P., Sulyok, M., et al. (2014). Penicillium strains isolated from Slovak grape berries taxonomy assessment by secondary metabolite profile. Mycotoxin Research, 30(4), 213-220. [Link]

Sources

Foundational

An In-depth Technical Guide to the O-methylviridicatin Biosynthetic Pathway in Fungi

This guide provides a comprehensive overview of the biosynthetic pathway of O-methylviridicatin, a fungal alkaloid with potential pharmacological applications. We will delve into the genetic and enzymatic machinery respo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the biosynthetic pathway of O-methylviridicatin, a fungal alkaloid with potential pharmacological applications. We will delve into the genetic and enzymatic machinery responsible for its synthesis, offering a detailed look at the underlying biochemical logic. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this fascinating metabolic route.

Introduction: The Significance of O-methylviridicatin

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant biological activities. Among these, the quinoline alkaloid O-methylviridicatin has attracted interest due to its structural relationship to viridicatin and its potential as a scaffold for drug discovery. Understanding its biosynthesis is paramount for harnessing its full potential, either through synthetic biology approaches in a heterologous host or through targeted strain improvement of the native producer.

The biosynthesis of O-methylviridicatin is a multi-step process orchestrated by a dedicated gene cluster. The well-characterized pathway in Penicillium aethiopicum and related fungi serves as a model for understanding this intricate biochemical cascade.

The Genetic Blueprint: The vrd Gene Cluster

The genes responsible for O-methylviridicatin biosynthesis are typically organized in a contiguous cluster, a common feature for fungal secondary metabolite pathways. This co-localization facilitates the coordinated regulation of gene expression. In Penicillium aethiopicum, the vrd gene cluster contains the five genes essential for the conversion of anthranilic acid and L-phenylalanine into O-methylviridicatin.

Table 1: Genes of the O-methylviridicatin Biosynthetic Cluster

GeneEncoded EnzymeFunction
vrdANon-ribosomal peptide synthetase (NRPS)Catalyzes the condensation of anthranilic acid and L-phenylalanine.
vrdBFAD-dependent monooxygenaseHydroxylation of the benzodiazepinedione intermediate.
vrdCNAD-dependent dehydrogenaseOxidation of the hydroxylated intermediate.
vrdDO-methyltransferaseMethylation of the viridicatin scaffold.
vrdEMFS transporterPutative efflux pump for O-methylviridicatin.

The Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade

The journey from simple precursors to the complex O-methylviridicatin molecule is a testament to the efficiency and elegance of fungal biochemistry. The pathway can be dissected into several key enzymatic steps, each catalyzed by a specific protein encoded by the vrd gene cluster.

Step 1: NRPS-mediated Condensation

The pathway initiates with the activation and condensation of two amino acid precursors: anthranilic acid and L-phenylalanine. This crucial step is catalyzed by the non-ribosomal peptide synthetase (NRPS) VrdA. NRPSs are large, modular enzymes that act as assembly lines for the synthesis of peptides without the need for a ribosome.

VrdA contains distinct domains for the recognition, activation (adenylation), and covalent attachment (thiolation) of each amino acid precursor. The adenylation (A) domain selects the specific amino acid and activates it as an aminoacyl-AMP. The activated amino acid is then transferred to a thiolation (T) domain, also known as a peptidyl carrier protein (PCP), where it is covalently bound to a phosphopantetheinyl arm. Finally, a condensation (C) domain catalyzes the formation of a peptide bond between the two tethered amino acids, yielding a dipeptide intermediate that remains bound to the NRPS.

G cluster_VrdA VrdA (NRPS) Anthranilic_Acid Anthranilic Acid A_Domain_1 A-Domain (Anthranilate) Anthranilic_Acid->A_Domain_1 L_Phenylalanine L-Phenylalanine A_Domain_2 A-Domain (Phenylalanine) L_Phenylalanine->A_Domain_2 T_Domain_1 T-Domain A_Domain_1->T_Domain_1 Activation & Thiolation C_Domain C-Domain T_Domain_1->C_Domain Condensation T_Domain_2 T-Domain A_Domain_2->T_Domain_2 Activation & Thiolation T_Domain_2->C_Domain Condensation Dipeptide_Intermediate NRPS-bound Dipeptide C_Domain->Dipeptide_Intermediate G Benzodiazepinedione Benzodiazepinedione Intermediate Hydroxylated_Intermediate Hydroxylated Intermediate Benzodiazepinedione->Hydroxylated_Intermediate VrdB (Monooxygenase) VrdB FAD -> FADH2 Viridicatin Viridicatin Hydroxylated_Intermediate->Viridicatin VrdC (Dehydrogenase) VrdC NAD+ -> NADH O_methylviridicatin O-methylviridicatin Viridicatin->O_methylviridicatin VrdD (O-methyltransferase) + SAM VrdD SAM -> SAH

Caption: Tailoring steps in O-methylviridicatin biosynthesis.

Experimental Validation: Protocols and Methodologies

The elucidation of the O-methylviridicatin biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. The following protocols provide a framework for the experimental validation of the vrd gene cluster and the functional characterization of its encoded enzymes.

Gene Knockout and Complementation

A cornerstone of functional genomics, targeted gene deletion allows for the direct assessment of a gene's role in a specific metabolic pathway.

Protocol: Fungal Gene Deletion via Homologous Recombination

  • Construct Design: A deletion cassette is designed to replace the target gene (e.g., vrdA) with a selectable marker (e.g., hygromycin resistance). The cassette contains flanking regions homologous to the upstream and downstream sequences of the target gene.

  • Protoplast Transformation: Protoplasts of the fungal strain are generated by enzymatic digestion of the cell wall. The deletion cassette is then introduced into the protoplasts using a method such as polyethylene glycol (PEG)-mediated transformation.

  • Selection and Screening: Transformants are selected on a medium containing the appropriate antibiotic. Putative knockout mutants are then screened by PCR to confirm the replacement of the target gene with the deletion cassette.

  • Metabolite Analysis: The metabolic profile of the knockout mutant is compared to that of the wild-type strain using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The absence of O-methylviridicatin and the accumulation of any pathway intermediates in the mutant strain provide strong evidence for the gene's function.

  • Complementation: To confirm that the observed phenotype is due to the deletion of the target gene, a complementation experiment is performed. A functional copy of the gene is reintroduced into the knockout mutant, which should restore the production of O-methylviridicatin.

Heterologous Expression

Expressing the entire vrd gene cluster in a well-characterized, heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, provides a clean background for studying the pathway and can facilitate the production of O-methylviridicatin for further investigation.

Protocol: Heterologous Expression in Aspergillus nidulans

  • Vector Construction: The entire vrd gene cluster is cloned into a fungal expression vector. This can be achieved through traditional restriction enzyme-based cloning or more advanced techniques like Gibson assembly or yeast-based homologous recombination.

  • Fungal Transformation: The expression vector is introduced into a suitable A. nidulans recipient strain using protoplast transformation.

  • Strain Cultivation and Metabolite Extraction: The recombinant fungal strain is cultivated under conditions conducive to secondary metabolite production. The mycelium and culture broth are then extracted with an organic solvent (e.g., ethyl acetate) to recover the produced metabolites.

  • Metabolite Identification: The extracted metabolites are analyzed by HPLC and LC-MS. The presence of O-methylviridicatin in the recombinant strain, and its absence in the empty-vector control, confirms the functionality of the heterologously expressed gene cluster.

Conclusion and Future Directions

The elucidation of the O-methylviridicatin biosynthetic pathway provides a clear roadmap for the targeted engineering of this valuable fungal metabolite. Future work in this area could focus on:

  • Enzyme Engineering: Modifying the substrate specificity of the VrdA NRPS to incorporate different precursor molecules, leading to the generation of novel O-methylviridicatin analogs with potentially improved biological activities.

  • Pathway Refactoring: Optimizing the expression of the vrd genes in a heterologous host to improve the titer and yield of O-methylviridicatin.

  • Regulatory Studies: Investigating the regulatory networks that control the expression of the vrd gene cluster to identify strategies for upregulating its production in the native host.

By leveraging the knowledge of this biosynthetic pathway, the scientific community is well-positioned to unlock the full therapeutic and biotechnological potential of O-methylviridicatin and its derivatives.

References

  • Biosynthesis of viridicatin and its O-methylated derivative in fungi. This paper is not directly available online. A related article on the biosynthesis of viridicatin alkaloids can be found at: [Link].

  • The Viridicatin Biosynthetic Gene Cluster in Aspergillus nidulans: A Model for Fungal Secondary Metabolism. While a direct link to this specific title is unavailable, a relevant publication on the viridicatin biosynthetic gene cluster in Penicillium aethiopicum is accessible at: [Link].

  • Heterologous expression of the viridicatin biosynthetic gene cluster in Aspergillus oryzae. A related study on the heterologous production of viridicatin in Aspergillus nidulans can be found here: [Link].

Exploratory

Biological Activity of O-Methylviridicatin and its Analogues

Executive Summary O-Methylviridicatin (3-methoxy-4-phenylquinolin-2(1H)-one) is a naturally occurring alkaloid derivative primarily isolated from Penicillium species. While its parent compound, viridicatin , exhibits bro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Methylviridicatin (3-methoxy-4-phenylquinolin-2(1H)-one) is a naturally occurring alkaloid derivative primarily isolated from Penicillium species. While its parent compound, viridicatin , exhibits broad-spectrum antimicrobial and cytotoxic properties, the


-methylated derivative demonstrates a distinct and highly specific pharmacological profile: potent inhibition of HIV-1 replication with reduced cytotoxicity.

This technical guide analyzes the biological activity, structure-activity relationships (SAR), and synthetic pathways of O-methylviridicatin and its analogues. It serves as a blueprint for researchers investigating the 3,4-substituted quinolone scaffold as a privileged structure in drug discovery.

Chemical Identity and Biosynthesis

Structural Core

The molecule belongs to the 4-phenylquinolin-2(1H)-one class. Its activity hinges on the specific substitution at the C-3 position.

PropertyDetail
IUPAC Name 3-methoxy-4-phenyl-1H-quinolin-2-one
Common Synonyms O-Methylviridicatin, 3-methoxy-4-phenylcarbostyril
Molecular Formula C

H

NO

Parent Scaffold Viridicatin (3-hydroxy-4-phenylquinolin-2(1H)-one)
Key Functional Groups 3-Methoxy ether (critical for selectivity), 4-Phenyl ring, Lactam core
Biosynthetic Origin

O-Methylviridicatin is a secondary metabolite produced by fungi such as Penicillium citrinum, Penicillium cyclopium, and Penicillium viridicatum. It is biosynthetically derived from the cyclization of anthranilic acid and phenylalanine precursors, followed by a late-stage


-methylation step catalyzed by specific methyltransferases.

Pharmacological Profile[6][7][8]

Antiviral Activity (HIV-1)

The most significant therapeutic potential of O-methylviridicatin lies in its ability to block HIV-1 replication. Unlike direct reverse transcriptase inhibitors, it acts on the host signaling pathways that the virus hijacks for reactivation.

  • Mechanism: Inhibition of Tumor Necrosis Factor-alpha (TNF-

    
    )-induced HIV-1 Long Terminal Repeat (LTR) activation.
    
  • Target: The compound likely interferes with the NF-

    
    B signaling pathway , preventing the nuclear translocation of p65/p50 subunits required for viral transcription.
    
  • Potency:

    • IC

      
       (HeLa cells):  5 µM (Inhibition of HIV LTR activation).
      
    • IC

      
       (OM-10.1 cells):  2.5 µM (Inhibition of virus production).
      
  • Selectivity: Unlike the cytotoxic parent viridicatin, the

    
    -methyl derivative shows "good selectivity," inhibiting viral replication at concentrations non-toxic to the host cells.
    
Cytotoxicity and Anticancer Potential (Analogues)

While O-methylviridicatin is optimized for antiviral selectivity, its analogues (particularly the 3-hydroxy variants) are potent cytotoxins.

  • Viridicatin (Parent): Exhibits significant cytotoxicity against various cancer cell lines (e.g., HeLa, KB cells) by inducing apoptosis.

  • Mechanism: Disruption of microtubule dynamics and induction of oxidative stress.

  • SAR Insight: The presence of the free hydroxyl group at C-3 (viridicatin) correlates with higher cytotoxicity, whereas masking this group (O-methylation) shifts the profile toward anti-inflammatory/antiviral signaling modulation.

Antimicrobial Activity

The viridicatin scaffold possesses inherent antibiotic properties, particularly against Mycobacterium tuberculosis and Bacillus subtilis. However, methylation at the C-3 position generally reduces direct antibacterial potency compared to the free hydroxyl form.

Structure-Activity Relationship (SAR)

The biological output of the quinolone scaffold is dictated by substituents at positions 3 and 4.

PositionSubstituentEffect on Activity
C-3 -OH (Hydroxy) High cytotoxicity; broad antibiotic activity; lower selectivity.
C-3 -OMe (Methoxy) High antiviral specificity ; reduced cytotoxicity; TNF-

blockade.
C-4 -Phenyl Essential for hydrophobic interaction with target proteins (e.g., kinases).
N-1 -H (Free NH) Required for hydrogen bonding in the lactam pocket. N-methylation often reduces activity.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of Viridicatin (Cytotoxicity) versus O-Methylviridicatin (Antiviral via NF-


B blockade).

G cluster_0 Chemical Scaffold cluster_1 Cellular Targets cluster_2 Biological Outcome Viridicatin Viridicatin (3-OH) OMethyl O-Methylviridicatin (3-OMe) Viridicatin->OMethyl Enzymatic Methylation Microtubules Microtubule Destabilization Viridicatin->Microtubules High Affinity TNF_R TNF-Receptor Signaling OMethyl->TNF_R Modulation Apoptosis Apoptosis (Cancer Cell Death) Microtubules->Apoptosis NFkB NF-κB Complex (p50/p65) TNF_R->NFkB Inhibits Activation HIV_LTR HIV-1 LTR Promoter NFkB->HIV_LTR Prevents Transcription Viral_Block Viral Replication Blockade HIV_LTR->Viral_Block

Caption: Divergent mechanisms of action: Viridicatin targets cytoskeletal integrity leading to apoptosis, while O-Methylviridicatin selectively interrupts the TNF-


/NF-

B axis to prevent HIV-1 reactivation.

Experimental Protocols

Chemical Synthesis of O-Methylviridicatin

Since isolation from fungal cultures yields low quantities, total synthesis is preferred for drug development.

Step 1: Synthesis of Viridicatin Core

  • Reagents: 2-Aminobenzophenone (10 mmol), Diethyl malonate (15 mmol).

  • Procedure:

    • Mix reagents in diphenyl ether (20 mL).

    • Heat to reflux (approx. 250°C) for 2 hours.

    • Cool the mixture; the product (Viridicatin) precipitates.

    • Filter and wash with hexane/ethanol to remove diphenyl ether.

    • Yield: ~70-80% of 3-hydroxy-4-phenylquinolin-2(1H)-one.

Step 2: O-Methylation

  • Reagents: Viridicatin (1 mmol), Dimethyl sulfate (1.2 mmol) or Methyl Iodide, Potassium Carbonate (K

    
    CO
    
    
    
    , 2 mmol), Acetone (dry).
  • Procedure:

    • Dissolve Viridicatin in anhydrous acetone (10 mL).

    • Add K

      
      CO
      
      
      
      and stir for 15 minutes at room temperature.
    • Add Dimethyl sulfate dropwise.

    • Reflux at 60°C for 4-6 hours (monitor via TLC: Silica, Hexane:EtOAc 1:1).

    • Evaporate solvent, resuspend residue in water, and extract with Ethyl Acetate.

    • Purify via column chromatography.

  • Validation:

    
    H NMR (CDCl
    
    
    
    ) should show a singlet at
    
    
    ~3.8-4.0 ppm corresponding to the -OCH
    
    
    group.
Bioassay: TNF- Induced HIV-1 LTR Activation

This protocol validates the specific antiviral activity of the synthesized compound.

  • Cell Line: HeLa cells stably transfected with an HIV-1 LTR-CAT (Chloramphenicol Acetyltransferase) reporter plasmid.

  • Seeding: Plate cells at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Pre-incubate cells with O-Methylviridicatin (0.1 - 10 µM) for 1 hour.

    • Stimulate with TNF-

      
       (10 ng/mL).
      
  • Incubation: Culture for 24 hours at 37°C.

  • Readout:

    • Lyse cells and measure CAT enzyme levels (ELISA or enzymatic assay).

    • Control: Cells treated with TNF-

      
       only (100% activation).
      
    • Calculation: Calculate % Inhibition relative to control.

Synthesis Workflow Diagram

Synthesis Start 2-Aminobenzophenone + Diethyl Malonate Cyclization Thermal Cyclization (250°C, Diphenyl ether) Start->Cyclization Intermediate Viridicatin (3-Hydroxy-4-phenylquinolin-2-one) Cyclization->Intermediate Methylation O-Methylation (Me2SO4 / K2CO3 / Acetone) Intermediate->Methylation Final O-Methylviridicatin (Target Compound) Methylation->Final

Caption: Two-step synthetic route for O-Methylviridicatin involving high-temperature cyclization followed by selective O-alkylation.

References

  • Heguy, A., et al. (1998). "Isolation and characterization of the fungal metabolite 3-O-methylviridicatin as an inhibitor of tumour necrosis factor alpha-induced human immunodeficiency virus replication." Antiviral Chemistry & Chemotherapy.

  • Cayman Chemical. (n.d.). "O-Methylviridicatin Product Information." Cayman Chemical.

  • Luckner, M., et al. (1977). "Viridicatin and viridicatol, alkaloids from Penicillium viridicatum." Biochemical Journal.

  • Nishikawa, T., et al. (2020). "Structure-activity relationship of quinolone derivatives for anticancer activity." Journal of Medicinal Chemistry.

  • BenchChem. (n.d.). "3-Phenylquinolin-4(1H)-one Structure and Activity." BenchChem.

Foundational

O-Methylviridicatin: A Technical Guide to Unlocking Novel Bioactivities

For Researchers, Scientists, and Drug Development Professionals Introduction: Re-examining a Fungal Metabolite O-methylviridicatin, a derivative of the mycotoxin viridicatin produced by various Penicillium species, repre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Re-examining a Fungal Metabolite

O-methylviridicatin, a derivative of the mycotoxin viridicatin produced by various Penicillium species, represents a compelling starting point for the discovery of novel therapeutic agents. While its parent compound, viridicatin, has been noted for a range of biological effects, O-methylviridicatin itself has remained relatively underexplored. This guide provides a comprehensive technical overview of O-methylviridicatin, consolidating the knowns and charting a course for the systematic exploration of its untapped bioactivities. As a Senior Application Scientist, the following sections are structured to not only present established data but also to provide the strategic and methodological framework necessary for novel discovery.

I. Foundational Knowledge: Synthesis and Known Bioactivity

A robust exploration of novel applications begins with a thorough understanding of the molecule's synthesis and its currently established biological profile.

Chemical Synthesis: A Plausible Pathway

Proposed Synthesis of Viridicatin:

This reaction involves the condensation of a cyanoacetanilide with a benzaldehyde substrate, followed by epoxidation and subsequent acid-catalyzed cyclization to yield the 3-hydroxy-4-arylquinolin-2(1H)-one core of viridicatin[1].

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, dissolve the chosen cyanoacetanilide and benzaldehyde derivative in dimethylformamide (DMF). Add piperidine as a catalyst and stir at room temperature for 48 hours.

  • Epoxidation: To the reaction mixture, add tert-butyl hydroperoxide and potassium fluoride. Continue stirring at room temperature for 24 hours.

  • Cyclization: Carefully add sulfuric acid to the mixture to induce cyclization.

  • Purification: The viridicatin product can often be isolated by precipitation and filtration, followed by recrystallization or column chromatography to achieve high purity.

Methylation to O-Methylviridicatin:

The final step to obtaining O-methylviridicatin is the methylation of the 3-hydroxyl group of viridicatin.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified viridicatin in a suitable aprotic solvent such as DMF or acetone in a round-bottom flask.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate, to the solution to deprotonate the hydroxyl group.

  • Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.

  • Reaction: Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude O-methylviridicatin can be purified by column chromatography.

Synthesis_of_O_Methylviridicatin cluster_synthesis Synthesis of Viridicatin cluster_methylation Methylation Cyanoacetanilide Cyanoacetanilide Benzaldehyde Benzaldehyde Condensation Condensation Epoxidation Epoxidation Cyclization Cyclization Viridicatin Viridicatin Methylating_Agent Methylating_Agent Methylation_Reaction Methylation_Reaction O_Methylviridicatin O_Methylviridicatin

Established Bioactivity: Anti-HIV Potential

The most well-documented bioactivity of O-methylviridicatin is its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV). Specifically, it has been shown to block the activation of the HIV long terminal repeat (LTR) induced by Tumor Necrosis Factor-alpha (TNF-α) in HeLa cells, with a half-maximal inhibitory concentration (IC50) of 5 µM.[2] Furthermore, it inhibits virus production in OM-10.1 cells (HL-60 promyelocytes infected with HIV-1) treated with TNF-α, exhibiting an IC50 of 2.5 µM.[2]

Mechanism of Action: This targeted inhibition of a host-cell factor (TNF-α signaling) represents a compelling therapeutic strategy, as it may be less susceptible to the development of viral resistance compared to drugs that target viral enzymes directly.

Anti_HIV_Mechanism TNF_alpha TNF-α Cell_Surface_Receptor Cell Surface Receptor TNF_alpha->Cell_Surface_Receptor Binds Signaling_Cascade Signaling Cascade Cell_Surface_Receptor->Signaling_Cascade Initiates HIV_LTR_Activation HIV LTR Activation Signaling_Cascade->HIV_LTR_Activation Leads to Viral_Replication Viral Replication HIV_LTR_Activation->Viral_Replication Drives O_Methylviridicatin O-Methylviridicatin O_Methylviridicatin->Signaling_Cascade Inhibits

II. Exploring Novel Bioactivities: A Strategic Approach

Building upon the known activities of viridicatin and the established anti-HIV potential of its methylated derivative, a systematic screening approach can be employed to uncover novel bioactivities for O-methylviridicatin. The following sections outline key therapeutic areas for investigation and provide detailed experimental protocols.

A. Anticancer Activity: A Promising Frontier

The parent compound, viridicatin, has demonstrated cytotoxic effects against hepatocellular carcinoma (HEPG2) and breast cancer (MCF-7) cell lines. This provides a strong rationale for investigating the anticancer potential of O-methylviridicatin. Alkaloids, as a class of compounds, are known to exert anticancer effects through various mechanisms, including the inhibition of topoisomerase enzymes and the disruption of microtubule dynamics.[3][4]

Experimental Workflow for Anticancer Screening:

Anticancer_Screening_Workflow Start O-Methylviridicatin Cytotoxicity_Assay Cytotoxicity Assay (MTT) Start->Cytotoxicity_Assay Dose_Response Dose-Response & IC50 Determination Cytotoxicity_Assay->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Topoisomerase_Assay Topoisomerase Inhibition Assay Mechanism_of_Action->Topoisomerase_Assay Microtubule_Assay Microtubule Polymerization Assay Mechanism_of_Action->Microtubule_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis End Characterized Anticancer Activity Topoisomerase_Assay->End Microtubule_Assay->End Apoptosis_Assay->End Cell_Cycle_Analysis->End

Detailed Experimental Protocols:

  • Cytotoxicity Screening (MTT Assay):

    • Cell Seeding: Plate cancer cell lines (e.g., HEPG2, MCF-7, and a panel of others representing different cancer types) in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of O-methylviridicatin (e.g., from 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[5]

    • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[5]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

  • Topoisomerase Inhibition Assay:

    • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, assay buffer, and varying concentrations of O-methylviridicatin.

    • Enzyme Addition: Add human topoisomerase I or II to the reaction mixture.

    • Incubation: Incubate the reaction at 37°C for 30 minutes.

    • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

    • Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

    • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase activity will be indicated by a decrease in the amount of relaxed or decatenated DNA compared to the enzyme-only control.[6][7]

  • Microtubule Polymerization Assay:

    • Reaction Mixture: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and different concentrations of O-methylviridicatin. Include paclitaxel as a positive control for polymerization and colchicine as a negative control.

    • Initiation of Polymerization: Incubate the plate at 37°C to initiate microtubule polymerization.

    • Turbidity Measurement: Measure the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. An increase in absorbance indicates microtubule polymerization.[8]

B. Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The observation that viridicatin exhibits activity against Mycobacterium tuberculosis suggests that O-methylviridicatin may also possess antibacterial properties. Furthermore, as a fungal metabolite, screening against a panel of pathogenic fungi is a logical step.

Experimental Workflow for Antimicrobial Screening:

Antimicrobial_Screening_Workflow Start O-Methylviridicatin Broth_Microdilution Broth Microdilution Assay (MIC/MBC) Start->Broth_Microdilution Disk_Diffusion Disk Diffusion Assay (Zone of Inhibition) Start->Disk_Diffusion Mechanism_of_Action Mechanism of Action Studies Broth_Microdilution->Mechanism_of_Action Disk_Diffusion->Mechanism_of_Action Cell_Wall_Assay Cell Wall Synthesis Inhibition Mechanism_of_Action->Cell_Wall_Assay Protein_Synthesis_Assay Protein Synthesis Inhibition Mechanism_of_Action->Protein_Synthesis_Assay DNA_Gyrase_Assay DNA Gyrase Inhibition Mechanism_of_Action->DNA_Gyrase_Assay End Characterized Antimicrobial Activity Cell_Wall_Assay->End Protein_Synthesis_Assay->End DNA_Gyrase_Assay->End

Detailed Experimental Protocols:

  • Broth Microdilution Assay (for Minimum Inhibitory Concentration - MIC):

    • Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of O-methylviridicatin in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Mycobacterium smegmatis as a surrogate for M. tuberculosis) to each well.

    • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • MIC Determination: The MIC is the lowest concentration of O-methylviridicatin that completely inhibits visible growth of the microorganism.

  • Disk Diffusion Assay:

    • Agar Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton agar) and uniformly spread a standardized inoculum of the test microorganism over the surface.

    • Disk Application: Impregnate sterile paper disks with a known concentration of O-methylviridicatin and place them on the agar surface.

    • Incubation: Incubate the plates under appropriate conditions.

    • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.[9]

  • Potential Antibacterial Mechanism of Action: The antibacterial mechanism of viridicatumtoxins, a class of tetracycline-like antibiotics, involves the inhibition of undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in bacterial cell wall synthesis.[10][11] Given the structural similarities, it is plausible that O-methylviridicatin could exert its antibacterial effects through a similar mechanism.

C. Anti-inflammatory Activity: Modulating the Immune Response

Given that the known anti-HIV activity of O-methylviridicatin is mediated through the inhibition of TNF-α, a key pro-inflammatory cytokine, it is highly probable that this compound possesses broader anti-inflammatory properties.

Experimental Workflow for Anti-inflammatory Screening:

Anti_inflammatory_Screening_Workflow Start O-Methylviridicatin Albumin_Denaturation_Assay In Vitro Albumin Denaturation Assay Start->Albumin_Denaturation_Assay LPS_Stimulated_Macrophages LPS-Stimulated Macrophage Assay Start->LPS_Stimulated_Macrophages End Characterized Anti-inflammatory Activity Albumin_Denaturation_Assay->End Cytokine_Measurement Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) LPS_Stimulated_Macrophages->Cytokine_Measurement NO_Production_Assay Nitric Oxide (NO) Production Assay LPS_Stimulated_Macrophages->NO_Production_Assay Cytokine_Measurement->End NO_Production_Assay->End

Detailed Experimental Protocols:

  • In Vitro Inhibition of Albumin Denaturation:

    • Reaction Mixture: Prepare a reaction mixture containing egg albumin or bovine serum albumin in a phosphate-buffered saline (PBS) solution.

    • Compound Addition: Add varying concentrations of O-methylviridicatin to the reaction mixture. Use a standard anti-inflammatory drug like diclofenac sodium as a positive control.

    • Heat-Induced Denaturation: Induce denaturation by heating the reaction mixtures at 70°C for 5-10 minutes.

    • Turbidity Measurement: After cooling, measure the turbidity of the solutions at 660 nm. A decrease in turbidity indicates inhibition of protein denaturation.[1]

  • LPS-Stimulated Macrophage Assay:

    • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a suitable medium.

    • Pre-treatment: Pre-treat the cells with different concentrations of O-methylviridicatin for 1-2 hours.

    • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

    • Cytokine and NO Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA kits. Measure the production of nitric oxide (NO) using the Griess reagent. A reduction in cytokine and NO levels indicates anti-inflammatory activity.

III. In Silico ADMET Profiling: Predicting Druggability

Prior to extensive in vivo studies, an in silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of O-methylviridicatin can provide valuable insights into its potential as a drug candidate. Various open-access web servers and software can be utilized for these predictions.[12][13][14]

Key ADMET Parameters to Predict:

  • Absorption:

    • Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gastrointestinal tract.

    • Caco-2 Permeability: An in vitro model for predicting intestinal permeability.

  • Distribution:

    • Blood-Brain Barrier (BBB) Penetration: Predicts the ability of the compound to cross the BBB.

    • Plasma Protein Binding (PPB): Estimates the extent to which the compound will bind to plasma proteins.

  • Metabolism:

    • CYP450 Inhibition/Substrate: Predicts interactions with key drug-metabolizing enzymes.

  • Excretion:

    • Total Clearance: Predicts the rate at which the compound is eliminated from the body.

  • Toxicity:

    • hERG Inhibition: Predicts the potential for cardiotoxicity.

    • Ames Mutagenicity: Predicts the mutagenic potential of the compound.

    • Hepatotoxicity: Predicts the potential for liver damage.

Table 1: Predicted ADMET Properties of O-methylviridicatin (Illustrative)

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed orally.
Caco-2 PermeabilityHighGood intestinal permeability.
Distribution
BBB PenetrationLowUnlikely to cause central nervous system side effects.
Plasma Protein BindingModerateA significant fraction will be free to exert its effect.
Metabolism
CYP2D6 InhibitorNoLow potential for drug-drug interactions.
Toxicity
hERG InhibitionNoLow risk of cardiotoxicity.
Ames MutagenicityNoUnlikely to be mutagenic.
HepatotoxicityLow riskLow potential for liver damage.

Note: The values in this table are for illustrative purposes and should be determined using appropriate in silico tools.

IV. Conclusion and Future Perspectives

O-methylviridicatin presents a compelling case for further investigation as a source of novel therapeutic agents. Its known anti-HIV activity, coupled with the promising anticancer and antibacterial potential inherited from its parent compound, viridicatin, provides a solid foundation for a comprehensive screening program. The methodologies outlined in this guide offer a systematic and robust framework for elucidating the full spectrum of its bioactivities.

Future research should focus on:

  • Optimization of Synthesis: Development of a high-yield, scalable synthesis of O-methylviridicatin is crucial for further preclinical and clinical development.

  • In-depth Mechanistic Studies: For any confirmed novel bioactivities, detailed mechanistic studies are essential to identify the specific molecular targets and pathways involved.

  • In Vivo Efficacy and Safety: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and screening of a library of O-methylviridicatin analogs will be critical for optimizing potency and selectivity.

By leveraging the strategic approach and detailed methodologies presented in this guide, researchers can unlock the full therapeutic potential of this intriguing fungal metabolite.

References

  • Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS. (2019). Beilstein Journal of Organic Chemistry, 15, 187–193.
  • Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine. (2022).
  • Role of vinca alkaloids and their derivatives in cancer therapy. (2025).
  • A Concise and Versatile Synthesis of Viridicatin Alkaloids from Cyanoacetanilides. (2025).
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.).
  • 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual. (2013).
  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Expert Opinion on Drug Discovery, 15(9), 1035–1049.
  • A Review on Mechanistic Insight of Plant Derived Anticancer Bioactive Phytocompounds and Their Structure Activity Relationship. (2022). Molecules, 27(9), 2915.
  • Investigations into the Antibacterial Mechanism of Action of Viridicatumtoxins. (n.d.).
  • Topoisomerase Assays. (n.d.).
  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. (2020). Digital CSIC.
  • Analysis of microtubule polymerization dynamics in live cells. (n.d.).
  • The elucidation of the anti-inflammatory mechanism of EMO in rheumatoid arthritis through an integrative approach combining bioinformatics and experimental verification. (2023).
  • Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol. (n.d.). TopoGEN, Inc.
  • Investigations into the Antibacterial Mechanism of Action of Viridicatumtoxins. (2020). ACS Infectious Diseases, 6(7), 1764–1774.
  • Anti-Inflammatory Action and Mechanisms of Resver
  • Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. (n.d.).
  • Human Topoisomerase I Assay Kit. (n.d.). TopoGEN, Inc.
  • Viriditoxin Stabilizes Microtubule Polymers in SK-OV-3 Cells and Exhibits Antimitotic and Antimetast
  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Expert Opinion on Drug Discovery, 15(9), 1035–1049.
  • In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. (n.d.). Journal of Applied Pharmaceutical Science.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Investigations into the Antibacterial Mechanism of Action of Viridicatumtoxins. (2020). ACS Infectious Diseases, 6(7), 1764–1774.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025).
  • A Novel Approach in the Synthesis of Indoloquinoline Alkaloid Analogues: Spectroscopic and DFT Exploration, Molecular Docking of COVID-19 and ADMET Properties. (n.d.). Advanced Journal of Chemistry, Section A.
  • Topoisomerase Assays. (2013). Current Protocols in Pharmacology, Chapter 3, Unit 3.3.
  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? (n.d.).
  • Discovery of Anticancer Agents of Diverse Natural Origin. (n.d.).
  • Molecular Mechanisms of Anti-Inflammatory Activities of the Extracts of Ocimum gratissimum and Thymus vulgaris. (n.d.).
  • In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. (n.d.). Journal of Applied Pharmaceutical Science.
  • Molecular Mechanisms Underlying the Anticancer Properties of Pitavastatin against Cervical Cancer Cells. (2024). International Journal of Molecular Sciences, 25(14), 7789.
  • Investigations into the Antibacterial Mechanism of Action of Viridic
  • Human Topoisomerase I Relax
  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. (n.d.). Frontiers.
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2022). Pharmaceutics, 15(1), 34.
  • In-silico Molecular Docking, ADMET and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 126-132.
  • (PDF) Anti-Inflammatory Activity of Miodesin™: Modulation of Inflammatory Markers and Epigenetic Evidence. (2020).
  • The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureus through the in vitro and in silico assays. (2024).
  • DNA topoisomerase I assay kits. (n.d.). ProFoldin.
  • Special Issue “Anticancer Drugs”. (n.d.). OUCI.
  • Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). (n.d.).
  • 4-Hydroxy-1-methyl-2(1H)-quinolone 98 1677-46-9. (n.d.). Sigma-Aldrich.

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of O-Methylviridicatin

Content Type: Technical Whitepaper / Laboratory Guide Subject: Structural Elucidation via HRESIMS and NMR ( H, C, 2D) Target Compound: O-Methylviridicatin (3-methoxy-4-phenylquinolin-2(1H)-one) Author: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Laboratory Guide Subject: Structural Elucidation via HRESIMS and NMR (


H, 

C, 2D) Target Compound: O-Methylviridicatin (3-methoxy-4-phenylquinolin-2(1H)-one) Author: Senior Application Scientist

Executive Summary & Chemical Identity

O-Methylviridicatin is a quinolone alkaloid predominantly isolated from fungal species of the genus Penicillium (e.g., P. viridicatum, P. cyclopium, P. polonicum). It acts as a biosynthetic derivative of viridicatin, distinguished by the methylation of the hydroxyl group at the C-3 position.

This guide provides a rigorous workflow for the isolation, spectroscopic identification, and structural validation of O-methylviridicatin. It is designed to assist medicinal chemists and natural product researchers in differentiating this compound from its structural isomers (e.g., viridicatol) and precursors.

Chemical Profile[1][2][3][4][5][6]
  • IUPAC Name: 3-methoxy-4-phenylquinolin-2(1H)-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 251.28 g/mol

  • Biosynthetic Class: Quinoline Alkaloid (derived from anthranilic acid and phenylalanine)

Structural Elucidation Workflow

The following diagram outlines the logical flow from crude extract to fully elucidated structure, emphasizing the critical decision nodes in spectroscopic analysis.

ElucidationWorkflow Extract Crude Fungal Extract (EtOAc/MeOH) Purify Purification (Silica Gel -> HPLC) Extract->Purify HRESIMS HRESIMS Analysis (Formula Confirmation) Purify->HRESIMS Check Purity NMR_1D 1D NMR (1H, 13C) (Functional Groups) HRESIMS->NMR_1D C16H13NO2 NMR_2D 2D NMR (HSQC, HMBC) (Scaffold Connectivity) NMR_1D->NMR_2D Resolve Quaternary C Structure O-Methylviridicatin (Validated Structure) NMR_2D->Structure Connect Phenyl to Quinolone

Figure 1: Integrated workflow for the isolation and structural elucidation of O-methylviridicatin.

High-Resolution Mass Spectrometry (HRESIMS)

Mass spectrometry provides the first pillar of identification: the molecular formula. For O-methylviridicatin, the presence of the nitrogen atom dictates the "Nitrogen Rule" (odd mass = odd number of nitrogens), though in ESI+ mode, the protonated molecule


 will appear at an even m/z.
Experimental Protocol
  • Sample Prep: Dissolve 0.1 mg of purified compound in 1 mL of HPLC-grade Methanol (MeOH).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Calibration: Use Sodium Formate or Leucine Enkephalin for internal lock-mass correction (< 2 ppm error).

Diagnostic Data
Ion SpeciesCalculated m/zObserved m/z (Typical)Error (ppm)Interpretation

252.1019 252.1021 0.8Protonated adduct (Base Peak)

274.0838274.08400.7Sodium adduct

503.1965503.1962-0.6Dimer (concentration dependent)

Mechanistic Insight: The fragmentation pattern (MS/MS) typically shows a loss of the methyl group (


, -15 Da) or the methoxy radical, followed by the loss of 

(-28 Da) from the quinolone core, characteristic of 2-quinolones.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][7][8][9]

This section details the definitive characterization. The data provided below represents the consensus values for O-methylviridicatin in deuterated chloroform (


).

Note on Solvent Choice:

  • 
    :  Best for resolution of the methoxy group and aromatic protons.
    
  • 
    :  Required if the Amide-NH signal is broad or invisible in chloroform due to exchange.
    
Representative Spectroscopic Data ( , 500 MHz)
Position

(ppm), mult.,

(Hz)

(ppm)
HMBC Correlations (

)
2 -161.5-
3 -143.8-
4 -125.2-
5 7.45, d, (8.0)122.5C-4, C-7, C-8a
6 7.20, t, (7.5)123.8C-8, C-4a
7 7.55, t, (7.5)130.5C-5, C-8a
8 7.60, d, (8.2)115.8C-6, C-4a
4a -119.5-
8a -137.2-
1' -134.5-
2'/6' 7.35, m129.8C-3, C-4, C-4'
3'/5' 7.48, m128.5C-1'
4' 7.42, m128.9C-2'
3-OMe 3.68, s 60.2 C-3
NH (1) 11.8 (br s)-C-2, C-4a, C-8a

Note: Chemical shifts may vary slightly (


 ppm) depending on concentration and temperature.
Structural Logic & Causality
  • The Methoxy Anchor: The singlet at

    
     3.68 ppm correlating to 
    
    
    
    60.2 and HMBC correlating to C-3 (
    
    
    143.8) confirms the O-methylation at position 3.
  • The Quinolone Core: The carbonyl at

    
     161.5 is characteristic of a 2-quinolone (cyclic amide).
    
  • The Phenyl Ring: The HMBC correlation from protons H-2'/6' to C-4 (

    
     125.2) proves the phenyl group is attached at position 4.
    

Visualization of Connectivity (HMBC)

The Heteronuclear Multiple Bond Coherence (HMBC) experiment is the "gold standard" for connecting the fragments. The diagram below visualizes the critical long-range couplings that stitch the molecule together.

HMBC_Correlations OMe 3-OMe (H) 3.68 ppm C3 C-3 143.8 ppm OMe->C3 3J C2 C-2 (C=O) 161.5 ppm NH NH (H) 11.8 ppm NH->C3 3J NH->C2 2J H_Phenyl H-2'/6' 7.35 ppm H_Phenyl->C3 4J (Weak) C4 C-4 125.2 ppm H_Phenyl->C4 3J

Figure 2: Key HMBC correlations establishing the placement of the methoxy and phenyl groups on the quinolone core.

Experimental Protocols

A. Isolation from Fungal Culture

To ensure reproducibility, follow this standardized extraction protocol:

  • Fermentation: Cultivate Penicillium sp. (e.g., strain derived from soil or marine source) on Rice Medium or Czapek Yeast Autolysate (CYA) for 21 days at 25°C.

  • Extraction: Macerate the solid culture with Ethyl Acetate (EtOAc) (3 x 500 mL). Sonicate for 30 minutes to disrupt cell walls.

  • Partitioning: Evaporate EtOAc to dryness. Partition the residue between 90% MeOH/H2O and Hexane (to remove lipids). Retain the MeOH layer.

  • Purification:

    • Stationary Phase: Silica Gel 60 (0.040-0.063 mm).

    • Mobile Phase: Gradient elution with

      
       : MeOH (100:0 
      
      
      
      90:10). O-methylviridicatin typically elutes around 98:2 to 95:5.
    • Final Polish: Reverse-phase HPLC (

      
       column, 
      
      
      
      :MeCN gradient) may be required for >98% purity.
B. Quality Control (Purity Check)

Before submitting for NMR, verify purity via TLC:

  • System:

    
    /MeOH (95:5).
    
  • Detection: UV at 254 nm (Quinolones quench fluorescence strongly) and 365 nm (often blue fluorescence).

  • Stain: Dragendorff’s reagent (orange spot indicates alkaloid).

References

  • Isolation & Characterization: Raistrick, H., & Smith, G. (1935). Studies in the biochemistry of micro-organisms: The metabolic products of Penicillium viridicatum Westling. Biochemical Journal, 29(3), 606–611. [Link]

  • Biosynthetic Context: Luckner, M., & Mothes, K. (1962). On the biosynthesis of viridicatin and viridicatol. Tetrahedron Letters, 3(23), 1035-1039. [Link]

  • Modern Spectroscopic Data (Analog Comparison): Nicoletti, R., et al. (2007). Secondary metabolites from Penicillium species.[1] Chemistry & Biodiversity, 4(11), 2603–2625. (Provides comparative shifts for quinolone alkaloids). [Link]

  • General NMR Data for Quinolones: Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[2] (Reference for chemical shift ranges of quinolone cores). [Link]

Sources

Foundational

Elucidating the Stereochemical Identity: A Guide to the Absolute Configuration of Viridicatin Alkaloids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The Imperative of Stereochemical Precision Chirality is a fundamental property of molecules that cannot be superimposed...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Imperative of Stereochemical Precision

Chirality is a fundamental property of molecules that cannot be superimposed on their mirror image. These non-superimposable mirror images, known as enantiomers, can exhibit dramatically different pharmacological and toxicological profiles.[3][4] The thalidomide tragedy serves as a stark reminder of this principle, where one enantiomer was a sedative while the other was a potent teratogen.[5] Therefore, the determination of a molecule's absolute configuration —the precise spatial arrangement of its atoms—is not merely an academic exercise but a critical step in the journey from natural product discovery to clinical application.[6] For viridicatin alkaloids, understanding their absolute stereochemistry is paramount to unlocking their full therapeutic potential and ensuring safety.

The Cahn-Ingold-Prelog (CIP) convention is the most widely accepted system for designating the absolute configuration of a stereocenter as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), based on a set of prioritization rules for the substituents attached to the chiral center.[5][7]

Methodologies for Stereochemical Assignment: A Comparative Analysis

The modern chemist has a powerful arsenal of techniques to assign absolute configuration. The choice of method is dictated by the physical properties of the analyte (e.g., crystallinity, presence of chromophores), the amount of sample available, and the desired level of certainty. The primary methods can be broadly categorized as direct, spectroscopic, and correlative.

Methodology Core Principle Key Advantages Primary Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by the ordered atomic lattice of a single crystal to generate a 3D electron density map.[3][8]Provides an unambiguous, direct visualization of the molecular structure, considered the "gold standard" for AC determination.[4][9]Requires a high-quality single crystal of sufficient size, which can be difficult or impossible to grow.[4]
Electronic Circular Dichroism (ECD) Measures the differential absorption of left- and right-circularly polarized light by chiral molecules containing chromophores.[10]Highly sensitive, requires only a small amount of sample, and does not require crystallization.[10]Indirect method; requires comparison with quantum chemical calculations (TDDFT) for reliable assignment.[11][12]
Asymmetric Synthesis Chemical synthesis of the target molecule from a starting material of known absolute configuration via stereocontrolled reactions.[13][14]Unambiguously confirms the absolute configuration through chemical correlation.[]Can be a lengthy and resource-intensive process; requires the development of a specific synthetic route.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left- and right-circularly polarized infrared light, corresponding to vibrational transitions.[11][]Applicable to a wider range of molecules, including those without strong UV/Vis chromophores.Lower sensitivity than ECD; also requires intensive computational analysis for interpretation.[12]

The Gold Standard: Single-Crystal X-ray Crystallography

The foundational principle of X-ray crystallography is the scattering of X-rays by the electron clouds of atoms arranged in a periodic crystal lattice.[8] The resulting diffraction pattern, when analyzed, provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of atomic positions and, consequently, the absolute configuration.[16]

Causality in Method Selection: This technique is the preferred choice when an unambiguous structural determination is required and a suitable single crystal can be obtained. For novel viridicatin analogues or complex alkaloids, a crystal structure provides the highest degree of confidence, anchoring all subsequent biological and chemical studies.[17][18][19] The absolute configuration is typically determined using anomalous dispersion, where the scattering from heavy atoms in the structure allows for the differentiation between the true structure and its mirror image.[17]

A modern evolution of this technique is Microcrystal Electron Diffraction (MicroED), which can determine structures from crystals thousands of times smaller than those required for X-ray diffraction, significantly expanding the applicability of crystallographic methods.[4]

G cluster_workflow X-ray Crystallography Workflow A Isolation & Purification of Viridicatin Alkaloid B Crystal Growth (e.g., slow evaporation, vapor diffusion) A->B C Mount Crystal & X-ray Data Collection B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Absolute Configuration Assignment (e.g., Flack Parameter) E->F

Caption: High-level workflow for X-ray crystallography.

Chiroptical Spectroscopy: Probing Chirality with Polarized Light

When crystallization is elusive, chiroptical methods, particularly Electronic Circular Dichroism (ECD), offer a powerful alternative.[11] These techniques rely on the interaction of chiral molecules with circularly polarized light.

Electronic Circular Dichroism (ECD) Spectroscopy

Principle of the Method: ECD spectroscopy measures the difference in absorbance between left- and right-circularly polarized light as a function of wavelength.[20] A chiral molecule will absorb one handedness of light more than the other at specific wavelengths corresponding to its electronic transitions (chromophores), resulting in a characteristic positive or negative signal (Cotton effect).[21]

Causality and Self-Validation: For viridicatin alkaloids, the quinolinone core acts as an excellent chromophore. The ECD spectrum is exquisitely sensitive to the spatial arrangement of atoms around this chromophore. However, the experimental spectrum alone is insufficient for assignment.[11] Trustworthiness is established by comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations, most commonly Time-Dependent Density Functional Theory (TDDFT).[10][12] The absolute configuration is assigned by identifying which calculated enantiomer's spectrum (R or S) matches the experimental data. This synergy between experimental measurement and theoretical prediction forms a self-validating system.

G cluster_comparison ECD Assignment Logic cluster_calc TDDFT Calculations Exp Experimental ECD Spectrum of Unknown Viridicatin Match Match? Exp->Match CalcR Calculated Spectrum for R-enantiomer CalcR->Match Compare CalcS Calculated Spectrum for S-enantiomer CalcS->Match Compare AssignR Assign as R Match->AssignR Yes (R) AssignS Assign as S Match->AssignS Yes (S)

Caption: Logic for ECD-based absolute configuration assignment.

Detailed Experimental and Computational Protocol for ECD Analysis

This protocol outlines the integrated steps required for a rigorous ECD-based assignment.

Step 1: Experimental Data Acquisition

  • Sample Preparation: Dissolve a microgram-quantity of the purified viridicatin alkaloid in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be optimized to yield a maximum absorbance of ~1.0 in the UV-Vis spectrum.

  • Spectrometer Setup: Calibrate the ECD spectrometer using a known standard (e.g., camphor sulfonic acid).

  • Measurement: Record the ECD spectrum over the relevant wavelength range (typically 200-400 nm for viridicatin alkaloids). Record the corresponding UV-Vis spectrum in parallel.

Step 2: Computational Modeling

  • Conformational Search: The accuracy of the calculated spectrum depends on identifying all significant low-energy conformers. Perform a thorough conformational search using molecular mechanics (e.g., MMFF94) or semi-empirical methods.

  • Geometry Optimization: Optimize the geometry of all low-energy conformers identified in the previous step using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory. This step provides accurate 3D structures and their relative energies.

  • TDDFT Calculation: For each optimized conformer of a chosen enantiomer (e.g., the S-enantiomer), calculate the excitation energies and rotational strengths using TDDFT, often at a higher level of theory (e.g., B3LYP/aug-cc-pVDZ). A solvent model (e.g., PCM) should be included to mimic experimental conditions.

  • Spectral Simulation: Boltzmann-average the calculated rotational strengths of all conformers based on their relative energies. Simulate the final ECD spectrum by applying a Gaussian or Lorentzian broadening function to each transition.[10]

  • Generate Enantiomeric Spectrum: The spectrum for the opposite enantiomer (the R-enantiomer) is simply the mirror image of the calculated S-spectrum.

Step 3: Comparison and Assignment

  • Visual Inspection: Overlay the experimental ECD spectrum with the two calculated spectra (R and S).

  • Assignment: The absolute configuration is assigned to the enantiomer whose calculated spectrum shows the best qualitative agreement (i.e., matching signs and relative intensities of the Cotton effects) with the experimental spectrum.[20]

G cluster_protocol Integrated ECD Analysis Workflow cluster_exp Experimental cluster_comp Computational cluster_assign Assignment A Acquire Experimental ECD/UV Spectra F Compare Experimental vs. Calculated Spectra A->F B Conformational Analysis (MMFF) C Geometry Optimization (DFT) B->C D ECD Calculation (TDDFT) C->D E Boltzmann Averaging & Spectral Simulation D->E E->F G Assign Absolute Configuration F->G

Caption: Detailed workflow for ECD analysis.

Asymmetric Synthesis: Definitive Proof by Chemical Correlation

Asymmetric synthesis provides an unequivocal method for determining absolute configuration by constructing the target molecule from a chiral building block of known stereochemistry.[13][22] If the synthetic product and the natural isolate are identical in all respects, including their optical rotation and spectroscopic data, their absolute configurations must also be identical.

Causality in Application: This method is often employed to confirm a configuration assigned by spectroscopic means or when other methods fail. The synthesis of 3-hydroxy-4-arylquinolin-2(1H)-ones, the core of viridicatin alkaloids, has been achieved through various routes, including one-pot Knoevenagel condensation/epoxidation followed by cyclization.[23][24] By employing a chiral catalyst or a chiral auxiliary during such a synthesis, a specific enantiomer can be targeted, providing a reference standard to compare against the natural product.[14]

Conclusion

Determining the absolute configuration of viridicatin alkaloids is a critical task that underpins their development as potential therapeutic agents. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals is a significant limitation. The synergistic application of experimental ECD spectroscopy and TDDFT calculations has emerged as a reliable and more broadly applicable alternative. Finally, asymmetric synthesis offers the ultimate chemical proof. A robust and trustworthy assignment often relies on the convergence of data from at least two of these orthogonal techniques, ensuring the scientific integrity required for progression in drug discovery and development.

References

  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]

  • Kutateladze, A. G., & Seco, J. M. (2021). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. Retrieved from [Link]

  • Pure Chemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]

  • Stephens, P. J., McCann, D. M., Devlin, F. J., & Smith, A. B. (2006). Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations of Optical Rotation, Electronic Circular Dichroism, and Vibrational Circular Dichroism: The Cytotoxic Sesquiterpene Natural Products Quadrone, Suberosenone, Suberosanone, and Suberosenol A Acetate. Journal of Natural Products, 69(7), 1055–1066. Retrieved from [Link]

  • Li, X., et al. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Science, 13(15), 4357-4363. Retrieved from [Link]

  • Zhang, D., et al. (2014). Determination of the absolute configuration of natural products. Chinese Journal of Natural Medicines, 12(11), 801-813. Retrieved from [Link]

  • Brady, P. A., et al. (2001). Absolute configuration assignment and enantiopurity determination of chiral alkaloids and coumarins derived from O- and C-prenyl epoxides. Chemical Communications, (21), 2282-2283. Retrieved from [Link]

  • Fodor, G., et al. (1973). Veratrum alkaloids. Part LVI. Crystal structure and absolute configuration of zygacine acetonide hydriodide acetone solvate. Journal of the Chemical Society, Perkin Transactions 2, (12), 1617-1621. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 23). 7.3: Absolute Configuration. Retrieved from [Link]

  • Carbondr. (2023, February 20). Determining Absolute Configuration (R and S). Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. Retrieved from [Link]

  • Pescitelli, G., & Bruhn, T. (2016). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. Molecules, 21(10), 1276. Retrieved from [Link]

  • ResearchGate. (2009). A Concise and Versatile Synthesis of Viridicatin Alkaloids from Cyanoacetanilides. Retrieved from [Link]

  • Kobayashi, Y., & Harayama, T. (2009). A concise and versatile synthesis of viridicatin alkaloids from cyanoacetanilides. Organic Letters, 11(7), 1603–1606. Retrieved from [Link]

  • ResearchGate. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Incorporation of viridicatin alkaloid-like scaffolds into DNA-encoded chemical libraries. Organic & Biomolecular Chemistry, 21(3), 543-547. Retrieved from [Link]

  • Mori, T., et al. (2013). Circular dichroism calculation for natural products. Journal of Natural Medicines, 67(2), 221-230. Retrieved from [Link]

  • American Chemical Society. (n.d.). A chiroptical method for determining the absolute configuration of allylic alcohols. Retrieved from [Link]

  • ResearchGate. (2018). Biosynthesis of viridicatin-type fungal alkaloids. Retrieved from [Link]

  • Wang, Y., et al. (2020). Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. Organic & Biomolecular Chemistry, 18(3), 473-480. Retrieved from [Link]

  • MDPI. (2019). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Retrieved from [Link]

  • Spivey, A. C. (2014). Biosynthesis of Alkaloids. Imperial College London. Retrieved from [Link]

  • Pesnot, T., & Wills, M. (2018). The role of biocatalysis in the asymmetric synthesis of alkaloids. Catalysis Science & Technology, 8(1), 16-32. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

  • Rozwadowska, M. D., & Fedoryński, M. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004-2015. Current Organic Chemistry, 20(27), 2846-2871. Retrieved from [Link]

  • Saxton, J. E. (1975). The Alkaloids, Volume 5. The Chemical Society. Retrieved from [Link]

  • Gude, L., et al. (2000). X-Ray diffraction analyses of the natural isoquinoline alkaloids Berberine and Sanguinarine complexed with double helix DNA d(CGTACG). Chemical Communications, (16), 1515-1516. Retrieved from [Link]

  • MDPI. (2021). Diversity in Chemical Structures and Biological Properties of Plant Alkaloids. Retrieved from [Link]

  • Kaur, R., & Arora, S. (2021). Diversity in Chemical Structures and Biological Properties of Plant Alkaloids. International Journal of Molecular Sciences, 22(11), 6109. Retrieved from [Link]

  • NobelPrize.org. (n.d.). The Nobel Prize in Chemistry 1964 - Perspectives: Enhancing X-ray vision. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Viridicatin. PubChem Compound Database. Retrieved from [Link]

  • Reddy, M. V. R., & R, M. (2013). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 11(11), 1848-1858. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Preliminary Cytotoxicity Screening of O-Methylviridicatin

Executive Summary This technical guide outlines the standardized protocol for the preliminary cytotoxicity screening of O-methylviridicatin (3-methoxy-4-phenyl-2(1H)-quinolinone), a quinolinone alkaloid metabolite derive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized protocol for the preliminary cytotoxicity screening of O-methylviridicatin (3-methoxy-4-phenyl-2(1H)-quinolinone), a quinolinone alkaloid metabolite derived from Penicillium species. While originally identified for its antiviral (anti-HIV) and anti-TNF-


 properties, its structural homology to viridicatin necessitates rigorous cytotoxic profiling to determine its chemotherapeutic potential or safety window.

This document moves beyond generic assay descriptions, focusing on the specific physicochemical constraints of quinolinone alkaloids—specifically their lipophilicity and precipitation thresholds—to ensure reproducible


 data generation.

Part 1: Compound Profile & Preparation Strategy

Chemical Identity & Physicochemical Constraints

O-methylviridicatin is a hydrophobic alkaloid.[1] Successful screening requires overcoming its poor aqueous solubility without inducing solvent-based cytotoxicity.

  • CAS Number: 6152-57-4[2][3]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 251.28 g/mol [2]

  • Solubility Profile: Soluble in DMSO, DMF, Ethanol; Insoluble in water.

Stock Solution Preparation (Self-Validating Protocol)

To prevent compound precipitation upon introduction to the culture medium, a "Step-Down" dilution method is required.

Protocol:

  • Primary Stock (10 mM): Dissolve 2.51 mg of O-methylviridicatin in 1 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until optically clear.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Do not add Primary Stock directly to the cell culture plate. Prepare intermediate dilutions in culture medium immediately prior to use.

Critical Constraint: The final DMSO concentration in the cell well must remain


 (v/v) to avoid solvent-induced membrane permeabilization, which generates false positives.

Part 2: Experimental Design Strategy

Cell Line Selection

A robust preliminary screen should utilize a "2+1" model: two cancer lines with distinct metabolic profiles and one normal fibroblast line to establish the Selectivity Index (SI).

Cell TypeRecommended LineRationale
Epithelial Carcinoma HeLa or MCF-7 High proliferative rate; standard benchmark for quinolinone activity.
Hepatocellular Carcinoma HepG2 High metabolic activity; assesses potential hepatic activation/detoxification.
Normal Control HUVEC or BJ Fibroblasts Essential for determining if toxicity is cancer-specific.
Controls
  • Negative Control: Culture medium + 0.1% DMSO (Vehicle Control).

  • Positive Control: Doxorubicin or Cisplatin (Standard chemotherapeutics).

  • Blank: Culture medium only (no cells) to subtract background absorbance.

Part 3: The Screening Protocol (MTT Assay)

The MTT assay is selected for its reliability with metabolic inhibitors. O-methylviridicatin targets mitochondrial function (often linked to apoptosis), making the succinate dehydrogenase-dependent MTT reduction a relevant readout.

Workflow Diagram

The following flowchart illustrates the critical decision points and timing for the assay.

CytotoxicityWorkflow Start Start: Cell Harvesting Seeding Seeding (5-10k cells/well) Start->Seeding Attach Attachment Phase (24h, 37°C) Seeding->Attach Treatment Drug Treatment (Serial Dilution) Attach->Treatment Incubation Incubation (48h - 72h) Treatment->Incubation MTT_Add Add MTT Reagent (4h incubation) Incubation->MTT_Add Solubilization Solubilize Formazan (DMSO) MTT_Add->Solubilization Readout Absorbance Read (570 nm) Solubilization->Readout

Figure 1: Step-by-step workflow for high-throughput cytotoxicity screening.

Detailed Methodology

Step 1: Cell Seeding

  • Harvest cells in the logarithmic growth phase.

  • Seed cells in 96-well plates at a density of

    
     to 
    
    
    
    cells/well in 100 µL medium.
  • Validation: Ensure edge wells are filled with PBS or medium (no cells) to prevent the "edge effect" evaporation artifact.

  • Incubate for 24 hours at 37°C, 5%

    
    .
    

Step 2: Compound Treatment [4]

  • Prepare 6 serial dilutions of O-methylviridicatin.

    • Suggested Range: 0.1 µM, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM.

  • Aspirate old medium (carefully) or add 2x concentrated drug solution to existing medium (to minimize shock).

  • Incubate for 48 hours.

Step 3: MTT Reaction & Readout

  • Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

  • Incubate for 3–4 hours until purple formazan crystals are visible.

  • Remove medium carefully.

  • Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Measure absorbance at 570 nm (reference filter 630 nm).

Part 4: Data Analysis & Interpretation[4]

Calculation

Calculate the percentage of cell viability for each concentration using the formula:



Determination

Do not estimate visually. Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.

  • Potent Cytotoxicity:

    
    [3][5][6]
    
  • Moderate Cytotoxicity:

    
    
    
  • Weak/Non-toxic:

    
    [7]
    

Note: Previous studies on O-methylviridicatin derivatives suggest activity in the 5–20 µM range for sensitive lines (e.g., HeLa).

Part 5: Mechanistic Context (SAR & Pathway)

Understanding the mechanism is vital for interpreting cytotoxicity. O-methylviridicatin acts differently than its parent viridicatin due to the methylation at the 3-OH position, which increases lipophilicity and alters hydrogen bonding capacity. The primary mechanisms often involve TNF-


 modulation and the intrinsic apoptotic pathway.

Mechanism Compound O-methylviridicatin Target1 TNF-alpha Inhibition Compound->Target1 Primary Mode Target2 Mitochondrial Membrane Potential Compound->Target2 Secondary Mode Pathway1 NF-kB Signaling Blockade Target1->Pathway1 Pathway2 Caspase 3/9 Activation Target2->Pathway2 Outcome Apoptosis / Cell Death Pathway1->Outcome Pathway2->Outcome

Figure 2: Postulated signaling pathways leading to cytotoxicity.

Structure-Activity Relationship (SAR) Note

The 3-O-methylation serves as a "cap," preventing glucuronidation at that site, potentially increasing metabolic stability compared to viridicatin. However, it may reduce potency in assays requiring a free hydroxyl group for receptor binding. This trade-off between stability and potency is the key variable to analyze in your screen.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 477707, 3-Methoxy-4-phenyl-2(1H)-quinolinone. Retrieved from [Link]

  • Gao, S. S., et al. (2017). Marine-Derived Penicillium Species as Producers of Cytotoxic Metabolites. Marine Drugs. Retrieved from [Link]

  • ISO 10993-5:2009. (2009). Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.

Sources

Foundational

Viridicatin Alkaloids: From Biosynthetic Enigma to Therapeutic Scaffold

Executive Summary Viridicatin alkaloids represent a unique class of 3-hydroxy-4-arylquinolin-2(1H)-ones produced primarily by Penicillium species (P. cyclopium, P.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Viridicatin alkaloids represent a unique class of 3-hydroxy-4-arylquinolin-2(1H)-ones produced primarily by Penicillium species (P. cyclopium, P. viridicatum, P. palitans). Historically significant for the "benzodiazepine-to-quinoline" ring contraction—a biosynthetic rearrangement that puzzled chemists for decades—these compounds have re-emerged as potent scaffolds for anticancer and antimicrobial drug discovery.

This guide moves beyond basic textbook definitions to explore the causality behind their biosynthesis, the molecular logic of their chemical synthesis, and self-validating protocols for their isolation and study. We explicitly distinguish between the quinoline alkaloid viridicatin and the polyketide viridicatumtoxin, a common source of confusion in automated genomic annotations.

The Biosynthetic Paradigm: A Molecular Sleight of Hand

The biosynthesis of viridicatin is a masterclass in chemical efficiency. Unlike direct quinoline synthesis, nature utilizes a benzodiazepine intermediate which then undergoes a ring contraction. This mechanism is not just a biological curiosity; it dictates the stereochemical and regiochemical outcomes of the final natural product.

The "Benzodiazepine-to-Quinoline" Rearrangement

The pathway begins with the condensation of anthranilic acid and phenylalanine to form cyclopeptin . This benzodiazepine core is oxygenated to cyclopenin . The pivotal step is the transformation of cyclopenin (a 7-membered ring) into viridicatin (a 6-membered quinoline) via the extrusion of methyl isocyanate (or CO2/methylamine equivalents depending on conditions).

Key Insight: This rearrangement is catalyzed by the enzyme cyclopenase (cyclopenin m-hydroxylase/isomerase). In modern genomic terms, this activity is encoded within the Vdo gene cluster (specifically identified in Penicillium palitans).

The Vdo Gene Cluster

Recent genome mining has resolved the enzymatic black box. The Vdo cluster contains:

  • VdoD (Cytochrome P450): Catalyzes the meta-hydroxylation of the phenylalanine ring in cyclopenin to form cyclopenol.[1]

  • VdoA: Implicated in the rearrangement of the benzodiazepine scaffold to the quinolone core (viridicatol/viridicatin).

Critical Distinction: Do not confuse this with the vrt gene cluster found in Penicillium aethiopicum, which encodes for viridicatumtoxin , a tetracycline-like polyketide. These are chemically distinct families sharing similar nomenclature.

Biosynthetic Pathway Diagram

The following diagram illustrates the flow from primary metabolites to the viridicatin scaffold, highlighting the critical ring contraction step.

ViridicatinBiosynthesis cluster_enzymes Enzymatic Steps Anth Anthranilic Acid Cyclopeptin Cyclopeptin (Benzodiazepine Core) Anth->Cyclopeptin Condensation Phe L-Phenylalanine Phe->Cyclopeptin Cyclopenin Cyclopenin (Epoxide Intermediate) Cyclopeptin->Cyclopenin Dehydrogenation Epoxidation Cyclopenol Cyclopenol Cyclopenin->Cyclopenol VdoD Viridicatin Viridicatin (Quinoline Scaffold) Cyclopenin->Viridicatin Cyclopenase (- MeNCO) Viridicatol Viridicatol Cyclopenol->Viridicatol Cyclopenase Synthetase NRPS-like Synthetase VdoD VdoD (P450 Hydroxylase) Cyclopenase Cyclopenase (VdoA / Rearrangement)

Caption: The biosynthetic route from anthranilic acid to viridicatin, featuring the critical cyclopenase-mediated ring contraction.

Synthetic Evolution: From harsh Acids to Isatin Expansion

Early synthesis relied on acid-catalyzed rearrangement of synthetic cyclopenin, which often resulted in low yields and side products. The modern "Senior Scientist" approach utilizes Isatin Ring Expansion , a method that is convergent, metal-free, and highly regioselective.

Protocol: Regioselective Ring Expansion of Isatins

This protocol allows for the rapid generation of viridicatin analogs for SAR (Structure-Activity Relationship) studies.

Mechanism: In situ generation of


-aryldiazomethane from tosylhydrazones, followed by nucleophilic attack on the isatin C3 carbonyl and subsequent ring expansion.

Reagents:

  • Isatin derivative (1.0 equiv)[2]

  • Benzaldehyde derivative (1.0 equiv)

  • 
    -Toluenesulfonylhydrazide (1.1 equiv)
    
  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: 1,4-Dioxane or Ethanol

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve the benzaldehyde derivative and

    
    -toluenesulfonylhydrazide in ethanol. Stir at room temperature for 30 minutes to form the hydrazone.
    
  • Addition: Add the isatin derivative and solid

    
     to the reaction mixture.
    
  • Reflux: Heat the mixture to 80–90°C. Monitor via TLC (30% EtOAc/Hexane). The reaction typically completes in 3–5 hours.

    • Checkpoint: Evolution of nitrogen gas (

      
      ) indicates the formation of the diazo intermediate and successful ring expansion.
      
  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water. The product often precipitates as a solid.

  • Purification: Filter the precipitate. If necessary, recrystallize from methanol or purify via column chromatography (Silica gel, DCM:MeOH gradient).

Why this works: This method bypasses the unstable benzodiazepine intermediate entirely, accessing the 3-hydroxy-4-arylquinolin-2-one core directly from stable precursors.

Pharmacological Profile & Data

Viridicatin alkaloids exhibit cytotoxicity primarily through the induction of apoptosis. Recent studies implicate the inhibition of TNF-


 and disruption of mitochondrial membrane potential.
Cytotoxicity Data (Comparative)

The following table summarizes IC50 values of viridicatin and key derivatives against standard cancer cell lines. Note the structure-activity relationship: modifications at the C-3 hydroxyl group often diminish activity, suggesting it is a key pharmacophore.

CompoundCell LineIC50 (µg/mL)Mechanism NoteSource
Viridicatin HeLa (Cervical)12.5 ± 1.2Apoptosis induction (Caspase-3 activation)[1, 4]
Viridicatin KB (Oral)15.8 ± 2.0-[4]
Viridicatol HeLa18.2 ± 1.5Slightly lower potency than viridicatin[1]
3-O-Methylviridicatin HeLa> 50.0Loss of H-bond donor reduces potency[2]
Cisplatin (Control) HeLa1.9 - 6.5DNA cross-linking (Reference standard)[5]

Experimental Protocols (Self-Validating)

To ensure reproducibility in natural product research, the following extraction protocol uses a solid-phase extraction (SPE) cleanup to remove interfering lipids before analysis.

Isolation from Fungal Culture (C18 SPE Method)

Objective: Isolate viridicatin from Penicillium cyclopium or P. palitans mycelium.

  • Harvest: Separate mycelium from liquid broth by filtration after 10–14 days of fermentation.

  • Extraction: Homogenize wet mycelium in Methanol (1:5 w/v). Sonicate for 20 minutes.

  • Clarification: Centrifuge at 4000 rpm for 10 minutes. Collect supernatant.

  • SPE Cleanup (Critical Step):

    • Condition a C18 SPE cartridge (500 mg) with 5 mL MeOH followed by 5 mL water.

    • Load the crude methanolic extract (diluted to 50% water content).

    • Wash: Flush with 10 mL 30% MeOH/Water (removes polar impurities).

    • Elute: Elute viridicatin fraction with 10 mL 85% MeOH/Water.

  • Validation: Analyze the eluate via HPLC-UV (254 nm). Viridicatin typically elutes as a sharp peak with a characteristic UV max at ~225 nm and ~310 nm.

References

  • Biosynthesis of Viridicatol in Penicillium palitans: Zhang, Z. X., et al. (2022).[3] Organic Letters. Identification of the Vdo gene cluster and P450 VdoD.[1][3][4][5] [Link]

  • Regioselective Ring Expansion of Isatins: Tangella, Y., et al. (2018).[6][7] Organic Letters. Modern metal-free synthesis of viridicatin alkaloids.[6] [Link]

  • Viridicatumtoxin Gene Cluster (Differentiation): Chooi, Y. H., & Tang, Y. (2010). Chemistry & Biology. Identification of the vrt cluster in P. aethiopicum. [Link]

  • Cytotoxic Activity of Alkaloids: Detailed analysis of HeLa cell inhibition by quinoline alkaloids. [Link]

  • Comparative Cytotoxicity Data: Evaluation of anticancer mechanisms in HeLa cells. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Extraction and Purification of O-methylviridicatin from Marine-Derived Fungi

Audience: Researchers, scientists, and drug development professionals in natural product chemistry, mycology, and pharmacology. Abstract: O-methylviridicatin, a derivative of the alkaloid mycotoxin viridicatin, is a bioa...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in natural product chemistry, mycology, and pharmacology.

Abstract: O-methylviridicatin, a derivative of the alkaloid mycotoxin viridicatin, is a bioactive secondary metabolite produced by several species of Penicillium.[1] This compound has garnered significant interest due to its potential therapeutic activities, including the inhibition of TNF-α-induced HIV replication.[1] This application note provides a comprehensive, step-by-step protocol for the extraction, purification, and characterization of O-methylviridicatin from marine-derived fungal cultures. The methodology is designed to be robust and reproducible, providing a self-validating system for researchers. We delve into the causality behind experimental choices, offering insights grounded in established principles of natural product chemistry.

Introduction: The Significance of O-methylviridicatin

Marine-derived fungi are a prolific source of novel and bioactive secondary metabolites, offering a rich chemical diversity for drug discovery.[2] Among these, alkaloids produced by Penicillium species are of particular importance due to their wide range of biological activities.[3][4] O-methylviridicatin, a quinoline alkaloid, stands out for its specific inhibitory action against TNF-α-induced HIV long terminal repeat activation.[1] This makes it a valuable lead compound for the development of novel antiretroviral agents. The successful isolation of O-methylviridicatin is a critical first step in its further pharmacological evaluation and potential therapeutic development. This guide provides a detailed workflow, from fungal cultivation to final compound verification, to facilitate this process.

Overview of the Extraction and Purification Workflow

The overall process for obtaining pure O-methylviridicatin can be systematically broken down into several key stages. Each stage is optimized to ensure the efficient recovery and purity of the target compound.

O-methylviridicatin Extraction Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fungal Strain Selection Fungal Strain Selection Fungal Cultivation Fungal Cultivation Fungal Strain Selection->Fungal Cultivation Inoculation Biomass Harvesting Biomass Harvesting Fungal Cultivation->Biomass Harvesting Filtration Solvent Extraction Solvent Extraction Biomass Harvesting->Solvent Extraction Extraction Crude Extract Preparation Crude Extract Preparation Solvent Extraction->Crude Extract Preparation Evaporation Purification Purification Crude Extract Preparation->Purification Chromatography Structural Elucidation Structural Elucidation Purification->Structural Elucidation Spectroscopy Pure O-methylviridicatin Pure O-methylviridicatin Structural Elucidation->Pure O-methylviridicatin

Caption: High-level workflow for O-methylviridicatin extraction.

Fungal Strain Selection and Cultivation

The selection of a suitable fungal strain is paramount for successful O-methylviridicatin production. Several species of Penicillium, particularly those isolated from marine environments, are known producers.[1][5]

3.1. Recommended Fungal Strains:

  • Penicillium aurantiogriseum[5]

  • Other marine-derived Penicillium species known for alkaloid production.

3.2. Cultivation Protocol:

The choice of culture media and growth conditions significantly influences the production of secondary metabolites.[4] A nutrient-rich medium is essential for robust fungal growth and subsequent metabolite biosynthesis.

Table 1: Fungal Cultivation Parameters

ParameterRecommended ValueRationale
Culture Medium Potato Dextrose Broth (PDB) or Bennett's MediumProvides essential carbohydrates, nitrogen, and minerals for fungal growth and secondary metabolite production.[6]
Incubation Temperature 24-28 °COptimal temperature range for the growth of many Penicillium species.[7]
Incubation Time 14-21 daysAllows for sufficient biomass accumulation and secondary metabolite production.
Agitation Static or slow shaking (120-150 rpm)Gentle agitation promotes aeration and nutrient distribution without causing excessive shear stress on the mycelia.
Culture Volume Scalable from 250 mL flasks to larger fermentersThe protocol is adaptable to different production scales.

Step-by-Step Cultivation:

  • Prepare the chosen culture medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Aseptically inoculate the sterile medium with a small agar plug or a spore suspension of the selected marine-derived Penicillium strain.

  • Incubate the cultures under the conditions outlined in Table 1.

  • Monitor the cultures for signs of growth (e.g., turbidity, mycelial mat formation) and contamination.

Biomass Harvesting and Extraction

After the incubation period, the fungal biomass and the culture broth are separated to facilitate the extraction of intracellular and extracellular metabolites.

4.1. Harvesting Protocol:

  • Separate the fungal mycelium from the culture broth by vacuum filtration through a Buchner funnel lined with filter paper.[7]

  • Wash the mycelial mat with distilled water to remove any remaining media components.

  • Press the mycelium to remove excess water and then freeze-dry (lyophilize) to obtain a dry biomass powder. The culture broth can also be extracted separately.

4.2. Solvent Extraction Protocol:

The choice of solvent is critical for the efficient extraction of O-methylviridicatin, which is a moderately polar alkaloid. Ethyl acetate is a commonly used and effective solvent for extracting fungal secondary metabolites.[8][9]

Solvent_Extraction_Process start Harvested Fungal Biomass extraction Solvent Extraction Add Ethyl Acetate Stir/Sonicate start->extraction filtration Filtration extraction->filtration Separate solid and liquid evaporation Solvent Evaporation Rotary Evaporator filtration->evaporation Collect filtrate end Crude Extract evaporation->end

Caption: The process of solvent extraction from fungal biomass.

Step-by-Step Extraction:

  • Immerse the dried fungal biomass in ethyl acetate (EtOAc) at a ratio of approximately 1:10 (w/v).

  • Stir the mixture at room temperature for 24 hours or use ultrasonication for a more rapid extraction (e.g., 3 x 30-minute cycles).[10]

  • Filter the mixture to separate the biomass from the solvent extract.

  • Repeat the extraction process with fresh ethyl acetate to ensure complete recovery of the metabolites.

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

Purification of O-methylviridicatin

The crude extract is a complex mixture of various metabolites. Chromatographic techniques are employed to isolate O-methylviridicatin from this mixture.[11]

5.1. Preliminary Purification by Column Chromatography:

Column chromatography is an effective method for the initial fractionation of the crude extract.[11][12]

Table 2: Column Chromatography Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica gel (60-120 mesh)A versatile and widely used adsorbent for the separation of moderately polar compounds.
Mobile Phase A gradient of n-hexane and ethyl acetateAllows for the sequential elution of compounds with increasing polarity.
Elution Gradient Start with 100% n-hexane, gradually increasing the polarity by adding ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v)This gradient system effectively separates compounds based on their affinity for the stationary phase.

Step-by-Step Column Chromatography:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Begin elution with 100% n-hexane, collecting fractions.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Monitor the collected fractions using Thin Layer Chromatography (TLC).[13][14]

5.2. Monitoring by Thin Layer Chromatography (TLC):

TLC is a rapid and efficient technique for monitoring the separation achieved by column chromatography and for identifying fractions containing the target compound.[13][15]

TLC Protocol:

  • Spot a small amount of each collected fraction onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., iodine vapor or vanillin-sulfuric acid).

  • Pool the fractions that show a prominent spot corresponding to the expected Rf value of O-methylviridicatin.

5.3. Final Purification by High-Performance Liquid Chromatography (HPLC):

For obtaining highly pure O-methylviridicatin, a final purification step using preparative or semi-preparative HPLC is recommended.[16][17]

Table 3: HPLC Purification Parameters

ParameterRecommended SpecificationRationale
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)Provides excellent separation for moderately polar compounds like O-methylviridicatin.[18][19]
Mobile Phase Isocratic or gradient elution with acetonitrile and water (often with 0.1% formic acid)A common and effective mobile phase system for the separation of alkaloids.[7]
Flow Rate 1.0 mL/min for analytical, scalable for preparativeA standard flow rate for good resolution and peak shape.
Detection UV detector at a wavelength of approximately 230 nm and 280 nmAllows for the detection of the chromophore present in the O-methylviridicatin structure.[16]

Step-by-Step HPLC:

  • Dissolve the pooled and concentrated fractions from column chromatography in the HPLC mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject the sample into the HPLC system and run the separation method.

  • Collect the peak corresponding to O-methylviridicatin based on its retention time.

  • Evaporate the solvent from the collected fraction to obtain the pure compound.

Structural Elucidation and Verification

The identity and purity of the isolated compound must be confirmed using spectroscopic methods.[20][21]

6.1. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

6.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the chemical structure of the isolated compound.[22][23][24] The obtained spectral data should be compared with published data for O-methylviridicatin.

Conclusion

This application note provides a detailed and validated protocol for the extraction, purification, and identification of O-methylviridicatin from marine-derived Penicillium species. By following these systematic steps and understanding the rationale behind each, researchers can reliably isolate this promising bioactive compound for further investigation. The presented workflow is designed to be adaptable and serves as a solid foundation for the exploration of other valuable secondary metabolites from marine fungi.

References

  • ResearchGate. (2021). Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Harnessing ortho-Quinone Methides in Natural Product Biosynthesis and Biocatalysis. Retrieved from [Link]

  • ResearchGate. (2014). How can I extract secondary metabolites from fungus mycelium without homogenization?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from [Link]

  • Google Patents. (1995). Process for the extraction and purification of alkaloids.
  • National Center for Biotechnology Information. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. Retrieved from [Link]

  • ResearchGate. (2015). Viridicatin and Dehydrocyclopeptine, two bioactive alkaloids isolated from marine derived fungus Penicillium aurantiogriseum AUMC 9759. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study. Retrieved from [Link]

  • Maximum Academic Press. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Retrieved from [Link]

  • ResearchGate. (2025). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Physiological characterization of secondary metabolite producing Penicillium cell factories. Retrieved from [Link]

  • YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

  • RJPBCS. (2017). Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt).. Retrieved from [https://www.rjpbcs.com/pdf/2017_8(1S)/[25].pdf]([Link]25].pdf)

  • ResearchGate. (n.d.). BUKHARI, RABIA M., M.S. Bioactive Natural Products: Isolation of Fungal Secondary Metabolites and Applications of Green Chemistr. Retrieved from [Link]

  • MDPI. (n.d.). Diversity and Biological Activity of Secondary Metabolites Produced by the Endophytic Fungus Penicillium ochrochlorae. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Polyketides and Meroterpenes from the Marine-Derived Fungi Aspergillus unguis 158SC-067 and A. flocculosus 01NT-1.1.5 and Their Cytotoxic and Antioxidant Activities. Retrieved from [Link]

  • Lifeasible. (n.d.). Alkaloid Extraction Methods. Retrieved from [Link]

  • ResearchGate. (2025). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Retrieved from [Link]

  • Preprints.org. (n.d.). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Retrieved from [Link]

  • MDPI. (n.d.). TLC in the Analysis of Plant Material. Retrieved from [Link]

  • Universiti Kebangsaan Malaysia. (n.d.). Optimization of Metabolite Extraction Protocols for Untargeted Metabolite Profiling of Mycoparasitic Scytalidium parasiticum. Retrieved from [Link]

  • MDPI. (n.d.). Bioprospecting Marine Fungi from the Plastisphere: Osteogenic and Antiviral Activities of Fungal Extracts. Retrieved from [Link]

  • ResearchGate. (n.d.). Physiological characterization of secondary metabolite producing Penicillium cell factories. Retrieved from [Link]

  • Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • ResearchGate. (2025). Biosynthesis, regulation and properties of plant monoterpenoids. Retrieved from [Link]

  • iosrphr.org. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Terpenes from Marine-Derived Fungi. Retrieved from [Link]

  • ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Retrieved from [Link]

  • MDPI. (n.d.). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy. Retrieved from [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • PubMed. (2024). Recent Developments in the Biosynthesis of Aziridines. Retrieved from [Link]

  • IIP Series. (2024). CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regulation of Secondary Metabolism in the Penicillium Genus. Retrieved from [Link]

  • ScienceOpen. (2016). Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: High-Throughput Synthesis and Bioactivity Screening of O-methylviridicatin Derivatives

Abstract The 3-methoxy-4-phenyl-2(1H)-quinolone scaffold, the core of O-methylviridicatin, represents a privileged structure in medicinal chemistry. O-methylviridicatin, a natural derivative of the mycotoxin viridicatin,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-methoxy-4-phenyl-2(1H)-quinolone scaffold, the core of O-methylviridicatin, represents a privileged structure in medicinal chemistry. O-methylviridicatin, a natural derivative of the mycotoxin viridicatin, has demonstrated notable biological activities, including the inhibition of TNF-α induced HIV replication and potential anti-inflammatory properties.[1][2] This potential makes its parent scaffold, the 2-quinolone core, an area of intense interest for developing novel therapeutic agents with activities spanning antibacterial, antifungal, and anticancer domains.[3][4] Synthesizing a library of derivatives based on this scaffold is a key strategy for conducting structure-activity relationship (SAR) studies to identify compounds with enhanced potency and optimized pharmacological profiles. This guide provides a detailed, robust, and versatile one-pot synthetic protocol for generating O-methylviridicatin derivatives and outlines a comprehensive workflow for their subsequent bioactivity screening.

Introduction: The Rationale for Derivatization

O-methylviridicatin is a naturally occurring alkaloid produced by several Penicillium species.[1] Its core structure is a 4-phenyl-2(1H)-quinolone, with a methoxy group at the C3 position. The therapeutic potential of this class of compounds is significant; they have been investigated as anticancer, immunosuppressive, and antimicrobial agents.[3] The viridicatin skeleton, in particular, is considered a valuable starting point for further exploration as an antimicrobial compound.[5]

However, natural products often require chemical modification to improve their drug-like properties, such as efficacy, bioavailability, and safety. The synthesis of derivatives allows for systematic modification of the core structure. By introducing various functional groups at different positions on the phenyl and quinolone rings, researchers can:

  • Probe Structure-Activity Relationships (SAR): Understand which parts of the molecule are essential for its biological activity.

  • Enhance Potency: Increase the desired biological effect at lower concentrations.

  • Improve Pharmacokinetics: Modify absorption, distribution, metabolism, and excretion (ADME) properties.

  • Reduce Off-Target Effects: Increase selectivity for the desired biological target, minimizing side effects.

This document details a one-pot synthesis that is both efficient and adaptable, making it ideal for generating a chemical library for high-throughput screening.[6][7][8]

Synthetic Strategy and Protocol

The chosen synthetic route is a highly efficient one-pot reaction that combines elements of established quinolone syntheses.[6][7] This method involves the condensation of substituted anthranilic acids with substituted phenylacetyl chlorides, followed by an intramolecular cyclization and subsequent O-methylation in a single pot. This approach is advantageous due to its operational simplicity, use of readily available starting materials, and amenability to parallel synthesis.

Overall Synthetic Workflow

The process begins with the synthesis of the core 3-hydroxy-4-phenyl-2(1H)-quinolone scaffold, which is the precursor to O-methylviridicatin (viridicatin). This intermediate is then methylated to yield the final product. The entire workflow is designed for efficiency and scalability.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis cluster_screening Screening Phase A Reactant A: Substituted Anthranilic Acid C One-Pot Reaction: Condensation & Intramolecular Cyclization A->C B Reactant B: Substituted Phenylacetyl Chloride B->C D In-situ O-methylation (e.g., with (CH₃)₂SO₄) C->D E Crude O-methylviridicatin Derivative D->E F Purification (Recrystallization or Column Chromatography) E->F G Structural Characterization (NMR, MS, IR) F->G H Pure Derivative (>95% Purity) G->H I Bioactivity Screening (e.g., MIC Assay) H->I J Data Analysis & Hit Identification I->J G A Prepare Stock Solutions of Derivatives (in DMSO) B Prepare 96-Well Plates with Serial Dilutions A->B C Inoculate with Microbial Culture (e.g., S. aureus, E. coli, C. albicans) B->C D Incubate Plates (e.g., 37°C, 18-24h) C->D E Add Viability Indicator (e.g., Resazurin) D->E F Read Plates (Colorimetric or Fluorometric) E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Sources

Method

Application Note: O-methylviridicatin as a Novel Antibacterial Agent Against Staphylococcus aureus

Audience: Researchers, scientists, and drug development professionals. Abstract: The rise of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of no...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of novel antimicrobial agents.[1][2] Natural products represent a vast and structurally diverse source for such lead compounds.[3] This guide provides a comprehensive framework for the evaluation of O-methylviridicatin, a fungal metabolite, as a potential antibacterial agent against S. aureus. We present detailed protocols for determining its inhibitory and bactericidal concentrations, investigating its mechanism of action, and assessing its preliminary safety profile through cytotoxicity assays.

Introduction: The Challenge of Staphylococcus aureus

Staphylococcus aureus is a formidable Gram-positive pathogen responsible for a wide spectrum of infections, from minor skin conditions to life-threatening diseases like pneumonia, meningitis, and sepsis. Its ability to acquire resistance to multiple antibiotics has rendered many conventional treatments ineffective, with MRSA being classified as a "high priority pathogen" by the World Health Organization.[2] This critical situation has intensified the search for new therapeutics, with natural products emerging as a promising avenue for drug discovery.[1][3]

O-methylviridicatin, a quinoline alkaloid produced by several Penicillium species, presents an interesting candidate for investigation. While its anti-inflammatory properties are known, its antibacterial potential remains largely unexplored.[][5] A related class of compounds, viridicatumtoxins, has demonstrated potent activity against Gram-positive bacteria, including MRSA, by inhibiting cell wall synthesis.[6][7] This provides a compelling rationale for a thorough investigation into O-methylviridicatin's anti-staphylococcal properties.

Compound Profile: O-methylviridicatin

A clear understanding of the test compound's physicochemical properties is fundamental to robust experimental design.

PropertyDataSource
IUPAC Name 3-methoxy-4-phenyl-1H-quinolin-2-one[]
CAS Number 6152-57-4[]
Molecular Formula C₁₆H₁₃NO₂[5]
Molecular Weight 251.28 g/mol [5]
Appearance Solid[]
Solubility Soluble in DMSO, DMF, Ethanol, Methanol.[]

Causality Behind Experimental Choices: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions due to its high solubilizing capacity for organic compounds and its compatibility with most in vitro biological assays at low final concentrations (typically ≤1%).

Core Methodologies: Evaluating Antibacterial Efficacy

The primary goal is to quantify the antimicrobial effect of O-methylviridicatin. This is achieved through standardized assays that determine the minimum concentration required to inhibit growth (bacteriostatic effect) and to kill the bacteria (bactericidal effect).

Principle of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] It is the most widely used metric to determine an agent's potency. The broth microdilution method is a standardized and scalable technique for MIC determination.[10][11]

Principle of Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, it does not differentiate between a bacteriostatic (inhibiting growth) and a bactericidal (killing) effect. The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[12][13] It is determined as a subsequent step to the MIC assay.[14]

Experimental Workflow Overview

The following diagram outlines the logical flow for evaluating O-methylviridicatin.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Primary Testing cluster_validation Phase 3: Safety & Mechanism cluster_analysis Phase 4: Analysis Compound Prepare O-methylviridicatin Stock Solution MIC Determine MIC (Broth Microdilution) Compound->MIC Cyto Assess Cytotoxicity (e.g., MTT Assay) Compound->Cyto Bacteria Prepare Standardized S. aureus Inoculum (0.5 McFarland) Bacteria->MIC MBC Determine MBC (Subculturing from MIC) MIC->MBC Wells with no growth Analysis Data Analysis & Interpretation MIC->Analysis MBC->Analysis Cyto->Analysis MoA Investigate Mechanism of Action (MoA) Analysis->MoA Informs MoA hypotheses G Start Determine MIC and MBC Values Decision Calculate Ratio: (MBC / MIC) Is Ratio ≤ 4? Start->Decision Bactericidal Conclusion: Potentially Bactericidal Decision->Bactericidal  Yes Bacteriostatic Conclusion: Potentially Bacteriostatic Decision->Bacteriostatic  No

Caption: Decision tree for interpreting MIC/MBC results.

A common criterion considers an agent bactericidal if the MBC is no more than four times the MIC. [12]

Sample Data (Hypothetical)
S. aureus Strain MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC)
ATCC 25923 (MSSA) 16 32 Bactericidal (Ratio = 2)
Clinical Isolate 1 (MRSA) 32 128 Bacteriostatic (Ratio = 4)

| Clinical Isolate 2 (MRSA) | 32 | >256 | Bacteriostatic (Ratio > 8) |

Investigating the Mechanism of Action (MoA)

Identifying the cellular target is a critical step in drug development. Antibacterial agents typically act by disrupting key bacterial processes. [15][16]

G cluster_bacterium Staphylococcus aureus Cell Compound O-methylviridicatin CW Cell Wall Synthesis (Peptidoglycan) Compound->CW Hypothesis 1 (like Viridicatumtoxins) PS Protein Synthesis (Ribosome) Compound->PS Hypothesis 2 NA Nucleic Acid Synthesis (DNA/RNA) Compound->NA Hypothesis 3 CM Cell Membrane Integrity Compound->CM Hypothesis 4

Caption: Potential antibacterial mechanisms of action.

Based on related compounds, inhibition of cell wall synthesis is a primary hypothesis. [6][7]The following assays can be used to explore this:

  • Cell Wall Integrity Assay: Perform MIC assays in parallel using standard MHB and MHB supplemented with an osmotic protectant (e.g., sucrose or sorbitol). A significant increase in the MIC in the osmotically protected medium suggests the compound targets the cell wall.

  • Membrane Permeability Assay: Use fluorescent dyes like propidium iodide (PI), which can only enter cells with compromised membranes. An increase in fluorescence in treated cells indicates membrane disruption. [17]

Preliminary Safety Profile: Cytotoxicity Assay

A promising antimicrobial agent must be effective against bacteria while exhibiting minimal toxicity to host cells. [18][19]

Protocol 5: MTT Cytotoxicity Assay
  • Rationale: The MTT assay is a colorimetric test that measures cellular metabolic activity, serving as an indicator of cell viability. [20]1. Cell Line: Culture a relevant human cell line (e.g., human dermal fibroblasts, HDFs, or hepatic cells like HepG2) in a 96-well plate until they form a confluent monolayer.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of O-methylviridicatin. Include a "vehicle control" (medium with DMSO at the highest concentration used) and an "untreated control".

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Cytotoxicity Data (Hypothetical)
Parameter Value (µg/mL)
IC₅₀ on Human Fibroblasts >256
Therapeutic Index (IC₅₀ / MIC) >8

A high IC₅₀ value and a favorable therapeutic index (IC₅₀ divided by MIC) suggest the compound has selective activity against bacteria over mammalian cells.

Conclusion

This application note provides a structured, evidence-based approach to systematically evaluate O-methylviridicatin as a potential antibacterial agent against S. aureus. By following these detailed protocols, researchers can generate robust and reproducible data on the compound's potency (MIC/MBC), preliminary safety (cytotoxicity), and potential mechanism of action. Such data are foundational for the progression of any new compound in the drug discovery pipeline, contributing to the critical search for new solutions to combat antibiotic resistance.

References

  • Chan, C. M., et al. (2016). Antibacterial activity of oxyresveratrol against methicillin-resistant Staphylococcus aureus and its mechanism. Experimental and Therapeutic Medicine, 12(4), 2313–2320. [Link]

  • de Almeida, G. F. C., et al. (2020). Antibacterial and Antibiofilm Activity of Myrtenol against Staphylococcus aureus. Molecules, 25(13), 2970. [Link]

  • Creative Biolabs. Mode of Action & Target for Antibacterial Drug. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Accuratus Lab Services. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • He, F., et al. (2020). Investigations into the Antibacterial Mechanism of Action of Viridicatumtoxins. ACS Infectious Diseases, 6(7), 1668–1677. [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • Kourelis, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Quibell, M., et al. (2021). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. ACS Infectious Diseases, 7(5), 1269–1279. [Link]

  • Mncube, S., et al. (2023). Potential Natural Inhibitors of MRSA ABC Transporters and MecA Identified Through In Silico Approaches. International Journal of Molecular Sciences, 24(13), 10848. [Link]

  • Al-Saeedi, F. R., et al. (2016). Antibiotic sensitivity pattern of Staphylococcus aureus from clinical isolates in a tertiary health institution in Kano, Northwestern Nigeria. African Journal of Clinical and Experimental Microbiology, 17(2), 114-119. [Link]

  • He, F., et al. (2020). Investigations into the Antibacterial Mechanism of Action of Viridicatumtoxins. ACS Infectious Diseases, 6(7), 1668-1677. [Link]

  • Kulshrestha, S., et al. (2021). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Frontiers in Cellular and Infection Microbiology, 11, 680112. [Link]

  • Al-Shabib, N. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Pakistan Journal of Pharmaceutical Sciences, 31(6), 2583-2590. [Link]

  • BMG Labtech. The minimum bactericidal concentration of antibiotics. [Link]

  • Nanduri, S. (2019). Natural product derived promising anti-MRSA drug leads: A review. Bioorganic & Medicinal Chemistry, 27(18), 115011. [Link]

  • Swiatek, M., et al. (2023). Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. International Journal of Molecular Sciences, 24(22), 16405. [Link]

  • U.S. Food & Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Wang, Y., et al. (2022). From Natural Products to Small Molecules: Recent Advancements in Anti-MRSA Therapeutics. ACS Medicinal Chemistry Letters, 13(5), 701–715. [Link]

  • de la Torre-Roche, R., et al. (2023). Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. International Journal of Molecular Sciences, 24(13), 11116. [Link]

  • Annunziata, F., et al. (2023). Structure-dependent activity of plant natural products against methicillin-resistant Staphylococcus aureus. Frontiers in Pharmacology, 14, 1146603. [Link]

  • Fisher, S. T., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900. [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Dai, Y., et al. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 11(11), 569. [Link]

  • Brown, D. F. J., & Hope, R. (2007). Guidelines for the laboratory diagnosis and susceptibility testing of methicillin-resistant Staphylococcus aureus (MRSA). Journal of Antimicrobial Chemotherapy, 60(1), 1–12. [Link]

  • Nobile, C. G. A., et al. (2022). Antimicrobial Activity of Essential Oils Evaluated In Vitro against Escherichia coli and Staphylococcus aureus. Antibiotics, 11(10), 1422. [Link]

  • Corradini, R., et al. (2023). Peptide Nucleic Acids (PNAs) in Antimicrobial Therapy: A Next Generation Strategy. International Journal of Molecular Sciences, 24(24), 17354. [Link]

  • Johns Hopkins ABX Guide. Staphylococcus aureus. [Link]

  • Wang, C., et al. (2019). Advances in the study of anti-MRSA natural products. Chinese Journal of Natural Medicines, 17(1), 1-16. [Link]

  • Valdés, A., et al. (2024). Solvatomorphic diversity dictates the stability and solubility of metal–organic polyhedra. Chemical Science, 15(1), 101-107. [Link]

  • Wiegand, I., et al. (2008). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews, 21(1), 51–77. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. [Link]

  • JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. [Link]

  • Paun, L., et al. (1998). Cytotoxicity tests of antibacterial agents on human fibroblasts cultures. Oftalmologia, 42(2), 52-56. [Link]

  • Hancock, R. E. W. Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

Sources

Application

Application Note: Experimental Setup for Evaluation of O-Methylviridicatin Cytotoxicity in Cancer Cell Lines

Introduction & Scientific Context O-Methylviridicatin (OMV) is a quinolone alkaloid secondary metabolite predominantly isolated from Penicillium species (e.g., P. polonicum, P.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

O-Methylviridicatin (OMV) is a quinolone alkaloid secondary metabolite predominantly isolated from Penicillium species (e.g., P. polonicum, P. solitum). While historically noted for its ability to block TNF-


 induced replication of HIV-1 in HeLa cells [1], recent interest has surged regarding the cytotoxic potential of Penicillium alkaloids in oncology.

Unlike standard chemotherapeutics (e.g., Paclitaxel), OMV represents a scaffold often associated with moderate cytotoxicity (


 ranges typically 5–50 

M) and specific immunomodulatory effects. This application note provides a rigorous, reproducible workflow for evaluating OMV cytotoxicity, emphasizing solubility management and mechanistic validation via apoptosis and cell cycle analysis.
Key Mechanistic Hypotheses

Researchers investigating OMV should design experiments to test the following established pathways for quinolone alkaloids:

  • Mitochondrial Disruption: Loss of mitochondrial membrane potential (

    
    ).
    
  • Caspase Activation: Cleavage of Caspase-3/7 and PARP.

  • Cell Cycle Arrest: Typically observed at the G2/M checkpoint in related fungal metabolites.

Compound Handling & Preparation[1]

Critical Challenge: O-Methylviridicatin is highly hydrophobic. Improper solubilization leads to micro-precipitation in the culture medium, causing false-negative viability results (due to lower effective concentration) or false positives (due to crystal-induced physical stress on cells).

Protocol: Stock & Working Solutions
ComponentSpecificationNotes
Solvent DMSO (Dimethyl Sulfoxide), Cell Culture Grade

99.9% purity. Sterile filtered.
Stock Concentration 20 mMHigher concentrations (e.g., 50 mM) may precipitate upon freeze-thaw.
Storage -20°C in aliquotsDo NOT subject to repeated freeze-thaw cycles.
Vehicle Control DMSOFinal concentration in assay must be

0.5% (v/v).

Step-by-Step Solubilization:

  • Weigh lyophilized OMV powder in a static-free environment.

  • Add calculated volume of DMSO to achieve 20 mM.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.

  • Aliquot into light-protective amber tubes (50

    
    L/tube) and freeze immediately.
    

Experimental Workflow Visualization

The following diagram outlines the critical path from compound preparation to data acquisition.

ExperimentalWorkflow cluster_Readouts Multiplexed Readouts Stock Stock Prep (20mM in DMSO) Dilution Serial Dilution (2x Conc. in Media) Stock->Dilution Dilute w/ Media Treatment Treatment (24h - 72h) Dilution->Treatment Add Compound Seeding Cell Seeding (HeLa/HepG2) Seeding->Treatment Adherence (24h) MTT Viability (MTT/CCK-8) Treatment->MTT Screen Flow Mechanism (Annexin V / PI) Treatment->Flow Validate

Figure 1: High-level experimental workflow for OMV cytotoxicity profiling. Note the parallel tracks for screening (MTT) and validation (Flow Cytometry).

Primary Cytotoxicity Screen (MTT Assay)

While CCK-8 is less toxic, the MTT assay remains the gold standard for hydrophobic compounds provided that solvent controls are rigorous.

Materials
  • Cell Lines: HeLa (Cervical Carcinoma) or HepG2 (Hepatocellular Carcinoma).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Lysis Buffer: DMSO (for solubilizing formazan crystals).

Detailed Protocol
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours to ensure adherence.
    
  • Dilution Series: Prepare 2x concentrated OMV solutions in complete media.

    • Target Concentrations: 0, 1, 5, 10, 25, 50, 100

      
      M.
      
    • Vehicle Control: Media + 0.5% DMSO (Must match the highest DMSO content in treated wells).

  • Treatment: Aspirate old media and add 100

    
    L of treatment media. Incubate for 48 hours.
    
  • MTT Addition: Add 10

    
    L of MTT stock (5 mg/mL in PBS) to each well. Incubate 4 hours at 37°C.
    
  • Solubilization: Carefully aspirate media (do not disturb purple crystals). Add 100

    
    L DMSO. Shake plate for 10 mins.
    
  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability:



Plot log(concentration) vs. % Viability to determine 

using non-linear regression (Sigmoidal dose-response).

Mechanistic Validation: Apoptosis Pathway

If OMV shows cytotoxicity (


M), the mechanism must be validated. The following diagram illustrates the hypothetical signaling cascade common to Penicillium alkaloids that should be probed.

ApoptosisPathway OMV O-Methylviridicatin Mito Mitochondrial Dysfunction OMV->Mito Induces Stress CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis PARP->Apoptosis

Figure 2: Putative apoptotic cascade induced by cytotoxic fungal alkaloids. Markers in Green (Caspase-3, PARP) are primary targets for Western Blot validation.

Protocol: Annexin V/PI Staining (Flow Cytometry)

To distinguish between necrosis and apoptosis:[1]

  • Harvest: Collect cells (including floating cells) after 24h treatment with OMV at

    
     concentration.
    
  • Wash: Wash 2x with cold PBS.

  • Stain: Resuspend in 1X Binding Buffer. Add 5

    
    L Annexin V-FITC and 5 
    
    
    
    L Propidium Iodide (PI).
  • Incubate: 15 mins at RT in the dark.

  • Analyze: Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

Interpretation:

  • Annexin V+/PI-: Early Apoptosis (Specific mechanism).

  • Annexin V+/PI+: Late Apoptosis.

  • Annexin V-/PI+: Necrosis (Non-specific toxicity).

References

  • Heguy, A., et al. (1998). "Isolation and characterization of the fungal metabolite 3-O-methylviridicatin as an inhibitor of tumour necrosis factor alpha-induced human immunodeficiency virus replication."[2] Antiviral Chemistry & Chemotherapy.

  • Cayman Chemical. "O-Methylviridicatin Product Datasheet." Cayman Chemical Database.

  • Nicoletti, I., et al. (1991). "A rapid and simple method for measuring thymocyte apoptosis by propidium iodide staining and flow cytometry." Journal of Immunological Methods.

  • Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Method

Application Note: A Validated Protocol for the Isolation and Characterization of Viridicatin Analogues from Fungal Cultures

Introduction Viridicatin and its analogues are a class of quinoline alkaloids produced by several species of Penicillium, including P. cyclopium, P.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Viridicatin and its analogues are a class of quinoline alkaloids produced by several species of Penicillium, including P. cyclopium, P. crustosum, and P. aurantiogriseum[1][2]. These fungal metabolites are biosynthetically derived from the rearrangement of benzodiazepine precursors like cyclopenin[3][4]. The viridicatin scaffold is of significant interest to researchers in drug discovery due to its potent biological activities, notably its selective action against Mycobacterium tuberculosis[2][3]. This application note provides a comprehensive, field-proven protocol for the cultivation of viridicatin-producing fungi, extraction of crude metabolites, and a robust multi-step chromatographic workflow for the isolation of pure viridicatin analogues. Furthermore, it outlines the standard analytical techniques for structural verification, ensuring the integrity and reproducibility of the isolation process.

Section 1: Fungal Strain Selection and Cultivation

The successful isolation of viridicatin analogues begins with the appropriate selection and cultivation of a high-yielding fungal strain. Species such as Penicillium cyclopium, P. palitans, and P. citrinum are well-documented producers[1][4][5].

1.1. Rationale for Strain and Media Selection

The choice of fungal species is paramount, as the profile of synthesized analogues can be species-specific[6]. The cultivation medium provides the necessary nutrients for fungal growth and secondary metabolite production. Media such as Potato Dextrose Agar (PDA) for solid cultures and Czapek Yeast Autolysate (CYA) broth for liquid fermentation are standard choices that support robust growth and alkaloid production[7][8]. Static liquid cultures often promote the formation of a thick fungal mat, which can be conducive to secondary metabolite synthesis[5].

1.2. Protocol for Fungal Cultivation

  • Inoculation: Using a sterile loop, inoculate 1000 mL of sterile CYA broth in a 3 L Erlenmeyer flask with a pure culture of the selected Penicillium species[5].

  • Incubation: Incubate the flasks under static conditions at 25°C for 21-30 days. This extended incubation period allows for sufficient biomass accumulation and secondary metabolite production[5].

  • Monitoring: Visually inspect the cultures for the development of a thick mycelial mat covering the surface of the medium, which is an indicator of mature growth[5].

Section 2: Extraction of Crude Metabolites

A robust extraction strategy is critical to efficiently recover the target alkaloids from both the fungal biomass (mycelia) and the liquid culture medium. This protocol employs a liquid-liquid extraction technique optimized for moderately polar alkaloids.

2.1. Causality of Extraction Choices

Ethyl acetate is the solvent of choice for this extraction. Its medium polarity allows for the selective partitioning of viridicatin analogues from the aqueous culture filtrate, while minimizing the co-extraction of highly polar impurities like sugars and salts. Acidification of the aqueous phase to pH ~2.5 protonates the nitrogen atoms in the alkaloid structures, which can sometimes improve solubility in the organic phase, though this may need optimization depending on the specific analogue[9]. The mycelia are treated separately to ensure the recovery of intracellularly stored compounds[10].

2.2. Protocol for Crude Extraction

  • Separation: Separate the mycelial mat from the culture broth using a muslin cloth or cheesecloth[10].

  • Broth Extraction:

    • Adjust the pH of the culture filtrate to 2.5 using hydrochloric acid[9].

    • Perform a liquid-liquid extraction by mixing the filtrate with an equal volume of ethyl acetate in a separating funnel. Shake vigorously and allow the layers to separate.

    • Collect the upper ethyl acetate layer. Repeat this extraction three times to maximize yield[10].

    • Combine all ethyl acetate extracts.

  • Mycelial Extraction:

    • Homogenize the collected mycelia, potentially with the aid of liquid nitrogen[7].

    • Soak the homogenized mycelia in methanol (e.g., 75% methanol in water) or acetone, followed by ultrasonication to disrupt cell walls and facilitate the release of intracellular metabolites[11][12][13].

    • Filter the mixture and extract the filtrate with ethyl acetate as described for the broth.

  • Concentration:

    • Dry the combined ethyl acetate extracts over anhydrous sodium sulfate to remove residual water[9].

    • Concentrate the dried extract in vacuo using a rotary evaporator to yield a crude syrup or solid residue[9]. This crude extract is now ready for chromatographic purification.

Section 3: Chromatographic Purification Workflow

A multi-step chromatographic approach is required to resolve the complex mixture of metabolites present in the crude extract and isolate pure viridicatin analogues. This workflow proceeds from low-resolution bulk separation to high-resolution final purification.

Workflow cluster_0 Upstream Processing cluster_1 Purification Cascade cluster_2 Downstream Analysis FungalCulture Fungal Culture (e.g., Penicillium sp.) Extraction Solvent Extraction (Ethyl Acetate) FungalCulture->Extraction CrudeExtract Crude Fungal Extract Extraction->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom TLC TLC Fraction Monitoring ColumnChrom->TLC PooledFractions Enriched Fractions TLC->PooledFractions HPLC Semi-Preparative HPLC (C18 Column) PooledFractions->HPLC PureAnalogues Isolated Viridicatin Analogues HPLC->PureAnalogues Analysis Structural Elucidation (LC-MS, NMR) PureAnalogues->Analysis

Caption: Workflow for viridicatin analogue isolation.

3.1. Initial Fractionation by Column Chromatography

This step aims to perform a bulk separation of the crude extract into fractions of increasing polarity, thereby simplifying the mixture for subsequent purification.

  • Principle of Operation: Normal-phase chromatography on a silica gel stationary phase separates compounds based on their polarity. A non-polar mobile phase is used initially, and its polarity is gradually increased to elute compounds with higher polarity.

  • Protocol:

    • Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a glass column[9].

    • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column[9].

    • Elution: Begin elution with 100% chloroform. Collect fractions of a fixed volume (e.g., 20 mL). Gradually increase the solvent polarity by adding methanol or ethyl acetate to the chloroform in a stepwise gradient.

    • Monitoring (Self-Validation): Spot each collected fraction on a Thin Layer Chromatography (TLC) plate. Develop the plate and visualize spots under UV light or by using a suitable stain (e.g., Dragendorff's reagent for alkaloids)[14][15].

    • Pooling: Combine fractions that exhibit similar TLC profiles and are positive for the target compounds. Concentrate these pooled fractions in vacuo.

3.2. High-Resolution Purification by HPLC

The enriched fractions from column chromatography are subjected to High-Performance Liquid Chromatography (HPLC) for final purification.

  • Principle of Operation: Reversed-phase HPLC (RP-HPLC) using a C18 column separates compounds based on hydrophobicity. A polar mobile phase is used, and less polar (more hydrophobic) compounds are retained longer on the column.

  • Protocol:

    • System Preparation: Use a semi-preparative HPLC system equipped with a C18 column (e.g., 5 µm particle size, 150-250 mm length)[8][16].

    • Mobile Phase: Prepare a mobile phase consisting of Solvent A (water with 0.1% trifluoroacetic acid, TFA) and Solvent B (acetonitrile with 0.1% TFA)[8]. TFA is used to improve peak shape.

    • Elution Program: Dissolve the pooled fraction in methanol. Inject the sample and elute using a gradient program. A typical program might start at 15% B, increasing to 100% B over 40 minutes[8]. The exact gradient must be optimized based on analytical-scale test runs.

    • Detection and Collection: Monitor the eluent using a UV-Vis detector (typically at 227 nm or 254 nm)[16]. Collect peaks corresponding to individual compounds using an automated fraction collector.

    • Desalting: Concentrate the collected fractions to remove the acetonitrile and then desalt if necessary to remove TFA before biological assays.

Section 4: Structural Elucidation and Verification

The identity and purity of the isolated compounds must be confirmed using modern analytical techniques. This step is crucial for validating the success of the isolation protocol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is essential for determining the molecular weight and obtaining fragmentation patterns of the isolated compounds, which aids in their identification[2][17]. High-Resolution Mass Spectrometry (HRMS) can provide the exact elemental composition[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the gold standard for determining the precise chemical structure of a molecule[2][17]. 2D NMR techniques (COSY, HSQC, HMBC) are used to establish connectivity within complex molecules[17]. The obtained spectral data should be compared with literature values for known viridicatin analogues[2][5].

Section 5: Data Summary

The following table provides an example of the kind of data that should be recorded during the purification process.

ParameterColumn ChromatographyHPLC
Stationary Phase Silica Gel 60 (70-230 mesh)C18, 5 µm
Mobile Phase Chloroform/Methanol GradientWater (0.1% TFA) / Acetonitrile (0.1% TFA) Gradient
Typical Yield 10-20% of crude extract weight in enriched fractions0.5-5 mg of pure compound per injection
Purity Check TLC with UV/StainAnalytical HPLC-UV, LC-MS

References

  • Isolation of Viridicatin from Penicillium crustosum, and Physiological Activity of Viridicatin and its Derivatives. (Source: Journal of the Agricultural Chemical Society of Japan). URL: [Link]

  • Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 M pro Inhibitors from Penicillium citrinum TDPEF34. (Source: MDPI). URL: [Link]

  • Viridicatin. (Source: Bioaustralis Fine Chemicals). URL: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (Source: International Journal of Advanced Research in Science, Communication and Technology). URL: [Link]

  • Biosynthesis of Viridicatol in Penicillium palitans Implies a Cytochrome P450-Mediated meta Hydroxylation at a Monoalkylated Benzene Ring. (Source: ACS Publications). URL: [Link]

  • DRUGS IDENTIFICATION AND CHARACTERIZATION. (Source: Assiut University). URL: [Link]

  • DEVELOPMENT OF HPLC METHOD FOR A FUNGAL ANTAGONIST. (Source: Repositório Alice - Embrapa). URL: [Link]

  • Viridicatin and Dehydrocyclopeptine, two bioactive alkaloids isolated from marine derived fungus Penicillium aurantiogriseum AUMC 9759. (Source: ResearchGate). URL: [Link]

  • Determination of viridicatin in Penicillium cyclopium by capillary gas chromatography. (Source: PubMed). URL: [Link]

  • [Isolation of alkaloid-like substances from penicillium fungi]. (Source: PubMed). URL: [Link]

  • Penicillium viridicatum, Penicillium verrucosum, and production of ochratoxin A. (Source: NIH). URL: [Link]

  • High performance liquid chromatography (HPLC) analysis of the fungal... (Source: ResearchGate). URL: [Link]

  • Biosynthesis of viridicatin-type fungal alkaloids. a Proposed asq... (Source: ResearchGate). URL: [Link]

  • Development and Validation of a Gas Chromatographic Method for the Quantification of Minor Alkaloids in Cocaine. (Source: SciELO). URL: [Link]

  • Induction of Fungal Secondary Metabolites by Co-Culture with Actinomycete Producing HDAC Inhibitor Trichostatins. (Source: NIH). URL: [Link]

  • Mycotoxins, drugs and other extrolites produced by species in Penicillium subgenus Penicillium. (Source: Studies in Mycology). URL: [Link]

  • HPLC SAMPLE PREP & EXTRACTION S.O.P FOR FUNGI. (Source: ResearchGate). URL: [Link]

  • Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals. (Source: ResearchGate). URL: [Link]

  • Screening Methods for Isolation of Biocontrol Epiphytic Yeasts against Penicillium digitatum in Lemons. (Source: MDPI). URL: [Link]

  • new penicillin-producing Penicillium species and an overview of section Chrysogena. (Source: Naturalis Repository). URL: [Link]

  • Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. (Source: NIH). URL: [Link]

  • Evaluation of three DNA extraction methods from fungal cultures. (Source: PubMed). URL: [Link]

  • Isolation of Alkaloids from Sinomenium acutum by Centrifugal Partition Chromatography and Their Ameliorating Effects on Dexamethasone-Induced Atrophy in C2C12 Myotubes. (Source: MDPI). URL: [Link]

  • Isolation and Molecular Characterization of Indigenous Penicillium chrysogenum/rubens Strain Portfolio for Penicillin V Production. (Source: NIH). URL: [Link]

  • Preliminary Analysis of Phytoconstituents and Evaluation of Anthelminthic Property of Cayratia auriculata (In Vitro). (Source: NIH). URL: [Link]

  • Optimizing a modified cetyltrimethylammonium bromide protocol for fungal DNA extraction: Insights from multilocus gene amplification. (Source: NIH). URL: [Link]

  • Mutation, Chemoprofiling, Dereplication, and Isolation of Natural Products from Penicillium oxalicum. (Source: NIH). URL: [Link]

  • Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. (Source: MDPI). URL: [Link]

Sources

Application

O-Methylviridicatin: A Molecular Probe in Fungal-Bacterial Dialogues

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide for investigating the role o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for investigating the role of O-methylviridicatin, a secondary metabolite produced by Penicillium species, in mediating fungal-bacterial interactions. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for researchers in microbiology, natural product chemistry, and drug discovery.

Introduction: The Chemical Language of Microbes

Microorganisms, including fungi and bacteria, coexist in complex communities where they engage in intricate interactions that can be synergistic or antagonistic.[1] This microbial "small talk" is often mediated by a diverse arsenal of secondary metabolites.[2] Fungi, particularly species of the genus Penicillium, are prolific producers of such bioactive compounds.[3][4] Among these is O-methylviridicatin, a derivative of the mycotoxin viridicatin, produced by Penicillium species within the Viridicata and Corymbifera series. While the broader roles of Penicillium secondary metabolites in competition and communication are recognized, the specific functions of O-methylviridicatin in the context of fungal-bacterial interactions remain a compelling area for investigation.

These notes will guide the exploration of O-methylviridicatin as a potential modulator of bacterial behaviors, such as quorum sensing and biofilm formation, which are often crucial for bacterial virulence and survival.

O-Methylviridicatin: Biosynthesis and Chemical Profile

O-methylviridicatin is a quinolone alkaloid derived from viridicatin. The biosynthesis of viridicatin involves a complex pathway, with key steps catalyzed by enzymes like non-heme dioxygenases and hemocyanin-like proteins.[5] The final methylation step to form O-methylviridicatin is likely carried out by a methyltransferase. The production of O-methylviridicatin can be influenced by various environmental cues, including the presence of competing microorganisms, making co-culture techniques a valuable tool for its induced production.[6][7]

Table 1: Chemical Profile of O-methylviridicatin

PropertyValue
IUPAC Name 3-methoxy-2-phenyl-4(1H)-quinolinone
Molecular Formula C₁₆H₁₃NO₂
Molecular Weight 251.28 g/mol
CAS Number 20663-78-7
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents

Investigating the Role of O-Methylviridicatin in Fungal-Bacterial Interactions: A Mechanistic Overview

We hypothesize that O-methylviridicatin, as a secreted secondary metabolite, plays a significant role in mediating the interactions between its producing fungus and surrounding bacteria. This interaction can manifest in several ways, primarily through the disruption of bacterial communication and community development.

Quorum Sensing Inhibition: Disrupting Bacterial Communication

Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors such as virulence factor production and biofilm formation.[8] Many natural products have been identified as inhibitors of QS, representing a promising strategy to attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which can lead to resistance.[9][10] We propose that O-methylviridicatin may act as a quorum sensing inhibitor (QSI).

Diagram 1: Proposed Mechanism of Quorum Sensing Inhibition by O-methylviridicatin

G cluster_bacteria Bacterial Cell QS_Signal Quorum Sensing Signal (e.g., AHLs) Receptor Signal Receptor (e.g., LuxR-type) QS_Signal->Receptor Binds to Gene_Expression Virulence & Biofilm Gene Expression Receptor->Gene_Expression Activates Virulence Virulence Factors & Biofilm Formation Gene_Expression->Virulence OMV O-methylviridicatin OMV->Receptor Potential Inhibition

Caption: Proposed inhibitory action of O-methylviridicatin on bacterial quorum sensing.

Biofilm Formation Inhibition: Preventing Bacterial Colonization

Bacterial biofilms are structured communities of cells enclosed in a self-produced polymeric matrix, which provides protection against environmental stresses and antimicrobial agents.[1][11] The inhibition of biofilm formation is a key strategy in combating chronic infections and biofouling. O-methylviridicatin may interfere with the initial stages of biofilm development, such as surface attachment or the production of extracellular polymeric substances (EPS).

Experimental Protocols

This section provides detailed protocols for the investigation of O-methylviridicatin's role in fungal-bacterial interactions.

Protocol 1: Co-culture of Penicillium sp. and Bacteria for Induced Production of O-Methylviridicatin

Rationale: Co-cultivation mimics the natural competitive environment of microorganisms and can induce the production of secondary metabolites that are not expressed in monocultures.[6][12] This protocol aims to stimulate the production of O-methylviridicatin by a producing Penicillium strain in the presence of a target bacterium.

Materials:

  • Penicillium sp. known to produce O-methylviridicatin (e.g., P. viridicatum)

  • Target bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)

  • Nutrient Agar (NA) and Nutrient Broth (NB)

  • Sterile petri dishes, flasks, and culture tubes

  • Incubator

Procedure:

  • Fungal Inoculum Preparation: Culture the Penicillium sp. on PDA plates at 25°C for 7-10 days until sporulation is observed.

  • Bacterial Inoculum Preparation: Inoculate the target bacterium in NB and incubate at 37°C overnight with shaking.

  • Co-culture Setup (Agar-based): a. In the center of a PDA plate, inoculate a 1 cm² agar plug from the mature Penicillium culture. b. Streak the bacterial culture from the overnight broth at a distance of 2-3 cm from the fungal inoculum. c. Incubate the plates at 28°C for 7-14 days. d. Observe the interaction zone for changes in fungal or bacterial morphology and pigmentation.

  • Co-culture Setup (Liquid-based): a. Inoculate 100 mL of PDB in a 250 mL flask with 5 agar plugs of the Penicillium culture. b. Incubate at 25°C with shaking (150 rpm) for 3 days. c. Add 1 mL of the overnight bacterial culture to the fungal culture. d. Continue incubation for an additional 7-10 days. e. Aseptically collect samples at different time points for analysis.

Diagram 2: Experimental Workflow for Co-culture and Analysis

G Start Co-culture of Penicillium sp. and Bacteria Extraction Solvent Extraction of Culture Broth & Mycelia Start->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Identification Structural Elucidation (UPLC-MS/MS, NMR) Purification->Identification Bioassays Biological Assays (QS & Biofilm Inhibition) Purification->Bioassays End Data Analysis & Interpretation Identification->End Bioassays->End

Caption: Workflow for studying O-methylviridicatin from co-cultures.

Protocol 2: Extraction and Purification of O-Methylviridicatin

Rationale: To isolate O-methylviridicatin for structural confirmation and bioassays, a systematic extraction and purification procedure is required.

Materials:

  • Co-culture broth and mycelia

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile and water (HPLC grade)

Procedure:

  • Extraction: a. Separate the mycelia from the culture broth by filtration. b. Extract the culture filtrate three times with an equal volume of ethyl acetate. c. Dry the mycelia, grind to a fine powder, and extract with ethyl acetate. d. Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate. e. Concentrate the extract under reduced pressure using a rotary evaporator.[13]

  • Purification: a. Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. b. Monitor the fractions by Thin Layer Chromatography (TLC) and pool fractions containing the compound of interest. c. Further purify the pooled fractions using preparative HPLC with a C18 column and a suitable gradient of acetonitrile and water. d. Collect the peak corresponding to O-methylviridicatin based on retention time and UV absorbance.

Protocol 3: UPLC-MS/MS for Identification and Quantification of O-Methylviridicatin

Rationale: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides high sensitivity and selectivity for the unambiguous identification and quantification of small molecules in complex mixtures.[9]

Materials:

  • Purified O-methylviridicatin standard

  • Crude and purified extracts

  • UPLC-MS/MS system with an electrospray ionization (ESI) source

  • C18 UPLC column

  • Acetonitrile, water, and formic acid (LC-MS grade)

Procedure:

  • Sample Preparation: Dissolve the extracts and standard in methanol to a final concentration of 1 mg/mL.

  • UPLC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 1-5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive ESI

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for identification.

    • Parent Ion (m/z): 252.1 (for [M+H]⁺)

    • Fragment Ions: To be determined from the product ion scan of the standard.

Protocol 4: Quorum Sensing Inhibition Assay

Rationale: This assay utilizes a reporter strain, Chromobacterium violaceum, which produces the purple pigment violacein in response to N-acyl-homoserine lactone (AHL) signaling. Inhibition of violacein production indicates potential QS inhibitory activity.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) agar and broth

  • O-methylviridicatin (dissolved in DMSO)

  • Positive control (e.g., a known QSI)

  • Negative control (DMSO)

Procedure:

  • Prepare an overnight culture of C. violaceum in LB broth.

  • Spread 100 µL of the overnight culture onto an LB agar plate.

  • Aseptically place sterile paper discs (6 mm diameter) onto the agar surface.

  • Pipette 10 µL of different concentrations of O-methylviridicatin onto the discs.

  • Use a known QSI as a positive control and DMSO as a negative control.

  • Incubate the plates at 30°C for 24-48 hours.

  • Observe for a zone of colorless, non-pigmented bacterial growth around the discs, indicating QS inhibition.

Protocol 5: Biofilm Formation Inhibition Assay

Rationale: This microtiter plate assay quantifies the ability of O-methylviridicatin to inhibit biofilm formation by a target bacterium.

Materials:

  • Target biofilm-forming bacterium (e.g., P. aeruginosa, S. aureus)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • 96-well flat-bottom microtiter plates

  • O-methylviridicatin (dissolved in DMSO)

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

Procedure:

  • Grow the target bacterium overnight in TSB.

  • Dilute the overnight culture 1:100 in fresh TSB.

  • Add 100 µL of the diluted culture to each well of a 96-well plate.

  • Add different concentrations of O-methylviridicatin to the wells. Include a positive control (known biofilm inhibitor) and a negative control (DMSO).

  • Incubate the plate at 37°C for 24 hours without shaking.

  • Gently wash the wells three times with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet with 200 µL of 95% ethanol.

  • Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance indicates biofilm inhibition.

Data Interpretation and Expected Outcomes

Table 2: Summary of Expected Outcomes and Interpretations

ExperimentExpected OutcomeInterpretation
Co-culture Increased production of O-methylviridicatin in co-culture compared to monoculture.The presence of bacteria induces the fungal secondary metabolism, suggesting a role for O-methylviridicatin in inter-species interaction.
UPLC-MS/MS A distinct peak corresponding to the mass and fragmentation pattern of O-methylviridicatin.Confirms the identity and allows for quantification of the compound in different culture conditions.
QS Inhibition Assay A clear zone of violacein inhibition around the disc with O-methylviridicatin.O-methylviridicatin interferes with the AHL-based quorum sensing system of C. violaceum.
Biofilm Inhibition Assay A dose-dependent decrease in absorbance at 570 nm in wells treated with O-methylviridicatin.O-methylviridicatin inhibits biofilm formation by the target bacterium.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for elucidating the role of O-methylviridicatin in mediating fungal-bacterial interactions. Successful execution of these experiments will contribute to a deeper understanding of the chemical ecology of microbial communities. Future research could focus on identifying the specific bacterial targets of O-methylviridicatin, exploring its effects on a broader range of bacteria, and investigating its potential as a lead compound for the development of novel anti-virulence therapies.

References

  • Pathogenetic Impact of Bacterial–Fungal Interactions. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Microbial Small Talk: Volatiles in Fungal–Bacterial Interactions. (n.d.). Frontiers. Retrieved February 9, 2026, from [Link]

  • Fungal–fungal co-culture: a primer for generating chemical diversity. (2022, February 9). RSC Publishing. Retrieved February 9, 2026, from [Link]

  • Antibiofilm effect of melittin alone and in combination with conventional antibiotics toward strong biofilm of MDR-MRSA and -Pseudomonas aeruginosa. (2023, February 19). Frontiers. Retrieved February 9, 2026, from [Link]

  • Mycotoxins, drugs and other extrolites produced by species in Penicillium subgenus Penicillium. (n.d.). Studies in Mycology. Retrieved February 9, 2026, from [Link]

  • Mechanisms and Impact of Biofilms and Targeting of Biofilms Using Bioactive Compounds—A Review. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Secondary Metabolism and Antimicrobial Metabolites of Penicillium. (n.d.). Request PDF. Retrieved February 9, 2026, from [Link]

  • Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. (n.d.). Frontiers. Retrieved February 9, 2026, from [Link]

  • Dual Induction of New Microbial Secondary Metabolites by Fungal Bacterial Co-cultivation. (2017, July 10). Frontiers. Retrieved February 9, 2026, from [Link]

  • Biosynthesis of Viridicatol in Penicillium palitans Implies a Cytochrome P450-Mediated meta Hydroxylation at a Monoalkylated Benzene Ring. (2022, January 14). PubMed. Retrieved February 9, 2026, from [Link]

  • LC-MS/MS ANALYSIS OF PERMETHYLATED N-GLYCANS FACILITATING ISOMERIC CHARACTERIZATION. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

  • Dereplication-Guided Isolation of 3-O-Methylfunicone from Endophytic Fungal Co-culture and Its Inhibitory Effect on Phytophthora palmivora. (2025, November 14). PMC. Retrieved February 9, 2026, from [Link]

  • Regulation of Secondary Metabolism in the Penicillium Genus. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Effects of the Coculture Initiation Method on the Production of Secondary Metabolites in Bioreactor Cocultures of Penicillium rubens and Streptomyces rimosus. (2023, August 13). PMC. Retrieved February 9, 2026, from [Link]

  • Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

  • Fungal–Fungal Co-Culture for Discovery of New Secondary Metabolites. (n.d.). Encyclopedia.pub. Retrieved February 9, 2026, from [Link]

  • Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Structures and bioactivities of secondary metabolites from Penicillium genus since 2010. (2025, August 5). ResearchGate. Retrieved February 9, 2026, from [Link]

  • LC-MS/MS analysis of permethylated N-glycans facilitating isomeric characterization. (2025, August 6). Request PDF. Retrieved February 9, 2026, from [Link]

  • Biosynthesis of viridicatin-type fungal alkaloids. a Proposed asq... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Natural Quorum Sensing Inhibitors Effectively Downregulate Gene Expression of Pseudomonas Aeruginosa Virulence Factors. (2019, March 9). PubMed. Retrieved February 9, 2026, from [Link]

  • Diversity and Biological Activity of Secondary Metabolites Produced by the Endophytic Fungus Penicillium ochrochlorae. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of O-methylviridicatin from Penicillium cultures

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket Subject: Optimization of O-methylviridicatin (OMV) yield in Penicillium sp. fermentation.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket Subject: Optimization of O-methylviridicatin (OMV) yield in Penicillium sp. fermentation.

Executive Summary & Biosynthetic Logic

Welcome to the Technical Support Center. You are likely facing one of two problems: either your total alkaloid titer is low, or you are accumulating the precursor (Viridicatin) without successful conversion to the final methylated product (O-methylviridicatin).

To solve this, we must first visualize the "production line." O-methylviridicatin is a quinolone alkaloid derived from the convergence of the shikimate (phenylalanine) and chorismate (anthranilic acid) pathways, culminating in a critical methylation step.

Biosynthetic Pathway Diagram

The following diagram illustrates the critical control points (CCPs) in your fermentation process.

OMethylviridicatin_Pathway Anthranilic Anthranilic Acid (Precursor A) Cyclopeptin Cyclopeptin Anthranilic->Cyclopeptin Cyclopeptin Synthetase Phe L-Phenylalanine (Precursor B) Phe->Cyclopeptin Dehydro Dehydrocyclopeptin Cyclopeptin->Dehydro Dehydrogenase Cyclopenin Cyclopenin Dehydro->Cyclopenin Epoxidase Viridicatin Viridicatin (Immediate Precursor) Cyclopenin->Viridicatin Cyclopenase (Rearrangement) OMV O-Methylviridicatin (Target) Viridicatin->OMV O-Methyltransferase SAM S-Adenosyl Methionine (Methyl Donor) SAM->OMV Cofactor

Caption: Figure 1.[1] Biosynthetic route of O-methylviridicatin. Note the critical dependence on SAM for the final conversion of Viridicatin.

Upstream Optimization: Fermentation Protocols

The most common failure mode is Methylation Starvation . Even with high biomass, if the culture lacks methyl donors, you will accumulate Viridicatin, not O-methylviridicatin.

Protocol A: Precursor & Cofactor Feeding Strategy

Objective: Bypass metabolic bottlenecks by directly supplying limiting substrates.

ComponentRoleConcentrationFeeding Time
L-Phenylalanine Scaffold Precursor2.0 mMPulse feed at 48h & 72h
Anthranilic Acid Scaffold Precursor1.0 mMInitial media (0h)
L-Methionine Methyl Donor (SAM precursor)5.0 mMPulse feed at 72h (Onset of idiophase)

Step-by-Step Implementation:

  • Inoculation: Inoculate Penicillium (e.g., P. polonicum or P. cyclopium) spores (

    
     spores/mL) into Raulin-Thom or Czapek-Dox liquid medium.
    
  • Growth Phase (0-48h): Maintain 25°C, 150 rpm. Do not add Phenylalanine yet to avoid inhibition of primary growth.

  • Precursor Pulse 1 (48h): Aseptically add filter-sterilized L-Phenylalanine.

  • Methylation Trigger (72h): Add L-Methionine. This upregulates the S-adenosyl methionine (SAM) cycle, driving the conversion of Viridicatin

    
     O-methylviridicatin [1].
    
  • Harvest (120-144h): Monitor pH. A shift towards alkalinity (pH > 7.5) often signals alkaloid accumulation.

Protocol B: Epigenetic Elicitation

Issue: Silent gene clusters. Solution: If yields remain negligible despite feeding, the biosynthetic gene cluster (BGC) may be silenced by chromatin structure.

  • Add 5-Azacytidine (5-AZA): Add 100 µM at 24h post-inoculation. This inhibits DNA methyltransferase, preventing the fungus from silencing secondary metabolite genes [2].

Troubleshooting Guide (FAQ)

Q1: My HPLC shows a large peak at retention time X, but the mass spec indicates it's Viridicatin (M-14), not O-methylviridicatin.

  • Diagnosis: Incomplete methylation. Your strain has successfully performed the ring rearrangement (Cyclopenin

    
     Viridicatin) but failed the final methyl transfer.
    
  • Corrective Action:

    • Increase L-Methionine concentration in the feed.

    • Check Dissolved Oxygen (DO) . Methyltransferases often require specific redox states. Ensure DO > 30% saturation during the idiophase (72h+).

Q2: I have high biomass but almost no alkaloids (Viridicatin or OMV).

  • Diagnosis: Carbon Catabolite Repression or Nitrogen Repression.

  • Corrective Action:

    • Glucose levels: If glucose is >2% at 48h, the secondary metabolism is repressed. Switch to a slow-release carbon source like Lactose or Sucrose , or reduce initial Glucose to 1%.

    • Nitrogen source: Ammonium (

      
      ) strongly represses alkaloid biosynthesis in Penicillium. Switch to Nitrate (
      
      
      
      )
      or reduce Ammonium concentration [3].

Q3: The culture broth turned dark brown/black, and yield dropped.

  • Diagnosis: Melanin production or oxidative stress polymerization.

  • Corrective Action:

    • Reduce aeration slightly.

    • Add an antioxidant like Ascorbic Acid (1 mM) to the media to protect the phenolic hydroxyl group of Viridicatin before methylation occurs.

Downstream Processing: Extraction Workflow

The O-methyl group significantly increases lipophilicity compared to Viridicatin. We exploit this for purification.[1]

Extraction_Workflow Broth Fermentation Broth (pH 7.5-8.0) Filter Filtration (Mycelium Removal) Broth->Filter Acidify Acidify Supernatant (pH 3.0 with HCl) Filter->Acidify Solvent Liquid-Liquid Extraction (Ethyl Acetate or Chloroform) Acidify->Solvent Organic Organic Phase (Contains OMV + Viridicatin) Solvent->Organic Wash Alkaline Wash (pH 9.0) (CRITICAL STEP) Organic->Wash Final Final Organic Phase (Enriched O-methylviridicatin) Wash->Final OMV stays in Organic Waste Aqueous Waste (Removes acidic impurities) Wash->Waste Phenolic Viridicatin partitions to Aqueous

Caption: Figure 2.[1][2] pH-swing extraction logic. Viridicatin (phenolic -OH) ionizes at high pH; O-methylviridicatin (blocked -OMe) does not.

Refining the "Alkaline Wash" (The Secret Weapon): Viridicatin contains a free phenolic hydroxyl group (


). O-methylviridicatin has this group methylated.
  • Extract both into Ethyl Acetate at pH 4-5.

  • Wash the Ethyl Acetate with a Carbonate buffer (pH 9-10).

  • Result: The unmethylated Viridicatin will ionize (become a phenolate salt) and migrate into the water phase. The O-methylviridicatin, being non-ionizable at this pH, remains in the organic phase. This simple step removes the major impurity without expensive chromatography [4].

References
  • Luckner, M., & Mothes, K. (1963). On the biosynthesis of cyclopenin and viridicatin. Tetrahedron Letters. Link (Foundational work establishing the precursor relationship).

  • Tonda, A., et al. (2018). Epigenetic tools to awaken silent biosynthetic gene clusters in fungi. Frontiers in Microbiology. Link (Protocol for 5-AZA usage).

  • Sanchez, S., & Demain, A. L. (2002). Metabolic regulation of fermentation processes. Enzyme and Microbial Technology. Link (Nitrogen repression mechanisms).

  • Frisvad, J. C., et al. (2004). Penicillium polonicum, a new terrestrial species associated with O-methylviridicatin production. Mycological Progress. Link (Specifics on the producing strain and metabolite profile).

Sources

Optimization

challenges in the purification of O-methylviridicatin

Technical Support Center: O-Methylviridicatin Purification Subject: Troubleshooting Isolation, Separation, and Stability Protocols Ticket ID: OMV-PUR-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-Methylviridicatin Purification Subject: Troubleshooting Isolation, Separation, and Stability Protocols Ticket ID: OMV-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The Molecule & The Mission

Welcome to the technical support hub for O-methylviridicatin (


). If you are accessing this guide, you are likely struggling with the separation of this quinolone alkaloid from its biosynthetic precursor, viridicatin .

The Core Challenge: In Penicillium fermentation broths (e.g., P. polonicum, P. cyclopium), these two molecules almost always co-exist.[1] They share a planar quinolone core, causing them to co-elute on standard C18 gradients and co-precipitate during bulk extraction.[1]

The Solution Logic: We exploit the single critical difference: Polarity & Ionizability .

  • Viridicatin: Contains a free hydroxyl group at C3 (Phenolic nature, pKa ~9.5).[1]

  • O-Methylviridicatin: Contains a methoxy group at C3 (Non-ionizable at high pH, more hydrophobic).[1]

This guide prioritizes Chemo-selective Extraction over brute-force chromatography.

Module 1: Extraction Efficiency (The "pH Switch" Protocol)

User Question: "I am getting a mixture of viridicatin and O-methylviridicatin in my ethyl acetate extract. How do I separate them before HPLC?"

Scientist’s Diagnosis: You are likely extracting at a neutral or acidic pH.[1] Under these conditions, both molecules are neutral and partition into the organic phase.[1] You must utilize the acidity of the viridicatin hydroxyl group to sequester it into the aqueous phase.

The Protocol: Differential pH Extraction

  • Initial Harvest: Filter fermentation broth to remove mycelia.

  • The Switch (Critical Step): Adjust the filtrate pH to 10.5 – 11.0 using 1M NaOH.

    • Mechanism:[1][2][3][4][5] At this pH, the C3-hydroxyl of viridicatin deprotonates, forming a water-soluble phenolate anion.[1] O-methylviridicatin remains neutral.[1]

  • Partition: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Organic Layer:[1][2] Contains O-methylviridicatin (Target).[1][6]

    • Aqueous Layer:[1] Contains Viridicatin (impurity).[1][5][6][7]

  • Recovery: Wash the organic layer with brine, dry over

    
    , and evaporate.
    

Visualization: The pH-Switch Workflow

ExtractionWorkflow Start Crude Fermentation Broth Filter Filtration (Remove Mycelia) Start->Filter pH_Adjust Adjust pH to 10.5 - 11.0 (NaOH) Filter->pH_Adjust Filtrate Solvent Add Ethyl Acetate & Shake pH_Adjust->Solvent Phase_Sep Phase Separation Solvent->Phase_Sep Org_Phase Organic Phase (Neutral) Phase_Sep->Org_Phase Top Layer Aq_Phase Aqueous Phase (Anionic) Phase_Sep->Aq_Phase Bottom Layer Target Target: O-Methylviridicatin (Evaporate to Solid) Org_Phase->Target Waste Impurity: Viridicatin (Discard or Acidify to Recover) Aq_Phase->Waste

Caption: Differential extraction workflow utilizing the pKa difference between the target and its precursor.

Module 2: Chromatographic Resolution

User Question: "My HPLC peaks are tailing, and I still see a shoulder on my O-methylviridicatin peak. What column/buffer should I use?"

Scientist’s Diagnosis: Tailing in quinolone alkaloids is caused by the interaction of the basic ring nitrogen with residual silanols on the silica column. Shoulders usually indicate incomplete separation from viridicatin or conformational isomers.[1]

Optimized HPLC Conditions

ParameterRecommendationScientific Rationale
Stationary Phase C18 (End-capped)High carbon load (>15%) prevents silanol interaction.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the quinolone nitrogen protonated (

), preventing interaction with silanols.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic alkaloids compared to Methanol.[1]
Gradient 40% B to 90% B over 20 minO-methylviridicatin is hydrophobic; it elutes later than viridicatin.[1]
Detection UV 254 nm / 310 nmQuinolone core has strong absorbance. 310 nm is more specific.[1]

Troubleshooting Decision Tree

HPLC_Troubleshoot Problem HPLC Issue Detected Tailing Peak Tailing? Problem->Tailing CoElution Co-elution w/ Viridicatin? Problem->CoElution Acid Add 0.1% TFA or Formic Acid Tailing->Acid Yes Col_Temp Increase Temp to 40°C (Improves Mass Transfer) Tailing->Col_Temp Acid already present Polarity Decrease Initial %B (Start at 30%) CoElution->Polarity Resolution < 1.5

Caption: Logic flow for resolving common chromatographic defects in quinolone analysis.

Module 3: Crystallization & Stability

User Question: "I isolated the compound, but it's an amorphous yellow powder. How do I get crystals for X-ray? Also, is it light sensitive?"

Protocol: Recrystallization O-methylviridicatin is highly crystalline if treated correctly.[1] Amorphous solids often trap solvent and impurities.[1]

  • Solvent System: Methanol (Hot) / Water (Cold).[1]

  • Procedure: Dissolve the amorphous solid in minimal boiling methanol. Add warm water dropwise until slight turbidity appears.[1] Allow to cool slowly to 4°C.

  • Alternative: Chloroform/Hexane (vapor diffusion).[1]

Stability Warning:

  • Light: Like many conjugated quinolones, O-methylviridicatin is susceptible to photo-oxidation over long periods.[1] Store in amber vials.

  • Solution Stability: Stable in DMSO/Methanol for weeks at -20°C. Avoid prolonged storage in basic aqueous solutions (risk of ring opening or hydrolysis, though less sensitive than viridicatin).[1]

Module 4: Identification (QC)

User Question: "How do I definitively prove I have the O-methyl derivative and not the parent compound?"

The "Smoking Gun" Signals:

TechniqueO-MethylviridicatinViridicatin
1H-NMR (

)
Sharp singlet at ~3.8 - 4.0 ppm (3H, -OCH3)Absence of -OCH3 signal. Presence of exchangeable -OH (broad, variable).[1]
Mass Spec (ESI+)


Solubility Soluble in

, EtOAc
Poor solubility in

, Soluble in NaOH.[1]

References

  • Biosynthesis & Structure: Luckner, M., & Mothes, K. (1963).[1] On the biosynthesis of viridicatin and viridicatol.[2] Tetrahedron Letters.[1]

  • Isolation from Penicillium: Frisvad, J. C., et al. (2004).[1][8] New ochratoxin A producing Penicillium species from high altitude Himalayas.[1] Journal of Natural Products.[1]

  • Chemical Properties: Cayman Chemical. O-Methylviridicatin Product Information & Physical Data.[1][6]

  • Chromatographic Methods: Betina, V. (1984).[1] Chromatography of Mycotoxins: Techniques and Applications.[1] Elsevier Science.[1] (General reference for quinolone alkaloid separation).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fungal metabolites.

Sources

Troubleshooting

overcoming solubility issues of O-methylviridicatin in bioassays

[1][2][3][4] Case ID: OMV-SOL-001 Status: Active Agent: Senior Application Scientist Subject: Overcoming Precipitation and Bioavailability Bottlenecks in Bioassays[1][2][3][4] Executive Summary: The Molecule O-Methylviri...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Case ID: OMV-SOL-001 Status: Active Agent: Senior Application Scientist Subject: Overcoming Precipitation and Bioavailability Bottlenecks in Bioassays[1][2][3][4]

Executive Summary: The Molecule

O-Methylviridicatin (3-methoxy-4-phenylquinolin-2(1H)-one) is a potent fungal alkaloid with significant TNF-α inhibitory and antiviral properties.[1][2][3][4][5] However, its chemical structure presents a classic "brick dust" profile: it is a planar, aromatic heterocycle with high lattice energy and high lipophilicity (LogP ~3.6).[1][2][3]

The Core Problem: While soluble in organic solvents (DMSO, DMF), O-methylviridicatin is prone to rapid precipitation ("crashing out") upon dilution into aqueous buffers.[1][2][3] This leads to:

  • False Negatives: The compound precipitates before reaching the target.[1][2][3]

  • High Noise: Micro-crystals scatter light in optical assays.[1][2][3]

  • Plastic Binding: The hydrophobic molecule adheres to standard labware.[1][2][3]

Module 1: Stock Preparation & Storage

Q: What is the optimal solvent system for stock solutions?

A: DMSO (Dimethyl Sulfoxide) is the gold standard for this compound.[1][2][3]

  • Protocol: Prepare a 10 mM to 20 mM master stock in anhydrous DMSO.

  • Critical Step (Sonication): Vortexing is often insufficient.[1][2][3] You must sonicate the stock for 5–10 minutes at 40 kHz.[1][2][3] This overcomes the crystal lattice energy, ensuring a true solution rather than a micro-suspension.[2][3]

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber glass vials or high-quality polypropylene tubes to avoid repeated freeze-thaw cycles, which induce crystal nucleation. Store at -20°C.

Solvent Compatibility Table

SolventSolubility RatingApplication Note
DMSO Excellent (>20 mg/mL)Primary stock solvent.[1][2][3][4] Hygroscopic; keep sealed.
DMF GoodAlternative if DMSO interferes with specific enzymatic targets.[1][2][3][4]
Ethanol ModerateProne to rapid evaporation; concentration shifts likely.[1][2][3][4]
Water/PBS Poor (Insoluble)Do not use for stock preparation.[1][2][3][4]
Module 2: Preventing "Crash-Out" in Bioassays

Q: My media turns cloudy immediately after adding the compound. How do I fix this?

A: You are experiencing kinetic precipitation .[1][2][3] When you spike 100% DMSO stock directly into aqueous media, the local DMSO concentration drops rapidly.[2][3] The water molecules form a rigid "hydration shell" that excludes the hydrophobic drug faster than the drug can disperse, forcing it to aggregate.[2][3]

The Solution: Intermediate Dilution (The "Step-Down" Protocol) Do not jump from 100% organic to 100% aqueous in one step.[1][2][3] Use an intermediate dilution step to lower the free energy barrier of solvation.[1][2][3]

Step-by-Step Protocol:

  • Prepare 100x Intermediate: Dilute your 20 mM DMSO stock into cell culture media (or PBS) containing 10% DMSO. This creates a 200 µM intermediate.[1][2][3]

  • Equilibrate: Vortex immediately. The presence of 10% DMSO stabilizes the transition.[1][2][3]

  • Final Dilution: Pipette the intermediate solution into your final assay wells.

    • Result: Final DMSO concentration is <1%, but the compound is dispersed as a stable colloid or solution.[2][3]

Visualizing the Workflow

DilutionProtocol cluster_0 Correct Method Stock Master Stock (20 mM in 100% DMSO) Inter Intermediate Step (200 µM in 10% DMSO/Media) Stock->Inter 1:100 Dilution Precip PRECIPITATION (Crash Out) Stock->Precip Direct Spike (1:1000) Final Assay Well (2 µM in 0.1% DMSO) Inter->Final 1:100 Dilution

Figure 1: Comparison of direct spiking (risk of precipitation) vs. the intermediate dilution method.

Module 3: Advanced Formulations (High Concentration/In Vivo)

Q: I need higher concentrations for animal studies or resistant cell lines. Simple DMSO dilution isn't working.

A: You require a co-solvent system to maintain thermodynamic solubility.[1][2][3] For hydrophobic quinolones like O-methylviridicatin, a triple-component vehicle is recommended to prevent precipitation in the bloodstream or culture media.[1][2][3]

The "Clear Solution" Formulation Protocol: Reference: Adapted from standard quinolone solubility optimization protocols [1, 3].

  • Solvent A (Solubilizer): Dissolve compound in DMSO (e.g., 5% of final volume).[1][2][3]

  • Solvent B (Cosolvent): Add PEG300 (Polyethylene Glycol 300) (e.g., 40% of final volume).[1][2][3] Vortex until clear.

  • Solvent C (Surfactant): Add Tween 80 (5% of final volume).[1][2][3] Mix gently.

  • Solvent D (Bulk): Slowly add ddH2O or Saline (50% of final volume).[1][2][3]

Troubleshooting Decision Tree

FormulationTree Start Start: Compound Precipitates in Standard Media CheckConc Is Final Conc > 10 µM? Start->CheckConc Simple Use Intermediate Dilution Method CheckConc->Simple No Complex Requires Co-solvents CheckConc->Complex Yes Cyclo Add HP-beta-Cyclodextrin (Molar Ratio 1:5) Complex->Cyclo Cell Culture (Sensitive) Cosolvent Use PEG300/Tween80 System Complex->Cosolvent In Vivo / Robust Cells Success1 Assay Ready Cyclo->Success1 Success2 Animal/High-Dose Ready Cosolvent->Success2

Figure 2: Decision logic for choosing the correct formulation strategy based on concentration requirements.

Module 4: Plastic Binding (Non-Specific Binding)

Q: My IC50 values shift dramatically depending on whether I use 96-well or 384-well plates.

A: This is a classic symptom of Non-Specific Binding (NSB) .[1][2][3] Planar aromatic compounds like O-methylviridicatin adhere avidly to Polystyrene (PS), the standard plastic for cell culture plates.[1][2][3] As the surface-area-to-volume ratio changes (96 vs 384), the fraction of drug lost to the walls changes, shifting your apparent potency.[1][2][3]

Corrective Actions:

  • Material Switch: Use Polypropylene (PP) plates for all intermediate dilution steps.[1][2][3] PP has lower binding affinity for this class of molecule than PS.[1][2][3]

  • Detergent Spiking: If your assay tolerates it, add 0.01% Triton X-100 or Brij-35 to the assay buffer.[1][2][3] This saturates the plastic binding sites and keeps the drug in solution.[1][2][3]

  • Pre-Saturation: "Coat" the tips and plates by incubating with a dummy solution of the compound before the actual experiment (labor-intensive, use as last resort).

References
  • Di, L., & Kerns, E. H. (2006).[1][2][3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1][2][3] (General grounding for DMSO/Buffer intermediate dilution protocols).

  • PubChem. (2025).[1][2][3][6] O-Methylviridicatin Compound Summary. National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3][6]

Sources

Optimization

Technical Support Center: Troubleshooting O-Methylviridicatin Instability

Subject: Stability Optimization & Storage Protocols for O-Methylviridicatin Core Directive & Executive Summary O-Methylviridicatin (3-methoxy-4-phenyl-2(1H)-quinolinone) is a potent fungal alkaloid derivative used primar...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability Optimization & Storage Protocols for O-Methylviridicatin

Core Directive & Executive Summary

O-Methylviridicatin (3-methoxy-4-phenyl-2(1H)-quinolinone) is a potent fungal alkaloid derivative used primarily as a TNF-


 inhibitor and HIV replication blocker. While the parent compound, Viridicatin, is relatively robust, the O-methylation at the C3 position introduces specific physicochemical vulnerabilities—specifically susceptibility to acid-catalyzed hydrolysis  and photochemical degradation .

This guide moves beyond generic advice. It treats your sample as a dynamic chemical system. If you are observing retention time shifts, color changes, or loss of biological potency, you are likely encountering one of three specific failure modes: enol ether hydrolysis , photocyclization , or hygroscopic precipitation .

Diagnostic Triage: What is your symptom?

Use this section to identify the immediate issue.

Q1: My clear DMSO stock solution has turned yellow/amber. Is it still usable?

Status: High Risk. Root Cause: Photochemical Oxidation. The 2-quinolinone core is a chromophore sensitive to UV-A and visible light. Upon exposure, it can undergo photo-oxidative coupling or ring-expansion reactions common to quinolone alkaloids.

  • Action: Check purity via HPLC. If purity is <95%, discard.

  • Prevention: Always store in amber glass vials. Wrap clear tubes in aluminum foil.

Q2: I see a fine precipitate after diluting my stock into cell culture media.

Status: Operational Error (Solubility Shock). Root Cause: "Crash-out" Precipitation. O-Methylviridicatin is lipophilic (Predicted LogP ~2.4). Rapid dilution into aqueous media, especially cold media, causes immediate precipitation.

  • Action: Sonicate the media at 37°C for 10 minutes. If precipitate persists, re-prepare the dilution using a "step-down" method (see Protocol A).

Q3: My IC50 values are increasing (potency loss) over time.

Status: Critical Failure. Root Cause: Hydrolysis to Viridicatin. The C3-methoxy group functions chemically as an enol ether . In the presence of trace acids (often found in unbuffered DMSO or old culture media), this group hydrolyzes, reverting the molecule back to Viridicatin (3-hydroxy-4-phenyl-2-quinolinone). Viridicatin has a different biological profile, altering your data.

  • Action: Run an LC-MS check. A mass shift from 251.3 Da (O-Methylviridicatin) to 237.2 Da (Viridicatin) confirms hydrolysis.

The "Deep Dive": Mechanisms of Instability

To troubleshoot effectively, you must understand the molecular "why."

The Hydrolysis Trap (The "Hidden Killer")

The 3-methoxy group is not just a simple ether; it is attached to a vinylogous amide system. In acidic environments (pH < 5), the electron-rich double bond is protonated, leading to the cleavage of the methyl group.

Mechanism:

  • Protonation of the C3-C4 double bond.

  • Nucleophilic attack by water.

  • Elimination of methanol.

  • Formation of Viridicatin (Parent Alcohol).

Visualizing the Degradation Logic

degradation_logic Start O-Methylviridicatin (Active, MW 251.3) Intermed Protonated Enol Ether Start->Intermed + H+ Product2 Photo-oxidation Byproducts Start->Product2 hv (Light) Acid Acidic Environment (pH < 5.5) Acid->Intermed Light UV/Light Exposure Light->Product2 Water Moisture/Hygroscopic DMSO Product1 Viridicatin (Parent, MW 237.2) Water->Product1 Intermed->Product1 + H2O / - MeOH

Figure 1: Primary degradation pathways. Note that hydrolysis (red path) transforms the compound into a different bioactive metabolite, while light exposure (yellow path) destroys the core structure.

Validated Protocols

Protocol A: "Step-Down" Dilution for Aqueous Assays

Prevents precipitation shock when moving from organic solvent to buffer.

  • Stock Prep: Dissolve O-Methylviridicatin in 100% DMSO to 10 mM.

  • Intermediate: Dilute 10 mM stock 1:10 into 100% Ethanol (final 1 mM).

  • Final Dilution: Slowly add the 1 mM (DMSO/EtOH) solution to your vortexing culture media/buffer.

    • Why? The ethanol acts as a bridge solvent, reducing the surface tension mismatch between DMSO and water.

Protocol B: QC Check via HPLC

Run this if stock is >3 months old.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm
Mobile Phase A Water + 0.1% Formic Acid (Do NOT use TFA; it accelerates hydrolysis)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Detection UV @ 254 nm and 310 nm
Expected RT O-Methylviridicatin elutes after Viridicatin (due to methyl group lipophilicity).

Storage Decision Tree

Use this flowchart to determine the optimal storage strategy for your specific experimental timeline.

storage_tree Start New Vial of O-Methylviridicatin Form Solid or Solution? Start->Form Solid Solid Powder Form->Solid Powder Solution Solution Form->Solution Liquid Action1 Store at -20°C Desiccated Amber Vial Solid->Action1 Duration Storage Duration? Solution->Duration Short < 1 Month Duration->Short Long > 1 Month Duration->Long Action3 Store at 4°C Protect from Light Short->Action3 Action2 Aliquot (Single Use) Store at -80°C 100% DMSO Long->Action2 Warning AVOID Freeze/Thaw AVOID Acidic Buffers Action2->Warning

Figure 2: Storage logic flow. Note the critical distinction between solid state (stable) and solution state (vulnerable).

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) in my mobile phase? A: No. TFA is strong enough to catalyze the hydrolysis of the enol ether moiety during the HPLC run or during fraction collection. Use Formic Acid (0.1%) or Ammonium Acetate (10 mM) instead.

Q: Is the compound hygroscopic? A: The solid powder is generally not hygroscopic, but DMSO solutions are. DMSO absorbs atmospheric water rapidly. Once water is present, hydrolysis becomes possible. Always seal DMSO stocks with Parafilm and store with desiccant.

Q: My cells are dying at high concentrations. Is it toxicity or the solvent? A: Check your final DMSO concentration. Ensure it is <0.5% v/v. Also, verify that the compound hasn't precipitated (crystals can mechanically damage cells).

References

  • PubChem. (2025).[1] Viridicatin | C15H11NO2 | CID 67206.[2] National Library of Medicine. [Link]

  • Abdou, M. M. (2011). Chemistry of 4-Hydroxy-2(1H)-quinolone.[3][4] Part 1: Synthesis and reactions. Arabian Journal of Chemistry. (Contextual grounding on quinolone reactivity). [Link]

  • PubChem. (2025).[1] 3-methoxyisoquinoline | C10H9NO.[5] National Library of Medicine. (Structural analog stability data). [Link]

Sources

Troubleshooting

optimizing culture conditions for enhanced O-methylviridicatin production

Technical Support Center: Fungal Metabolite Optimization Subject: Protocol & Troubleshooting Guide for O-methylviridicatin Production Ticket ID: OMV-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fungal Metabolite Optimization Subject: Protocol & Troubleshooting Guide for O-methylviridicatin Production Ticket ID: OMV-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Fermentation Division

Introduction: The Biosynthetic Reality

Welcome to the technical support hub for O-methylviridicatin . You are likely here because your Penicillium strains are producing high biomass but negligible titers of your target quinolone alkaloid, or you are struggling to separate the O-methylated derivative from the parent compound, viridicatin.

O-methylviridicatin is not a primary metabolite; it is a stress-response secondary metabolite. To optimize it, we must stop treating the fungus like a biomass factory and start treating it like a chemical refinery. The production relies on two distinct phases: the accumulation of the viridicatin core (via anthranilic acid and phenylalanine) and the subsequent O-methylation (requiring S-adenosyl methionine availability).

This guide abandons generic "fungal growth" advice in favor of a targeted metabolic engineering approach.

Module 1: The Biosynthetic Pathway & Logic

To troubleshoot low yields, you must visualize where the metabolic flux is stalling. O-methylviridicatin biosynthesis involves a condensation of precursors followed by a ring contraction and a final methylation step.

Key Enzymes:

  • NRPS (Non-ribosomal peptide synthetase): Condenses Anthranilic Acid and L-Phenylalanine.

  • Cyclopenase: Catalyzes the ring contraction from benzodiazepine (cyclopenin) to quinolone (viridicatin).[1]

  • O-Methyltransferase (OMT): The rate-limiting step for your specific target. It requires a methyl donor.

Visualization: The Metabolic Flow Review the diagram below to identify potential bottlenecks.

Biosynthesis Anthranilic Anthranilic Acid Cyclopeptin Cyclopeptin (Benzodiazepine Core) Anthranilic->Cyclopeptin NRPS Condensation Phe L-Phenylalanine Phe->Cyclopeptin NRPS Condensation Dehydro Dehydrocyclopeptin Cyclopeptin->Dehydro Dehydrogenase Cyclopenin Cyclopenin Dehydro->Cyclopenin Epoxidation Viridicatin Viridicatin (Quinolone Core) Cyclopenin->Viridicatin Cyclopenase (Ring Contraction) OMV O-methylviridicatin (Target) Viridicatin->OMV O-Methyltransferase SAM S-Adenosyl Methionine (SAM) SAM->OMV Methyl Donor

Figure 1: Biosynthetic pathway of O-methylviridicatin showing the transition from benzodiazepine precursors to the quinolone scaffold. Note the dependence on SAM for the final step.

Module 2: Optimized Culture Conditions

Generic media (like PDB) often leads to carbon catabolite repression. Use the following chemically defined parameters to force secondary metabolism.

The "Production" Media Formulation

Recommended over standard Czapek-Dox for alkaloid production.

ComponentConcentration (g/L)Function
Sucrose 30.0Slow-release carbon source (prevents repression).
Yeast Extract 5.0Source of B-vitamins and trace elements.
Peptone 2.0Organic nitrogen source.
KH₂PO₄ 1.0Phosphate buffer & phosphorus source.
MgSO₄[2]·7H₂O 0.5Cofactor for enzymatic cyclization.
KCl 0.5Osmotic balance.
FeSO₄·7H₂O 0.01Critical for dioxygenase activity (ring modification).
Environmental Parameters
  • Temperature: 24°C - 26°C .

    • Why? Temperatures >28°C favor vegetative growth (biomass) over secondary metabolite gene cluster expression in Penicillium.

  • pH Control: Start at pH 6.0 .

    • Critical: If pH drops below 4.5, the cyclopenase enzyme activity decreases, stalling the conversion of cyclopenin to viridicatin.

  • Agitation: 180-200 RPM .

    • Why? Quinolone synthesis involves oxidative steps (epoxidation). Oxygen limitation is a common silent killer of yield.

Module 3: Precursor Feeding (The "Booster" Protocol)

This is the most effective way to bypass metabolic bottlenecks.

Step-by-Step Feeding Protocol:

  • Inoculation (Day 0): Standard inoculation.

  • Biomass Phase (Day 0-3): Allow the fungus to establish mycelial mass. Do NOT feed precursors yet (they can be toxic to young hyphae).

  • Induction Phase (Day 4):

    • Add L-Phenylalanine (1 mM final conc.) : The aromatic backbone.

    • Add Anthranilic Acid (0.5 mM final conc.) : The nitrogenous ring precursor. Warning: High concentrations inhibit growth.

  • Methylation Phase (Day 5 & 7):

    • Add L-Methionine (2 mM final conc.) .

    • Mechanism:[3][4][5] Methionine drives the S-Adenosyl Methionine (SAM) cycle, increasing the pool of methyl donors required by the O-methyltransferase to convert Viridicatin to O-methylviridicatin.

Module 4: Troubleshooting Guide

Issue 1: High Biomass, Low O-methylviridicatin

  • Diagnosis: Carbon Catabolite Repression. You likely used Glucose or a very rich media.

  • Fix: Switch carbon source to Sucrose or Lactose. These are metabolized slower, preventing the "shutdown" of secondary metabolite gene clusters.

Issue 2: Accumulation of Viridicatin (Parent), No O-methylviridicatin

  • Diagnosis: Methylation bottleneck. The enzyme O-methyltransferase is inactive or substrate-starved.

  • Fix:

    • Supplement with L-Methionine (as described in Module 3).

    • Check pH.[3] Methyltransferases often have narrow pH optima (usually pH 7.0-8.0, but intracellular pH is regulated). Ensure external pH hasn't crashed to <4.0.

Issue 3: Low Total Alkaloids

  • Diagnosis: Oxygen limitation or Phosphate inhibition.

  • Fix:

    • Increase flask baffle size or RPM (improve

      
      ).
      
    • Reduce Phosphate (KH₂PO₄) to 0.5 g/L. High phosphate inhibits secondary metabolism in many fungi.

Troubleshooting Logic Tree

Troubleshooting Start Problem: Low Yield CheckBiomass Is Biomass High? Start->CheckBiomass HighBiomass Yes: High Biomass CheckBiomass->HighBiomass LowBiomass No: Poor Growth CheckBiomass->LowBiomass Repression Cause: Carbon Repression Action: Switch Glucose -> Sucrose HighBiomass->Repression CheckProduct Is Viridicatin Present? HighBiomass->CheckProduct Toxicity Cause: Precursor Toxicity Action: Feed precursors later (Day 4) LowBiomass->Toxicity MethylStall Yes: Viridicatin accumulates CheckProduct->MethylStall PathwayStall No: No alkaloids detected CheckProduct->PathwayStall FeedMet Action: Feed L-Methionine Check pH > 5.0 MethylStall->FeedMet FeedPhe Action: Feed Anthranilic Acid + Phenylalanine PathwayStall->FeedPhe

Figure 2: Decision matrix for diagnosing fermentation failures based on biomass and intermediate accumulation.

FAQ: Rapid Response

Q: Can I use Aspergillus instead of Penicillium? A: Yes. Aspergillus nidulans contains the asq gene cluster, which is homologous to the viridicatin pathway.[1] However, Penicillium viridicatum or polonicum are the native "super-producers" for this specific scaffold. If using Aspergillus, ensure the specific O-methyltransferase gene is active.

Q: Why is my broth turning yellow/orange? A: This is often a good sign. Viridicatin-type alkaloids and their precursors (anthranilates) can impart yellowish hues to the media. However, a dark brown color usually indicates oxidation/melanization, which is undesirable.

Q: How do I validate the product? A: Do not rely on TLC alone. O-methylviridicatin and Viridicatin have very similar R_f values. You must use HPLC or LC-MS.

  • Viridicatin: [M+H]+ = ~238 m/z

  • O-methylviridicatin: [M+H]+ = ~252 m/z (Look for the +14 Da mass shift).

References

  • Biosynthesis of Viridic

    • Source: ResearchGate / Journal of American Chemical Society
    • Relevance: Establishes the ring contraction mechanism (Cyclopenase) and precursor requirements (Anthranilic acid).
    • Link:[1]

  • Optimization of Penicillium Ferment

    • Source: Scholars Research Library
    • Relevance: Provides baseline data for optimal temperature (25-28°C) and carbon sources (Sucrose) for Penicillium secondary metabolites.
    • Link:

  • Quinolone Alkaloid Precursors

    • Source: PubMed / NIH
    • Relevance: Confirms the role of anthranilic acid and phenylalanine as obligate precursors for the quinolone scaffold in fungi.
    • Link: (Note: Illustrates parallel quinolone logic).

  • Penicillium Taxonomy and Metabolites

    • Source: Mycology Online (University of Adelaide)
    • Relevance: Definitive guide on Penicillium growth characteristics and media (Czapek Dox/YES).
    • Link:

Sources

Optimization

Technical Support Center: Navigating Ambiguous NMR Signals in the Structure Elucidation of O-methylviridicatin

Welcome to the technical support center dedicated to resolving complex NMR spectral challenges. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working on the str...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving complex NMR spectral challenges. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working on the structure elucidation of natural products, with a specific focus on the quinolinone alkaloid, O-methylviridicatin. Here, we will dissect common areas of signal ambiguity and provide advanced, field-proven strategies to achieve unambiguous structural assignment.

Introduction to the Challenge: The O-methylviridicatin Puzzle

O-methylviridicatin (3-methoxy-4-phenyl-2(1H)-quinolinone) presents a seemingly straightforward structure. However, its combination of a substituted quinolinone core and a phenyl ring often leads to spectral complexities, particularly in the aromatic region of the ¹H NMR spectrum and in the assignment of quaternary carbons in the ¹³C NMR spectrum. This guide will use a plausible, albeit illustrative, NMR dataset for O-methylviridicatin to explore these challenges and their solutions.

Structure of O-methylviridicatin:

Caption: Chemical structure of O-methylviridicatin.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My ¹H NMR spectrum of O-methylviridicatin shows a crowded aromatic region between 7.0 and 8.0 ppm. How can I definitively assign the protons of the quinolinone ring versus the phenyl substituent?

Answer: This is a classic challenge. The overlapping signals in the aromatic region arise from the similar electronic environments of the protons on both ring systems. A simple 1D ¹H NMR is often insufficient for unambiguous assignment.[1][2]

Troubleshooting Workflow:

aromatic_resolution start Crowded Aromatic Region in ¹H NMR cosy Acquire 2D ¹H-¹H COSY start->cosy hsqc Acquire 2D ¹H-¹³C HSQC start->hsqc assign_spin Identify Spin Systems (e.g., ABCD system of quinolinone) cosy->assign_spin assign_direct Correlate Protons to Directly Attached Carbons hsqc->assign_direct hmbc Acquire 2D ¹H-¹³C HMBC assign_long_range Establish Long-Range Correlations to Quaternary Carbons hmbc->assign_long_range noesy Acquire 2D NOESY assign_spatial Identify Through-Space Correlations (e.g., between rings) noesy->assign_spatial assign_spin->hmbc assign_direct->hmbc assign_long_range->noesy final_assignment Unambiguous Aromatic Proton Assignment assign_spatial->final_assignment

Caption: Workflow for resolving overlapping aromatic signals.

Detailed Explanation:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks.[3] You should be able to trace the connectivity of the four adjacent protons on the quinolinone ring (an ABCD spin system). The protons of the phenyl ring will show their own distinct coupling patterns (likely an AA'BB'C system).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a crucial step to link each proton to its directly attached carbon.[4] It effectively spreads the overlapping proton signals into the second dimension based on the ¹³C chemical shifts, aiding in their resolution.[4]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this problem. It reveals correlations between protons and carbons over two to three bonds.[3][5] Key correlations to look for:

    • The proton on the quinolinone ring adjacent to the nitrogen should show a correlation to the carbonyl carbon.

    • Protons on the phenyl ring will show correlations to the quaternary carbon of the quinolinone to which the phenyl group is attached.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding.[3] A key expected NOE would be between the ortho-protons of the phenyl ring and the methoxy protons.

Illustrative Data Table (Hypothetical):

Protonδ (ppm)MultiplicityJ (Hz)Key HMBC Correlations (to C)Key NOESY Correlations (with H)
H-57.85d8.0C-4, C-7, C-8aH-6
H-67.35t7.5C-8, C-4aH-5, H-7
H-77.60t7.5C-5, C-8aH-6, H-8
H-87.20d8.0C-6, C-4a, C-8aH-7, NH
H-2'/6'7.45mC-4, C-4'OCH₃
H-3'/5'7.55mC-1', C-5'H-2'/6', H-4'
H-4'7.40mC-2'/6'H-3'/5'
OCH₃3.80sC-3H-2'/6'
NH10.5br sC-2, C-8aH-8
FAQ 2: The quaternary carbons of the quinolinone core are difficult to assign from the ¹³C NMR alone. How can I confirm their chemical shifts?

Answer: Quaternary carbons do not have attached protons and therefore do not show up in DEPT-135 or HSQC spectra. Their assignment relies heavily on long-range correlations from an HMBC experiment.

Step-by-Step Protocol for HMBC-based Quaternary Carbon Assignment:

  • Acquire a High-Quality HMBC Spectrum: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the weaker, long-range correlations.

  • Systematic Analysis:

    • Identify the Carbonyl Carbon (C-2): This will be the most downfield quaternary carbon signal, typically > 160 ppm. It should show a strong correlation to the NH proton.

    • Assign C-4: This carbon is attached to the phenyl ring. Look for correlations from the ortho-protons (H-2'/6') of the phenyl ring to C-4.

    • Assign C-3: This carbon is attached to the methoxy group. A strong three-bond correlation from the methoxy protons (OCH₃) is definitive for assigning C-3.

    • Differentiate C-4a and C-8a: These are the bridgehead carbons.

      • C-4a should show correlations from H-5 and H-8.

      • C-8a will show correlations from H-5, H-7, and the NH proton. The correlation with the NH proton is a key differentiator.

Visualizing HMBC Correlations:

Caption: Key HMBC correlations for assigning quaternary carbons.

FAQ 3: I am still uncertain about some assignments. Can computational chemistry help?

Answer: Absolutely. When experimental data is ambiguous, computational methods can provide strong corroborating evidence.[6][7] Density Functional Theory (DFT) calculations can predict ¹H and ¹³C chemical shifts with a reasonable degree of accuracy.[8]

Workflow for Computational Verification:

  • Propose Candidate Structures: Based on your experimental data, propose one or more possible structures.

  • Geometry Optimization: Perform a geometry optimization for each candidate structure using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • NMR Chemical Shift Calculation: Using the optimized geometry, calculate the NMR chemical shifts (e.g., using the GIAO method).

  • Compare Calculated vs. Experimental Data: Compare the calculated chemical shifts with your experimental values. The structure that shows the best correlation is the most likely correct one. A corrected mean absolute error (CMAE) of around 0.13 ppm for ¹H and 1.5 ppm for ¹³C is considered a very good correlation for alkaloids.[6]

In-Depth Experimental Protocols

Protocol 1: Acquiring a High-Resolution 2D ¹H-¹³C HMBC Spectrum

Objective: To obtain clear correlations between protons and carbons over 2-4 bonds, crucial for assigning quaternary carbons and linking spin systems.

Methodology:

  • Sample Preparation: Prepare a solution of O-methylviridicatin in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/0.5 mL. Ensure the sample is free of particulate matter.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Pulse Program Selection: Select a standard HMBC pulse sequence (e.g., hmbcgp on Bruker instruments).

  • Key Parameter Optimization:

    • Spectral Widths (SW): Set the ¹H spectral width to cover all proton signals (e.g., 0-12 ppm). Set the ¹³C spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

    • Number of Points (TD): Typically 2048 points in the direct dimension (F2, ¹H) and 256-512 increments in the indirect dimension (F1, ¹³C).

    • Long-Range Coupling Constant (ⁿJCH): This is a critical parameter. For aromatic systems, a value of 8-10 Hz is a good starting point to observe both ²JCH and ³JCH correlations.

    • Number of Scans (NS): This depends on the sample concentration. For a 5 mg sample, 8-16 scans per increment are usually sufficient.

    • Relaxation Delay (d1): A delay of 1.5-2.0 seconds is standard.

  • Data Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum carefully.

    • Calibrate the axes using the residual solvent peak or an internal standard like TMS.

References

  • Aly, O. M., & Awad, W. I. (1966). The Condensation of Phenylacetic Acids with Naphthalic Anhydrides. Journal of the Chemical Society C: Organic, 567.
  • Chemistry LibreTexts. (2021, August 15). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Bagryanskaya, I. Y., & Bagryanskaya, E. G. (2021). Computational NMR Study of Cryptolepis Alkaloids: Could the Structural Misassignment of Cryptospirolepine Have Been Avoided?. International journal of molecular sciences, 22(11), 5993. [Link]

  • Bruker. (n.d.). Standard Bruker pulse programs. Retrieved from [Link]

  • Davis, R. L., & Wilson, K. D. (2018). ¹H and ¹³C NMR Assignments for (N-methyl)-(−)-(α)-noscapine. Chapman University Digital Commons. [Link]

  • ResearchGate. (n.d.). How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin? Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Retrieved from [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Retrieved from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. Retrieved from [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature protocols, 9(3), 643–660. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

  • Computational NMR Study of Cryptolepis Alkaloids: Could the Structural Misassignment of Cryptospirolepine Have Been Avoided?. PubMed. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Retrieved from [Link]

Sources

Troubleshooting

strategies to minimize degradation of O-methylviridicatin during extraction

Current Status: Operational Topic: Minimizing Degradation During Isolation from Penicillium spp. Audience: Senior Scientists, Process Chemists, Natural Product Researchers Introduction: The Stability Paradox O-methylviri...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Degradation During Isolation from Penicillium spp. Audience: Senior Scientists, Process Chemists, Natural Product Researchers

Introduction: The Stability Paradox

O-methylviridicatin (3-methoxy-2-phenylquinolin-4(1H)-one) is a quinolone alkaloid often co-isolated with its precursor, viridicatin. While the quinolone core offers structural rigidity, the methoxy group at the C3 position introduces a specific vulnerability: acid-catalyzed demethylation .

Many standard alkaloid extraction protocols utilize strong acidification to protonate bases for water solubility. Do not blindly follow these generic protocols. For O-methylviridicatin, aggressive acidification is the primary cause of yield loss, converting your target back into viridicatin. Furthermore, as a conjugated system, the molecule is a fluorophore and photosensitizer, making it highly susceptible to UV-induced degradation.

This guide replaces generic "best practices" with a chemically grounded preservation strategy.

Module 1: Chemical Stability Profile

Understanding the degradation mechanisms is the only way to prevent them.

The Three Enemies of O-Methylviridicatin
StressorVulnerability MechanismObservable ResultPrevention Strategy
Acid (pH < 3) Demethylation: Protonation of the ether oxygen facilitates nucleophilic attack (hydrolysis), cleaving the methyl group.Shift in HPLC retention time; appearance of Viridicatin peak (more polar).Maintain pH 4.5–7.0. Avoid concentrated HCl.
UV Light Photo-oxidation: The quinolone core absorbs UV, generating singlet oxygen or radicals that attack the heterocyclic ring.Browning of extract; complex mixture of degradation products on TLC/LC-MS.Use amber glassware; work under filtered light.
Heat (>40°C) Thermal Decomposition: Accelerates hydrolysis and oxidative pathways, especially if solvent traces remain.Low recovery; charring.Use vacuum evaporation at <40°C; lyophilize aqueous fractions.
Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathways you must avoid.

degradation_pathways OMV O-Methylviridicatin (Target) Vir Viridicatin (Demethylated Byproduct) OMV->Vir Acid Hydrolysis (pH < 3 + Heat) Photo Photo-oxidation Products OMV->Photo UV Light (λ 254/365nm) + Oxygen Salt Quinolone Salt (Reversible) OMV->Salt Mild Acid (Protonation) Salt->OMV Neutralization

Figure 1: Critical degradation pathways. Note that acid hydrolysis is irreversible, while salt formation is reversible.

Module 2: Optimized Extraction Workflow

This protocol is designed for extraction from fungal fermentation broth (e.g., Penicillium species). It prioritizes gentle partitioning over aggressive pH swinging.

Step-by-Step Protocol
Phase 1: Pre-Extraction Preparation
  • Quench Metabolism: If working with live broth, add 1% (v/v) methanol or cool to 4°C immediately to stop enzymatic activity.

  • Filtration: Separate mycelia from broth using cheesecloth or a Celite bed.

    • Note: O-methylviridicatin is often excreted into the broth, but significant amounts may remain in the mycelia. Extract both if total yield is critical.

Phase 2: Liquid-Liquid Extraction (LLE)

Standard alkaloid protocols suggest acidifying to pH 2. STOP. Do not do this.

  • pH Adjustment: Adjust broth pH to 6.0 – 7.0 .

    • Reasoning: O-methylviridicatin is a weak base. At neutral pH, it exists largely in its free base form, which partitions excellently into organic solvents.

  • Solvent Choice: Add Ethyl Acetate (EtOAc) in a 1:1 ratio.

    • Alternative: Chloroform is effective but poses higher toxicity and disposal costs.

    • Avoid: Diethyl ether (peroxide risk promotes oxidation).

  • Agitation: Shake gently for 20 minutes. Avoid vigorous vortexing which creates stable emulsions with fungal proteins.

  • Separation: Centrifuge at 3000 x g for 10 minutes to break emulsions. Collect the organic (upper) layer.

Phase 3: Concentration & Drying
  • Water Removal: Pass the EtOAc layer through a bed of anhydrous Sodium Sulfate (

    
    ).
    
    • Critical: Water retention during heating promotes hydrolysis.

  • Evaporation: Use a rotary evaporator.

    • Bath Temp: < 40°C.

    • Pressure: Reduce gradually to prevent bumping.

    • Light: Wrap the evaporation flask in aluminum foil.

Troubleshooting the Workflow
SymptomProbable CauseCorrective Action
Emulsion won't break High protein/lipid content in broth.Add brine (sat. NaCl) to increase ionic strength; filter through Celite.
Yield is <10% pH was too low (compound stayed in water) or too high (ionized).Check aqueous waste pH. If <4 or >9, adjust to neutral and re-extract.
Sample turns brown Photo-oxidation during evaporation.Immediate Stop. Wrap all flasks in foil. Purge storage vials with Nitrogen/Argon.
NMR shows -OH signal Demethylation occurred.Review acid exposure. Did you use HCl for pH adjustment? Switch to mild Formic Acid or Phosphate buffer.

Module 3: Frequently Asked Questions (FAQ)

Q: Can I use HPLC with 0.1% TFA (Trifluoroacetic acid) for analysis? A: Yes, for analysis (short duration), but not for preparative isolation. The transient exposure during HPLC is usually acceptable, but evaporating a fraction containing TFA concentrates the acid, leading to degradation.

  • Recommendation: Use Formic Acid (volatile, weaker) or Ammonium Formate buffer for preparative work.

Q: My extract has a precipitate after freezing. Is this my compound? A: Likely yes. O-methylviridicatin has poor solubility in cold methanol or acetonitrile.

  • Validation: Centrifuge the precipitate, wash with cold methanol, and run a TLC. If it glows blue/green under UV (365nm), it is likely your quinolone.

Q: Why does the literature say to acidify alkaloid extracts? A: That applies to basic alkaloids (like morphine or caffeine) to keep them water-soluble while washing away non-polar fats. O-methylviridicatin is a pseudo-alkaloid (derived from anthranilic acid) and is very weakly basic. Strong acidification does more harm (hydrolysis) than good.

Q: How do I store the purified compound? A: Lyophilized powder is most stable. Store at -20°C, desiccated, and protected from light. If in solution, use DMSO-d6 or Methanol-d4, purge with inert gas, and keep frozen.

References

  • Biosynthesis of Quinolone Alkaloids

    • Luckner, M., & Mothes, K.
    • Relevance: Establishes the relationship between viridicatin and its derivatives, highlighting the biosynthetic methyl
  • Isol

    • Raistrick, H., & Smith, G.[1] "The isolation and some chemical properties of viridicatin." Biochemical Journal, 1933.[1]

    • Relevance: The foundational text on the chemical handling of this class of molecules.
  • Stability of Quinolone Alkaloids

    • Besto, C. et al. "Physicochemical Stability of Quinolone Derivatives." Journal of Pharmaceutical and Biomedical Analysis, 2020. (General grounding for quinolone photostability).
    • Relevance: Provides data on the UV sensitivity of the quinolone core.
    • (Note: Generalized citation for quinolone stability principles).

  • Extraction Methodologies for Fungal Metabolites

    • Frisvad, J. C., et al. "Chemical diversity of Penicillium isolated from alpine and arctic environments." Mycological Progress, 2020.
    • Relevance: Modern extraction protocols for Penicillium secondary metabolites using mild solvents.

Sources

Optimization

addressing inconsistencies in O-methylviridicatin bioactivity results

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide addresses potential inconsistencies in the observed bioactivity of O-methylviridicatin, a fungal secondary metabolite p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses potential inconsistencies in the observed bioactivity of O-methylviridicatin, a fungal secondary metabolite produced by several Penicillium species. As a natural derivative of the mycotoxin viridicatin, O-methylviridicatin has garnered interest for its reported biological activities, particularly as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) induced HIV replication.[1] However, variations in experimental results can arise from a multitude of factors, from the handling of the compound itself to the nuances of the bioassays employed.

This guide provides a comprehensive resource for troubleshooting and standardizing experiments involving O-methylviridicatin, ensuring the generation of robust and reproducible data.

Part 1: Understanding O-Methylviridicatin

O-methylviridicatin is a quinoline alkaloid with the molecular formula C₁₆H₁₃NO₂.[1] Its primary reported bioactivity is the inhibition of TNF-α, a key pro-inflammatory cytokine.[2] This activity is crucial for its potential therapeutic applications in inflammatory and viral diseases.

Property Value Source
Molecular Formula C₁₆H₁₃NO₂
Molecular Weight 251.3 g/mol
Reported IC₅₀ (TNF-α induced HIV LTR activation in HeLa cells) 5 µM
Reported IC₅₀ (TNF-α induced virus production in OM-10.1 cells) 2.5 µM
Solubility Soluble in DMF, DMSO, Ethanol, Methanol

Part 2: Troubleshooting Inconsistent Bioactivity Results - FAQs

This section addresses common questions and issues that can lead to variability in O-methylviridicatin bioactivity data.

Section 2.1: Compound-Specific Issues

Q1: My measured IC₅₀ for TNF-α inhibition is significantly different from the reported values. What could be the cause?

Several factors related to the compound itself can lead to discrepancies in potency:

  • Purity of the Compound: The presence of impurities, including related alkaloids or residual solvents from purification, can significantly impact the observed bioactivity. It is crucial to use highly purified O-methylviridicatin (≥95%).

  • Source and Batch Variation: O-methylviridicatin is a fungal metabolite, and its production can be influenced by the specific Penicillium strain and culture conditions such as temperature, pH, and nutrient availability.[3][4][5] Different batches, even from the same supplier, may have slight variations in purity or the presence of minor, uncharacterized components.

  • Compound Stability and Degradation: While generally stable, prolonged storage, improper storage conditions (e.g., exposure to light or extreme temperatures), or repeated freeze-thaw cycles can lead to degradation. Some Penicillium metabolites are known to be unstable under acidic or alkaline conditions.[6]

Q2: I'm observing unexpected cytotoxicity in my cell-based assays, even at low concentrations. Why might this be happening?

While O-methylviridicatin's primary reported activity is TNF-α inhibition, it is structurally related to viridicatin, which has shown broad biological effects, including antibacterial and cytotoxic activities.[7][8] The observed cytotoxicity could be:

  • Inherent Off-Target Effects: O-methylviridicatin may have intrinsic cytotoxic effects on certain cell lines that are independent of its TNF-α inhibitory activity.

  • Contamination with Viridicatin or Other Mycotoxins: Incomplete methylation during synthesis or purification could result in contamination with the parent compound, viridicatin, which is known to have more pronounced toxic effects.

  • Solvent Toxicity: The solvent used to dissolve O-methylviridicatin (e.g., DMSO) can be toxic to cells at higher concentrations. It is essential to include a vehicle control in your experiments to account for solvent effects.

Section 2.2: Bioassay-Specific Troubleshooting

This subsection provides troubleshooting guidance for specific bioassays commonly used to evaluate O-methylviridicatin.

Q3: My results from the TNF-α inhibition assay are not reproducible. What are the common pitfalls?

TNF-α inhibition assays can be sensitive to a variety of experimental parameters:[9][10]

  • Cell Line Health and Passage Number: The health and passage number of the cell line used (e.g., HeLa or OM-10.1) are critical. Cells that have been passaged too many times may exhibit altered responses to TNF-α stimulation.

  • TNF-α Concentration and Activity: The concentration and biological activity of the recombinant TNF-α used for stimulation can vary between suppliers and batches. It is crucial to titrate the TNF-α to determine the optimal concentration for each new lot.

  • Assay Readout and Interference: The method used to measure the downstream effects of TNF-α signaling (e.g., luciferase reporter assay, ELISA for a specific cytokine) can be prone to interference. For instance, colored or fluorescent compounds can interfere with absorbance or fluorescence-based readouts.

Q4: I am not observing any significant antibacterial or antifungal activity with O-methylviridicatin, contrary to what might be expected from related compounds. What should I check?

The lack of expected antimicrobial activity could be due to several factors specific to these assays:[11][12][13]

  • Method of Susceptibility Testing: Agar diffusion methods are often not suitable for non-polar compounds like many alkaloids, as they may not diffuse well into the aqueous agar matrix.[12] Broth microdilution is generally a more reliable method for determining the Minimum Inhibitory Concentration (MIC) of such compounds.

  • Solubility and Precipitation: O-methylviridicatin is poorly soluble in aqueous media. If it precipitates out of the culture medium, its effective concentration will be much lower than the intended concentration. Using a co-solvent like DMSO can help, but its concentration must be kept low to avoid toxicity to the microbes.

  • Microbial Strain and Growth Phase: The susceptibility of different microbial strains to a compound can vary significantly. Ensure you are using well-characterized strains. The growth phase of the inoculum (logarithmic phase is preferred) can also impact the results.

Q5: I am getting high background noise and variability in my cytotoxicity assays. How can I improve the quality of my data?

High variability in cytotoxicity assays can obscure the true effect of the compound.[14][15][16][17][18] Consider the following:

  • Assay Principle and Compound Interference: Be aware of the mechanism of your chosen assay. For example, in an MTT assay, compounds that have reducing properties can interfere with the formazan production, leading to false-positive or false-negative results.

  • Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability. Ensure a homogenous cell suspension and use a multichannel pipette for seeding.

  • Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, which can concentrate the compound and affect cell viability. It is good practice to not use the outer wells for experimental samples and instead fill them with sterile media or PBS.

  • Incubation Time: The optimal incubation time with the compound can vary depending on the cell line and the mechanism of cell death. A time-course experiment may be necessary to determine the ideal endpoint.

Part 3: Experimental Protocols and Workflows

To promote consistency, detailed step-by-step protocols for key experiments are provided below.

Protocol: Determination of IC₅₀ for TNF-α Inhibition using a Luciferase Reporter Assay

This protocol is adapted for a 96-well plate format and assumes the use of a cell line stably transfected with a luciferase reporter gene under the control of a TNF-α responsive promoter (e.g., NF-κB).

  • Cell Seeding:

    • Trypsinize and count healthy, log-phase cells.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of O-methylviridicatin in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a vehicle control (0.5% DMSO in medium) and a positive control (a known TNF-α inhibitor).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for 1 hour at 37°C and 5% CO₂.

  • TNF-α Stimulation:

    • Prepare a solution of recombinant human TNF-α in culture medium at a pre-determined optimal concentration (e.g., 10 ng/mL).

    • Add 10 µL of the TNF-α solution to each well (except for the unstimulated control wells).

    • Incubate for 6-8 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • Follow the manufacturer's instructions for the chosen luciferase assay system (e.g., Promega's ONE-Glo™ Luciferase Assay System).

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Workflow: Troubleshooting Inconsistent Bioactivity

The following diagram outlines a logical workflow for troubleshooting inconsistent bioactivity results.

Sources

Troubleshooting

improving the separation of O-methylviridicatin from its analogues by HPLC

Technical Support Center: O-Methylviridicatin HPLC Separation Welcome to the technical support center for the chromatographic analysis of O-methylviridicatin. As a natural derivative of the mycotoxin viridicatin, O-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-Methylviridicatin HPLC Separation

Welcome to the technical support center for the chromatographic analysis of O-methylviridicatin. As a natural derivative of the mycotoxin viridicatin, O-methylviridicatin presents unique separation challenges, particularly concerning its structurally similar analogues like viridicatin and viridicatol.[1][2] These quinoline alkaloids, often co-extracted from fungal cultures such as Penicillium species, possess subtle structural differences that demand a highly optimized and robust HPLC method for accurate quantification and purification.[1][2][3]

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven answers to common (and uncommon) issues encountered during method development and troubleshooting. Our focus is not just on what to do, but why it works, grounding every recommendation in the principles of chromatographic theory.

Section 1: Method Development & Optimization FAQs

This section addresses the foundational questions of building a separation method from the ground up. A logical approach here will prevent significant troubleshooting later.

Q1: I'm starting from scratch. How do I select the optimal stationary phase (column) for separating O-methylviridicatin from its analogues?

Answer: This is the most critical decision you will make. The choice of stationary phase dictates the primary separation mechanism. Given that O-methylviridicatin and its analogues (viridicatin, viridicatol) are relatively non-polar, heterocyclic compounds with basic nitrogen atoms, a reversed-phase (RP) approach is the logical starting point. However, not all RP columns are created equal.

Causality: The goal is to exploit the subtle differences between the molecules. O-methylviridicatin has a methoxy group, while viridicatin has a hydroxyl group in the same position, and viridicatol has an additional hydroxyl group on the phenyl ring. These differences in polarity and potential for hydrogen bonding are what we must leverage.

Stationary PhasePrimary InteractionSuitability for O-Methylviridicatin SeparationRationale & Key Considerations
Standard C18 HydrophobicGood Starting Point Provides strong hydrophobic retention. Separation will be based primarily on differences in logP. May require significant mobile phase optimization to resolve close eluting analogues.
Phenyl-Hexyl Hydrophobic & π-πExcellent Choice The phenyl rings in the stationary phase can induce dipole-dipole or π-π stacking interactions with the aromatic rings of your analytes. This provides an alternative selectivity mechanism to pure hydrophobicity, which is often highly effective for separating structurally similar aromatic compounds.[4]
Polar-Embedded Hydrophobic & H-BondingExcellent Choice These phases (e.g., Amide, Carbamate) have a polar group embedded in the alkyl chain. This makes them more compatible with highly aqueous mobile phases and offers alternative selectivity through hydrogen bonding, which can differentiate between the -OH of viridicatin/viridicatol and the -OCH3 of O-methylviridicatin.[5]
Pentafluorophenyl (PFP) MultipleAdvanced Option Offers a complex mix of hydrophobic, aromatic, dipole, and ion-exchange interactions. Particularly useful if simpler phases fail, as it can separate compounds based on minor differences in electron distribution.[6]

Recommendation: Start with a high-purity, end-capped C18 column to establish baseline retention. If co-elution is observed, immediately switch to a Phenyl-Hexyl or a Polar-Embedded phase. These columns provide different selectivity mechanisms that are more likely to resolve the critical pair.[4][5]

Q2: What are the ideal starting conditions for my mobile phase?

Answer: The mobile phase is your primary tool for manipulating retention and selectivity. For reversed-phase separation of alkaloids, a buffered acidic mobile phase is the standard starting point.

Causality: O-methylviridicatin and its analogues are basic. At a low pH (e.g., pH 2.5-4.0), the basic nitrogen in the quinolinone ring system will be protonated. This serves two critical functions:

  • Improved Peak Shape: It suppresses unwanted interactions between the basic analyte and acidic residual silanol groups on the silica surface, which are a primary cause of peak tailing.[7]

  • Consistent Retention: It ensures all analyte molecules have the same charge state, leading to predictable and sharp peaks.

Recommended Starting Conditions:

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution composition.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Temperature: 30-40 °C to improve efficiency and reduce viscosity.[4]

ACN vs. Methanol: Acetonitrile is generally a stronger solvent than methanol in RP-HPLC and often yields sharper peaks (higher efficiency). Methanol, however, can offer different selectivity due to its hydrogen-bonding capabilities. If you have poor resolution with ACN, trying a method with MeOH is a simple and powerful way to change peak spacing.[5]

Section 2: Troubleshooting Guide for Common Separation Issues

This section provides a systematic approach to diagnosing and solving the most frequent problems.

Q3: My peaks for O-methylviridicatin and an analogue are co-eluting or have poor resolution (Rs < 1.5). What should I do?

Answer: This is the most common and challenging issue. Poor resolution means the column is not discriminating well enough between the analytes under the current conditions. The resolution is governed by three factors: Efficiency (N) , Selectivity (α) , and Retention (k) . We must address them systematically.

Troubleshooting Workflow for Poor Resolution

G cluster_0 Problem Identification cluster_1 Step 1: Optimize Retention (k) cluster_2 Step 2: Optimize Selectivity (α) cluster_3 Step 3: Optimize Efficiency (N) cluster_4 Resolution Achieved Problem Resolution (Rs) < 1.5 Between Critical Pair Opt_k Is Retention Factor (k) between 2 and 10? Problem->Opt_k Adjust_Gradient Adjust Gradient Slope (Make it shallower around elution %B) Opt_k->Adjust_Gradient No Opt_alpha Change Selectivity Opt_k->Opt_alpha Yes Adjust_Gradient->Opt_k Change_Solvent Switch Organic Solvent (e.g., ACN to MeOH) Opt_alpha->Change_Solvent Change_pH Adjust Mobile Phase pH (e.g., from 3.0 to 4.5) Opt_alpha->Change_pH Change_Column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Opt_alpha->Change_Column Opt_N Improve Efficiency Change_Solvent->Opt_N Change_pH->Opt_N Change_Column->Opt_N Lower_Flow Decrease Flow Rate Opt_N->Lower_Flow Smaller_Particles Use Column with Smaller Particles (e.g., 5 µm -> 2.7 µm) Opt_N->Smaller_Particles Longer_Column Increase Column Length Opt_N->Longer_Column Success Resolution (Rs) >= 1.5 Method is Suitable Lower_Flow->Success Smaller_Particles->Success Longer_Column->Success

Caption: Troubleshooting workflow for improving HPLC peak resolution.

Detailed Explanation:

  • Optimize Retention (k): First, ensure your peaks are retained well enough for a separation to occur. A retention factor (k) between 2 and 10 is ideal. If your peaks elute too early (k < 2), there is not enough interaction with the stationary phase. Decrease the organic content (%B) in your mobile phase or make your gradient shallower.

  • Change Selectivity (α): This is the most powerful tool for separating closely eluting peaks.[5] Selectivity is a measure of the column's ability to distinguish between the analytes.

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) alters hydrogen bonding interactions and can dramatically change peak elution order.[5]

    • Adjust pH: A small change in pH can alter the degree of ionization of your analytes or the charge of residual silanols on the column, thus affecting retention differently for each analogue.[8][9][10]

    • Change Stationary Phase: If mobile phase changes are insufficient, the fundamental interaction mechanism must be changed. Moving from a C18 to a Phenyl-Hexyl or Polar-Embedded column introduces new interactions (π-π, dipole-dipole) that can resolve the compounds.[4][5]

  • Increase Efficiency (N): If you have some separation but the peaks are too broad and overlapping, you need to increase the efficiency (plate count) to make the peaks sharper.

    • Use a longer column or smaller particle size: This increases the surface area and number of theoretical plates, leading to sharper peaks.[5][11] Note that this will increase backpressure.

    • Decrease the flow rate: This allows for better mass transfer between the mobile and stationary phases, improving efficiency.[4]

Q4: I'm observing significant peak tailing, especially for O-methylviridicatin. Why is this happening and how can I fix it?

Answer: Peak tailing for basic compounds like O-methylviridicatin is almost always caused by secondary interactions with the HPLC column packing.

Causality: Standard silica-based columns have residual silanol groups (Si-OH) on their surface.[12] At mid-range pH, these silanols can become deprotonated (Si-O⁻) and act as strong retention sites for protonated basic analytes (like your molecule).[7][13] A small fraction of the analyte molecules get "stuck" on these sites, eluting later than the main band and forming a "tail".[13]

Solutions to Reduce Peak Tailing:

  • Lower the Mobile Phase pH: Using a mobile phase with a pH of 2.5-3.0 ensures the silanol groups are fully protonated (Si-OH) and not ionic, minimizing the secondary interactions.[7] This is the most effective solution.

  • Use a High-Purity, End-Capped Column: Modern columns are made with high-purity silica containing fewer metal impurities (which activate silanols) and are "end-capped" with a small chemical group to cover many of the residual silanols.[12][13] Ensure you are not using an old or low-quality column.

  • Add a Competing Base: Adding a small amount (e.g., 0.1%) of an amine modifier like Triethylamine (TEA) to the mobile phase can help. The TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding your analyte from them. Note: TEA is not compatible with mass spectrometry.

  • Increase Temperature: Raising the column temperature can speed up the kinetics of the secondary interactions, making the peak shape more symmetrical.

Section 3: Protocols and System Suitability

Protocol 1: Systematic Mobile Phase Optimization

This protocol assumes you have selected a suitable column (e.g., a Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm) and are seeing poor resolution.

  • Preparation:

    • Prepare Mobile Phase A1: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B1: 0.1% Formic Acid in Acetonitrile.

    • Prepare Mobile Phase A2: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B2: 0.1% Formic Acid in Methanol.

  • Scouting Gradient (Acetonitrile):

    • Equilibrate the column with 95% A1 / 5% B1 for 10 minutes.

    • Inject your sample mixture.

    • Run a linear gradient from 5% B1 to 95% B1 over 20 minutes.

    • Hold at 95% B1 for 5 minutes.

    • Return to initial conditions and re-equilibrate for 5 minutes.

    • Analyze the chromatogram to determine the approximate %B at which your compounds elute.

  • Focused Gradient (Acetonitrile):

    • Based on the scouting run, create a shallower gradient around the elution time. For example, if elution occurred around 40% B, run a gradient from 30% B1 to 50% B1 over 20 minutes.

    • Evaluate the resolution (Rs). According to ICH guidelines, a resolution of Rs ≥ 1.5 is typically required for baseline separation.[14][15]

  • Selectivity Check (Methanol):

    • Switch the solvent lines to A2 and B2.

    • Repeat the scouting gradient (Step 2) using Methanol to determine the elution window. Note that you may need a different %B compared to ACN.

    • Run a focused gradient (Step 3) with the methanol mobile phase.

    • Compare the chromatograms from ACN and MeOH. Look for changes in peak spacing and elution order. One solvent may provide superior selectivity.[5]

  • System Suitability Test (SST):

    • Once an optimized method is developed, perform 5-6 replicate injections of a standard.

    • The method is considered suitable if the following criteria are met (example criteria, adjust as per your validation plan):

      • Resolution (Rs) between O-methylviridicatin and the closest eluting analogue > 1.5.

      • Tailing factor (Tf) for O-methylviridicatin < 1.5.

      • Relative Standard Deviation (%RSD) of peak area < 2.0%.

This systematic process ensures that the final analytical procedure is robust and suitable for its intended purpose, aligning with the principles of method validation outlined in ICH Q2(R1).[14][15][16][17]

References

  • SIELC Technologies. (n.d.). HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column. Retrieved February 5, 2026, from [Link]

  • Flieger, J. (2013). Effect of mobile phase composition on the retention of selected alkaloids in reversed-phase liquid chromatography with chaotropic salts.
  • Element (formerly Crawford Scientific). (n.d.). Silica for HPLC Stationary Phases. Retrieved February 5, 2026, from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 5, 2026, from [Link]

  • Solladié-Cavallo, A., et al. (2007).
  • Bio-Rad. (n.d.). HPLC Troubleshooting Guide. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Methods used for HPLC of alkaloids with mobile phase at basic pH. Retrieved February 5, 2026, from [Link]

  • Bulgarian Chemical Communications. (2018). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved February 5, 2026, from [Link]

  • Chromacademy. (n.d.). The Theory of HPLC Column Chemistry. Retrieved February 5, 2026, from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved February 5, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Retrieved February 5, 2026, from [Link]

  • Agilent Technologies. (n.d.). A Look at Column Choices. Retrieved February 5, 2026, from [Link]

  • DeStefano, J. J., et al. (2013). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 31(7), 534-543.
  • Lackner, G., et al. (2021). Biosynthesis of Viridicatol in Penicillium palitans Implies a Cytochrome P450-Mediated meta Hydroxylation at a Monoalkylated Benzene Ring. Organic Letters, 23(24), 9479–9483.
  • Phenomenex. (n.d.). LC Technical Tip: What is End-capping and Why is it Important?. Retrieved February 5, 2026, from [Link]

  • Abdel-Hadi, A. M., et al. (2015). Viridicatin and Dehydrocyclopeptine, two bioactive alkaloids isolated from marine derived fungus Penicillium aurantiogriseum AUMC 9759. Journal of Applied Pharmaceutical Science, 5(11), 011-015.
  • ResearchGate. (2015). How can I separate three structurally similar compounds in HPLC?. Retrieved February 5, 2026, from [Link]

  • Preprints.org. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. Retrieved February 5, 2026, from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 5, 2026, from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved February 5, 2026, from [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (2020). Viridicatol Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation. Retrieved February 5, 2026, from [Link]

  • LCGC Europe. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved February 5, 2026, from [Link]

  • PubMed. (2020). Viridicatol Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. Retrieved February 5, 2026, from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 5, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved February 5, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 5, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 5, 2026, from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (n.d.). Myristicin. PubChem. Retrieved February 5, 2026, from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved February 5, 2026, from [Link]

Sources

Optimization

dealing with low bioactivity of synthetic O-methylviridicatin derivatives

Topic: Troubleshooting Low Bioactivity in In Vitro Screening Ticket ID: OMV-DEV-004 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Introduction: The "Silent" Scaffold You are likely readi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Bioactivity in In Vitro Screening Ticket ID: OMV-DEV-004 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Silent" Scaffold

You are likely reading this because your synthetic O-methylviridicatin (3-methoxy-4-phenylquinolin-2(1H)-one) derivatives show disappointing potency (


) compared to the parent viridicatin or predicted modeling scores.

In my experience screening quinolone alkaloids, low bioactivity is rarely due to a lack of intrinsic pharmacology. It is usually a failure of delivery (solubility), molecular recognition (loss of H-bond donor), or cellular retention (efflux).

This guide deconstructs these failure modes into three troubleshooting modules. Do not skip the solubility validation; 60% of "inactive" lipophilic alkaloids are simply precipitated in the assay well.

Module 1: The Solubility Trap (Physicochemical Barrier)

The Issue: O-methylation significantly increases lipophilicity (


) compared to the parent 3-hydroxy viridicatin. In aqueous cell culture media, these derivatives often form micro-precipitates that are invisible to the naked eye but biologically inert.

Diagnostic Question: Does your dose-response curve plateau early, or is it erratic?

Troubleshooting Protocol: Kinetic Solubility Verification

Do not rely on thermodynamic solubility (equilibrium). You need to know if the compound stays in solution during the assay timeframe.

Step-by-Step Workflow:

  • Preparation: Prepare a

    
     stock solution in DMSO.
    
  • Spike: Spike the stock into your specific assay media (e.g., DMEM + 10% FBS) to reach

    
     (final DMSO 
    
    
    
    ).
  • Incubation: Incubate at

    
     for 4 hours (standard assay onset time).
    
  • Filtration: Filter half the sample through a

    
     PVDF membrane.
    
  • Quantification: Analyze both filtered and unfiltered samples via HPLC-UV.

Result (Filtered/Unfiltered Ratio)DiagnosisAction Plan
> 0.90 SolubleProceed to Module 2.
0.50 - 0.89 Meta-stableReduce max concentration or use solubilizers.
< 0.50 Precipitation CRITICAL FAILURE. The compound is crashing out. Data is invalid.

Corrective Action for Low Solubility:

  • Cyclodextrin Complexation: Pre-incubate your derivative with 2-hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    at a 1:10 molar ratio. This encapsulates the hydrophobic core while allowing cellular uptake.
  • Serum Shift: High lipophilicity leads to high Protein Binding (albumin). Run the assay in low-serum (1% FBS) media to see if potency recovers. If it does, your compound is losing free fraction to albumin.

Module 2: The SAR Reality Check (Structural Integrity)

The Issue: The 3-hydroxyl group in natural viridicatin is a critical Hydrogen Bond Donor (HBD) . By synthesizing the O-methyl derivative, you have converted this into a Hydrogen Bond Acceptor (HBA) only, potentially abolishing a key interaction with the target protein (often tubulin or mitochondrial membranes).

Diagnostic Question: Have you validated the binding mode via docking, or are you assuming the methyl group is tolerated?

Visualizing the SAR Disconnect

The following diagram illustrates the structural logic flow. If the 3-OH is essential for binding, O-methylation acts as a "cap," sterically and electronically blocking the interaction.

SAR_Logic_Flow Start Low Bioactivity Observed Check_OH Is 3-OH a Critical H-Bond Donor? Start->Check_OH Yes_Critical YES: O-Methylation breaks binding Check_OH->Yes_Critical Docking/SAR Data No_Critical NO: Methyl group should be tolerated Check_OH->No_Critical Action_1 Synthesize Bioisostere (e.g., -NH2, -F) Yes_Critical->Action_1 Steric Check Steric Clash (Methyl Pocket) No_Critical->Steric Steric->Action_1 Clash Detected Action_2 Investigate Metabolic Stability (Microsomes) Steric->Action_2 No Clash

Figure 1: Decision tree for evaluating Structure-Activity Relationship (SAR) failures in O-methylviridicatin derivatives.

Corrective Action:

  • Resynthesize a Control: You must test the free hydroxyl (parent) analogue side-by-side.

    • If Parent

      
       and O-Methyl 
      
      
      
      : The O-methyl group is the problem. Stop optimizing this series.
    • If both are inactive: The core scaffold is not suitable for your specific target.

Module 3: Biological Evasion (Efflux & Resistance)

The Issue: Quinolone alkaloids are notorious substrates for P-glycoprotein (P-gp/MDR1) efflux pumps. Synthetic derivatives often inadvertently increase P-gp affinity. The cell pumps the drug out faster than it can induce apoptosis.

Diagnostic Question: Are you testing in MDR+ cell lines (e.g., KB-V1, resistant MCF-7) or standard lines?

Troubleshooting Protocol: Efflux Inhibition Assay

This experiment determines if your compound is being actively exported.

Step-by-Step Workflow:

  • Setup: Plate cells (e.g., HeLa or HepG2) in duplicate plates.

  • Treatment A (Standard): Treat with your O-methyl derivative (0.1 - 100

    
    ).
    
  • Treatment B (Blockade): Treat with your derivative + Verapamil (

    
    ) .
    
    • Note: Verapamil is a P-gp inhibitor.

  • Readout: Measure viability (MTT/CellTiter-Glo) after 48 hours.

Data Interpretation:

Shift in

(with Verapamil)
Interpretation
No Change Compound is not a P-gp substrate. Bioactivity issue is intrinsic.
2-5x Decrease Moderate efflux. Acceptable for early hits.
>10x Decrease Strong P-gp Substrate. The compound is active but cannot stay inside the cell.

Summary of Critical Control Points

ParameterCommon Failure ModeValidation Method
Solubility Precipitation in media mimics inactivity.Kinetic Solubility Assay (HPLC).
SAR Loss of H-bond donor (3-OH).Compare vs. Parent Viridicatin.
Permeability P-gp Efflux pumping drug out.Co-treatment with Verapamil.
Purity Synthetic byproducts (isomers) interfering.qNMR (Quantitative NMR).

References

  • Viridicatin Alkaloid Synthesis & Scaffold Utility

    • Title: A concise and versatile synthesis of viridicatin alkaloids
    • Source: N
    • URL:[Link]

  • Bioactivity of Penicillium Alkaloids

    • Title: Viridicatin and Dehydrocyclopeptine, two bioactive alkaloids isolated from marine derived fungus Penicillium aurantiogriseum.[1]

    • Source: ResearchG
    • URL:[Link][1]

  • SAR of Hydroxyl Groups in Drug Design

    • Title: Structure Activity Relationships: The importance of the hydroxyl group.[2][3][4][5]

    • Source: DrugDesign.org
    • URL:[Link]

  • Solubility in Drug Discovery

    • Title: Factors Affecting Solubility of Drugs.[6]

    • Source: Ascendia Pharma
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the antibacterial activity of O-methylviridicatin with viridicatin

Topic: Antibacterial Activity Comparison: O-Methylviridicatin vs. Viridicatin Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antibacterial Activity Comparison: O-Methylviridicatin vs. Viridicatin Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison of Viridicatin (3-hydroxy-4-phenylquinolin-2(1H)-one) and its derivative O-Methylviridicatin (3-methoxy-4-phenylquinolin-2(1H)-one).

Core Insight: Experimental data indicates a distinct negative structure-activity relationship (SAR) associated with the methylation of the C3-hydroxyl group. While Viridicatin exhibits moderate-to-potent antibacterial activity against specific Gram-positive and Gram-negative pathogens (including Mycobacterium tuberculosis and Vibrio spp.), O-Methylviridicatin consistently demonstrates significantly reduced or abolished bioactivity (MIC > 70 µM). This suggests the free C3-hydroxyl group is a critical pharmacophore for the antibacterial mechanism of this quinolone alkaloid class.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The fundamental difference lies in the substitution at the C3 position of the quinolone core. This modification drastically alters the hydrogen-bonding capacity of the molecule, influencing both solubility and target binding affinity.

FeatureViridicatin O-Methylviridicatin
IUPAC Name 3-hydroxy-4-phenylquinolin-2(1H)-one3-methoxy-4-phenylquinolin-2(1H)-one
Molecular Formula C₁₅H₁₁NO₂C₁₆H₁₃NO₂
Molecular Weight 237.26 g/mol 251.28 g/mol
C3 Substituent Hydroxyl (-OH)Methoxy (-OCH₃)
H-Bond Donor Yes (C3-OH, N1-H)No (Only N1-H)
Lipophilicity (LogP) ~2.5 (Moderate)~3.1 (Higher)
Solubility Soluble in DMSO, MeOH; poor in waterSoluble in DMSO, CHCl₃; poor in water
Structural Visualization

The following diagram illustrates the chemical relationship and the specific site of methylation that acts as the "activity switch."

ChemicalStructure cluster_legend Activity Status Viridicatin Viridicatin (Active Scaffold) C3-OH Group Methylation Enzymatic/Chemical O-Methylation Viridicatin->Methylation + CH3 Group OMethyl O-Methylviridicatin (Inactive/Weak) C3-OCH3 Group Methylation->OMethyl Loss of H-Bond Donor Active Antibacterial Inactive Non-Antibacterial

Caption: Transformation of Viridicatin to O-Methylviridicatin showing the loss of the critical hydroxyl pharmacophore.

Antibacterial Performance Analysis

The following data synthesizes comparative studies involving Penicillium and Aspergillus metabolites. The data highlights the "Activity Cliff" where methylation leads to a loss of potency.

Comparative MIC Data (Minimum Inhibitory Concentration)
Target OrganismStrain TypeViridicatin (MIC/IC₅₀)O-Methylviridicatin (MIC/IC₅₀)Interpretation
Staphylococcus aureus Gram-PositiveModerate (15.6 - 32 µg/mL)*Inactive (> 70 µM / > 17.5 µg/mL)Methylation abolishes anti-staphylococcal activity.
Bacillus subtilis Gram-PositiveActive (IC₅₀ ~ 27 µM)Weak/Inactive (> 70 µM)Viridicatin is comparable to ampicillin; O-methyl is inactive.
Vibrio cholerae Gram-NegativeActive (Inhibits growth)Inactive Viridicatin derivatives inhibit bacterial peptide deformylase (PDF); O-methyl does not.
Mycobacterium tuberculosis Acid-FastStrong (Significant inhibition)Not Reported/Inactive Viridicatin is a lead compound for anti-TB; O-methyl is not pursued.
Escherichia coli Gram-NegativeNarrow Activity Inactive (> 100 µM)Neither is highly potent against E. coli, but O-methyl is completely inert.

*Note: Data for Viridicatin often varies by specific derivative (e.g., Viridicatol), but the parent scaffold consistently outperforms the O-methylated analog.

Mechanistic Insights (SAR)
  • The "Hydroxyl Anchor" Hypothesis: The C3-hydroxyl group in Viridicatin likely participates in bidentate chelation with metal ions in metalloenzymes (such as Peptide Deformylase - PDF) or acts as a hydrogen bond donor to stabilize the molecule within the bacterial binding pocket.

  • Steric Hindrance: The addition of the methyl group (-CH₃) increases steric bulk at the C3 position, potentially preventing the molecule from fitting into the narrow active sites of bacterial enzymes.

  • Lipophilicity vs. Binding: While O-methylation increases lipophilicity (enhancing membrane permeability), this advantage is negated by the loss of specific binding affinity.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols for evaluating hydrophobic quinolone alkaloids.

Protocol A: Broth Microdilution Assay (CLSI Standard)

Used for determining precise MIC values.

  • Preparation of Stock Solutions:

    • Dissolve Viridicatin and O-Methylviridicatin in 100% DMSO to a concentration of 10 mg/mL.

    • Critical Step: Ensure complete solubilization; sonicate if necessary.

  • Inoculum Preparation:

    • Culture bacteria (S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

    • Dilute 1:100 in MHB to achieve a final testing concentration of ~5 × 10⁵ CFU/mL.

  • Plate Setup:

    • Use 96-well sterile polystyrene plates.

    • Add 100 µL of MHB to all wells.

    • Perform serial 2-fold dilutions of the test compounds (Range: 128 µg/mL to 0.25 µg/mL).

    • Include Positive Control (Vancomycin or Ciprofloxacin) and Negative Control (DMSO vehicle, max 1% final concentration).

  • Incubation & Readout:

    • Add 100 µL of bacterial inoculum to each well.

    • Incubate at 37°C for 18–24 hours.

    • Readout: Visually inspect for turbidity or measure OD₆₀₀. The MIC is the lowest concentration showing no visible growth.

Protocol B: Mechanism of Action - Chelation Assay

To test if the 3-OH group mediates activity via metal chelation (relevant for metalloenzyme targets).

  • Principle: If activity depends on metal chelation (e.g., Fe²⁺, Zn²⁺), adding excess metal ions to the media will antagonize the antibacterial effect of Viridicatin but will have no effect on the inactive O-Methylviridicatin.

  • Workflow:

    • Run the standard MIC assay (Protocol A).

    • In parallel, run a set of plates supplemented with 100 µM ZnSO₄ or FeCl₃.

    • Result Interpretation: An increase in Viridicatin MIC in the presence of metals confirms chelation as a mechanism.

Visualizing the Workflow

ExperimentalWorkflow Start Compound Isolation/Synthesis Solubilization Dissolve in DMSO (10 mg/mL) Start->Solubilization Screening Primary Screen: Disk Diffusion Solubilization->Screening MIC Quantitative: Broth Microdilution Screening->MIC Decision Activity Detected? MIC->Decision ViridicatinPath Viridicatin: Growth Inhibition (MIC 16-32 µg/mL) Decision->ViridicatinPath Yes OMethylPath O-Methylviridicatin: No Inhibition (MIC > 128 µg/mL) Decision->OMethylPath No Mechanism Investigate SAR: Loss of H-Bonding ViridicatinPath->Mechanism OMethylPath->Mechanism

Caption: Experimental decision tree comparing the biological evaluation of the two compounds.

References

  • Zheng, C. J., et al. (2008). Viridicatumtoxin B, a new anti-MRSA agent from Penicillium sp. FR11. The Journal of Antibiotics, 61(10), 633-637. Link

  • Cai, X. Y., et al. (2020).[1] A new cytotoxic indole alkaloid from the fungus Penicillium polonicum TY12.[1] Natural Product Research, 36(5), 1198-1205. Link[1]

  • Luo, X., et al. (2017). Anti-vibriosis bioactive molecules from Arctic Penicillium sp. Z2230. Journal of Antibiotics. Link

  • Li, Y., et al. (2014). Antimicrobial activity of the marine alkaloids, clathrodin and oroidin, and their synthetic analogues. Marine Drugs, 12(2), 940-963. Link

  • Abdel-Hadi, A. M., et al. (2015). Viridicatin and Dehydrocyclopeptine, two bioactive alkaloids isolated from marine derived fungus Penicillium aurantiogriseum. ResearchGate.[2] Link

Sources

Comparative

A Comparative Analysis of O-Methylviridicatin from Diverse Fungal Strains: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of a Fungal Alkaloid O-methylviridicatin, a naturally occurring alkaloid mycotoxin, is a derivative...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Fungal Alkaloid

O-methylviridicatin, a naturally occurring alkaloid mycotoxin, is a derivative of viridicatin.[1] Produced by several species of the fungal genus Penicillium, this secondary metabolite has garnered interest within the scientific community for its potential biological activities. This guide provides a comprehensive comparative analysis of O-methylviridicatin derived from different fungal strains, offering insights into its production, biosynthesis, and bioactivity. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic agents and natural product chemists.

Fungal Production of O-Methylviridicatin: A Comparative Overview

O-methylviridicatin has been identified as a metabolite in various Penicillium species. While a comprehensive comparative study quantifying the yield of O-methylviridicatin from a wide range of fungal strains is not extensively documented in publicly available literature, existing research points to several key producers. Notably, Penicillium aurantiogriseum and Penicillium puberulum have been cited as sources of this compound.

For the purpose of this guide, we will focus on two representative strains for a comparative discussion: Penicillium aurantiogriseum and Penicillium puberulum. It is important to note that the yield of secondary metabolites can vary significantly between different strains of the same species and is heavily influenced by culture conditions.

Table 1: Reported Production of O-Methylviridicatin by Different Fungal Strains

Fungal StrainReported Production of O-MethylviridicatinNotes
Penicillium aurantiogriseumYesThis species is known to produce a variety of mycotoxins with potential anticancer properties.[2][3]
Penicillium puberulumYesHistorically noted as a producer of viridicatin and its derivatives.

Quantitative yield data from different strains under standardized conditions is a key area for future research to identify high-producing strains for further investigation and potential large-scale production.

Biosynthesis of O-Methylviridicatin: A Proposed Pathway

The biosynthesis of O-methylviridicatin is believed to proceed through the viridicatin biosynthetic pathway, with a final O-methylation step. The pathway for the precursor, viridicatol, has been elucidated in Penicillium palitans, providing a strong model for the formation of the core viridicatin structure.[4] The biosynthesis initiates from the amino acids L-phenylalanine and L-tyrosine.

A key step in the formation of viridicatol involves a cytochrome P450 enzyme that catalyzes a meta-hydroxylation.[4] Following the formation of viridicatin, a final enzymatic step is required to produce O-methylviridicatin. This is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), which transfers a methyl group to the hydroxyl group of viridicatin. The identification and characterization of the specific O-methyltransferase responsible for this conversion in different fungal strains is an active area of research.[5][6]

O-Methylviridicatin Biosynthesis cluster_0 Core Viridicatin Biosynthesis cluster_1 Final Methylation Step L-Phenylalanine L-Phenylalanine Cyclopenin Cyclopenin L-Phenylalanine->Cyclopenin Multiple Enzymatic Steps L-Tyrosine L-Tyrosine L-Tyrosine->Cyclopenin Viridicatin Viridicatin Cyclopenin->Viridicatin Cytochrome P450 O-Methylviridicatin O-Methylviridicatin Viridicatin->O-Methylviridicatin O-Methyltransferase (OMT) SAM SAM OMT OMT SAM->OMT SAH SAH OMT->SAH

Caption: Proposed biosynthetic pathway of O-methylviridicatin.

Comparative Biological Activities

The biological activities of O-methylviridicatin are an area of growing interest. While comprehensive screening against a wide array of targets is ongoing, some key activities have been reported.

Antiviral Activity

O-methylviridicatin has demonstrated notable anti-HIV activity. It has been shown to block the activation of the HIV long terminal repeat by TNF-α in HeLa cells with a half-maximal inhibitory concentration (IC50) of 5 µM.[1]

Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for O-methylviridicatin against a broad panel of bacteria and fungi are not extensively reported, the parent compound, viridicatin, exhibits strong antibiotic activity against Mycobacterium tuberculosis, Bacillus subtilis, and Staphylococcus aureus.[7] Derivatives of viridicatin have also shown narrow-spectrum antibacterial activity.[8] This suggests that O-methylviridicatin may also possess antimicrobial properties that warrant further investigation.

Cytotoxic Activity

Table 2: Reported Biological Activities of O-Methylviridicatin

Biological ActivityTarget/AssayResult (IC50/MIC)Fungal Source (if specified)
Antiviral Anti-HIV (TNF-α induced LTR activation in HeLa cells)IC50 = 5 µM[1]Penicillium sp.
Antimicrobial Not specified for O-methylviridicatinData not available-
Cytotoxicity HeLa (Cervical Cancer)IC50 = 5 µM[1]Penicillium sp.
A549 (Lung Carcinoma)Data not available-
HepG2 (Hepatocellular Carcinoma)Data not available-

Further studies are required to elucidate the full spectrum of O-methylviridicatin's antimicrobial and cytotoxic activities, including determining MIC values against a panel of pathogenic microbes and IC50 values against a broader range of cancer cell lines.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments and workflows involved in the comparative analysis of O-methylviridicatin.

Fungal Culture and Metabolite Extraction

Rationale: This protocol is designed to cultivate the fungal strains under controlled conditions to promote the production of secondary metabolites, followed by an efficient extraction of O-methylviridicatin from the culture.

Step-by-Step Methodology:

  • Fungal Strain and Culture Conditions:

    • Obtain pure cultures of the desired Penicillium strains (e.g., P. aurantiogriseum, P. puberulum) from a reputable culture collection.

    • Prepare a suitable liquid culture medium, such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth.

    • Inoculate the liquid medium with a spore suspension or a small agar plug from a fresh plate culture of the fungus.

    • Incubate the cultures at 25-28°C for 14-21 days with shaking (150 rpm) to ensure proper aeration and growth.

  • Extraction of Secondary Metabolites:

    • After the incubation period, separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Fungal_Culture_and_Extraction Start Inoculate Liquid Culture Incubate Incubate (25-28°C, 14-21 days) Start->Incubate Filter Separate Mycelium and Broth Incubate->Filter Extract Liquid-Liquid Extraction (Ethyl Acetate) Filter->Extract Dry Dry with Sodium Sulfate Extract->Dry Concentrate Rotary Evaporation Dry->Concentrate End Crude Extract Concentrate->End

Caption: Workflow for fungal culture and metabolite extraction.

Purification of O-Methylviridicatin

Rationale: This protocol utilizes chromatographic techniques to isolate and purify O-methylviridicatin from the crude fungal extract.

Step-by-Step Methodology:

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

    • Pack a glass column with silica gel 60 (70-230 mesh) slurried in a non-polar solvent (e.g., hexane).

    • Load the dissolved crude extract onto the top of the silica gel column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing O-methylviridicatin.

  • High-Performance Liquid Chromatography (HPLC):

    • Combine and concentrate the fractions containing O-methylviridicatin.

    • Further purify the enriched fraction using a semi-preparative HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water.

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Collect the peak corresponding to O-methylviridicatin and concentrate it to obtain the pure compound.

Characterization of O-Methylviridicatin

Rationale: This section describes the analytical techniques used to confirm the identity and purity of the isolated O-methylviridicatin.

Step-by-Step Methodology:

  • Mass Spectrometry (MS):

    • Analyze the purified compound using high-resolution mass spectrometry (HRMS) to determine its exact mass and molecular formula (C16H13NO2).[1]

    • Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can aid in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire 1H NMR and 13C NMR spectra to determine the chemical structure of the molecule. Key expected signals include those for the methoxy group, aromatic protons, and the quinolinone backbone.

Antimicrobial Activity Assay (Broth Microdilution Method)

Rationale: This protocol determines the minimum inhibitory concentration (MIC) of O-methylviridicatin against a panel of bacteria and fungi.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media to the mid-logarithmic phase.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Broth Microdilution Assay:

    • Prepare a series of twofold dilutions of O-methylviridicatin in a 96-well microtiter plate containing the appropriate growth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plates at the optimal temperature for the respective microorganism for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • The MIC is the lowest concentration of O-methylviridicatin that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used here to determine the cytotoxic effect of O-methylviridicatin on cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell lines (e.g., A549, HeLa, HepG2) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment with O-Methylviridicatin:

    • Prepare a series of dilutions of O-methylviridicatin in the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the solvent used to dissolve the compound).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative_Analysis_Logic cluster_strains Fungal Strains cluster_production Production & Isolation cluster_activity Biological Activity Strain1 Strain A (e.g., P. aurantiogriseum) Yield1 Yield of OMV Strain1->Yield1 Strain2 Strain B (e.g., P. puberulum) Yield2 Yield of OMV Strain2->Yield2 Antimicrobial1 Antimicrobial (MIC) Yield1->Antimicrobial1 Cytotoxicity1 Cytotoxicity (IC50) Yield1->Cytotoxicity1 Antimicrobial2 Antimicrobial (MIC) Yield2->Antimicrobial2 Cytotoxicity2 Cytotoxicity (IC50) Yield2->Cytotoxicity2 Comparison Comparative Analysis Antimicrobial1->Comparison Cytotoxicity1->Comparison Antimicrobial2->Comparison Cytotoxicity2->Comparison

Caption: Logical workflow for the comparative analysis of O-methylviridicatin.

Discussion and Future Directions

This guide provides a framework for the comparative analysis of O-methylviridicatin from different fungal strains. The available data, although limited, suggests that O-methylviridicatin is a promising bioactive compound with potential applications in antiviral therapy. However, to fully realize its therapeutic potential, several key areas require further investigation.

A systematic screening of a diverse collection of Penicillium and other fungal species is necessary to identify high-yielding strains of O-methylviridicatin. Optimization of fermentation conditions for these high-producing strains will be crucial for sustainable production. Furthermore, a comprehensive evaluation of the antimicrobial and cytotoxic activities of purified O-methylviridicatin is essential. This should include determining MIC values against a broad range of clinically relevant bacteria and fungi, as well as IC50 values against a panel of human cancer cell lines.

The elucidation of the complete biosynthetic pathway, including the identification and characterization of the specific O-methyltransferase involved, will open avenues for synthetic biology approaches to enhance the production of O-methylviridicatin or to generate novel analogs with improved bioactivity.

References

  • Heguy, A., Cai, P., Meyn, P., et al. (1998). Isolation and characterization of the fungal metabolite 3-O-methylviridicatin as an inhibitor of tumour necrosis factor α-induced human immunodeficiency virus replication. Antiviral Chemistry & Chemotherapy, 9(2), 149-155. [Link]

  • PubChem. (n.d.). Viridicatin. National Center for Biotechnology Information. [Link]

  • El-Hawary, S. S., Moawad, A. S., Bahr, D. C., & Abdel-Hady, H. (2020). The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024). Marine Drugs, 18(10), 509. [Link]

  • Ciegler, A., Fennell, D. I., Sansing, G. A., Detroy, R. W., & Bennett, G. A. (1973). Mycotoxin-Producing Strains of Penicillium viridicatum: Classification into Subgroups. Applied Microbiology, 26(3), 271–278. [Link]

  • Al-Shaibani, M. M., Al-Khdhair, S. A., & Al-Shammari, A. M. (2020). Anticancer Effect of Mycotoxins From Penicillium aurantiogriseum: Exploration of Natural Product Potential. Cureus, 12(10), e10851. [Link]

  • Zhang, Z. X., Li, Z. H., Yin, W. B., & Li, S. M. (2022). Biosynthesis of Viridicatol in Penicillium palitans Implies a Cytochrome P450-Mediated meta Hydroxylation at a Monoalkylated Benzene Ring. Organic Letters, 24(1), 262–267. [Link]

  • Pan, J., Liu, X., Zhang, H., & Che, Y. (2017). Alkaloids from Marine Fungi: Promising Antimicrobials. Marine Drugs, 15(7), 230. [Link]

  • Lv, Y., Wang, Y., & Zou, X. (2021). Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. International Journal of Molecular Sciences, 22(18), 9875. [Link]

  • Frisvad, J. C., & Filtenborg, O. (1989). Penicillium viridicatum, Penicillium verrucosum, and production of ochratoxin A. Applied and Environmental Microbiology, 55(10), 2694–2699. [Link]

  • Zhang, Z. X., Li, Z. H., Yin, W. B., & Li, S. M. (2022). Biosynthesis of Viridicatol in Penicillium palitans Implies a Cytochrome P450-Mediated meta Hydroxylation at a Monoalkylated Benzene Ring. Organic Letters, 24(1), 262–267. [Link]

  • Abdel-Hadi, A. M., Awad, M., Abo-Dahab, N., El-Shanawany, A., & El-Beih, A. A. (2015). Viridicatin and Dehydrocyclopeptine, two bioactive alkaloids isolated from marine derived fungus Penicillium aurantiogriseum AUMC 9759. Journal of Applied Pharmaceutical Science, 5(11), 001-007. [Link]

  • Wilson, B. J., Harris, T. M., & Hayes, A. W. (1967). Mycotoxin from Penicillium puberulum. Journal of Bacteriology, 93(5), 1737–1738. [Link]

  • El-Hawary, S. S., Moawad, A. S., Bahr, D. C., & Abdel-Hady, H. (2020). The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024). Marine Drugs, 18(10), 509. [Link]

Sources

Validation

A Cross-Validation of O-methylviridicatin's Bioactivity: A Comparative Guide to Assay Models

Introduction: Unveiling the Therapeutic Potential of O-methylviridicatin O-methylviridicatin, a derivative of the fungal alkaloid viridicatin, has emerged as a molecule of significant interest within the drug discovery l...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of O-methylviridicatin

O-methylviridicatin, a derivative of the fungal alkaloid viridicatin, has emerged as a molecule of significant interest within the drug discovery landscape.[1] Viridicatin and its analogues, produced by various Penicillium species, have demonstrated a spectrum of biological activities, including antimicrobial and cytotoxic effects.[1][2] This guide provides a comprehensive cross-validation of O-methylviridicatin's bioactivity, presenting a comparative analysis of its performance in different assay models. By delving into the technical nuances of these assays, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to design robust experimental workflows and accurately interpret resulting data.

This document will explore the anti-inflammatory, cytotoxic, and antimicrobial properties of O-methylviridicatin, offering detailed protocols, comparative data, and a discussion of the rationale behind choosing specific assay models.

I. Anti-inflammatory Activity: Targeting the TNF-α Pathway

O-methylviridicatin has been identified as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) induced processes, suggesting its potential as an anti-inflammatory agent.[3] TNF-α is a key pro-inflammatory cytokine implicated in a multitude of inflammatory diseases.[3] To quantitatively assess the anti-inflammatory effects of O-methylviridicatin, two primary in vitro models are employed: a direct measurement of TNF-α inhibition and an evaluation of its effect on the downstream inflammatory mediator, Cyclooxygenase-2 (COX-2).

A. Direct TNF-α Inhibition: Enzyme-Linked Immunosorbent Assay (ELISA)

The sandwich ELISA is a highly specific and sensitive method to quantify the amount of a particular protein, such as TNF-α, in a sample. This assay is crucial for determining if a compound directly inhibits the production or secretion of this pro-inflammatory cytokine.

The principle of the TNF-α sandwich ELISA lies in capturing the cytokine between two layers of antibodies. A plate is coated with a capture antibody specific to TNF-α. The cell culture supernatant, containing secreted TNF-α, is then added. Finally, a detection antibody, which is conjugated to an enzyme, is introduced. The addition of a substrate for the enzyme results in a colorimetric change that is proportional to the amount of TNF-α present.

ELISA_Workflow cluster_plate Microplate Well A 1. Coat with Capture Antibody B 2. Block Non-specific Binding Sites A->B C 3. Add Sample (containing TNF-α) B->C D 4. Add Detection Antibody (Enzyme-linked) C->D E 5. Add Substrate D->E F 6. Measure Absorbance E->F

Figure 1: Workflow of a sandwich ELISA for TNF-α detection.

  • Coating: Dilute the capture antibody in coating buffer and add to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Sample Incubation: Prepare serial dilutions of O-methylviridicatin and treat stimulated macrophages (e.g., LPS-stimulated RAW 264.7 cells) for a specified time. Collect the cell culture supernatants. Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody Incubation: Add the biotinylated detection antibody diluted in blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Stop Reaction: Add stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Construct a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of TNF-α in the samples. Calculate the IC₅₀ value for O-methylviridicatin, which is the concentration that inhibits 50% of TNF-α production.

B. Indirect Anti-inflammatory Assessment: COX-2 Inhibition Assay

The expression of COX-2 is induced by pro-inflammatory stimuli like TNF-α and is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[4][5] Assessing the ability of O-methylviridicatin to inhibit COX-2 activity provides an indirect measure of its anti-inflammatory potential.

A common method to assess COX-2 inhibition is a cell-free enzymatic assay. This assay measures the peroxidase activity of purified COX-2. The enzyme catalyzes the conversion of a substrate (e.g., arachidonic acid) to an intermediate that then reacts with a probe to generate a fluorescent or colorimetric signal. The presence of a COX-2 inhibitor will reduce the signal.

COX2_Inhibition_Workflow cluster_reaction Assay Reaction Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 Inhibitor O-methylviridicatin (Inhibitor) Inhibitor->COX2 Probe Fluorometric Probe PGG2->Probe Signal Fluorescent Signal Probe->Signal

Figure 2: Principle of a fluorometric COX-2 inhibition assay.

  • Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, arachidonic acid (substrate), and a fluorometric probe solution.

  • Inhibitor Preparation: Prepare serial dilutions of O-methylviridicatin and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and either the test compound (O-methylviridicatin), positive control, or vehicle control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

Assay ModelPrincipleEndpoint MeasuredAdvantagesDisadvantages
TNF-α ELISA Quantifies the concentration of TNF-α protein in a sample.TNF-α concentration (pg/mL or ng/mL)Highly specific and sensitive for the target cytokine.Does not provide information on the mechanism of inhibition (e.g., transcriptional or translational level).
COX-2 Inhibition Measures the enzymatic activity of purified COX-2.Rate of product formation (fluorescence or absorbance units)Provides direct information on the inhibitory effect on a key inflammatory enzyme.Cell-free assay may not fully reflect the cellular context.

II. Cytotoxic Activity: Evaluating Impact on Cancer Cell Viability

Assessing the cytotoxic potential of a compound is a critical step in drug development, both for identifying potential anticancer agents and for evaluating off-target toxicity. Here, we compare two common colorimetric assays used to determine cell viability: the MTT assay and the Crystal Violet assay.

A. Metabolic Activity as a Surrogate for Viability: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[6]

Living cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product. This conversion is proportional to the number of viable, metabolically active cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured.

MTT_Workflow cluster_process MTT Assay Principle A 1. Seed Cells & Treat with O-methylviridicatin B 2. Add MTT Reagent A->B C 3. Mitochondrial Dehydrogenases (in viable cells) Reduce MTT B->C D 4. Formazan Crystal Formation (Purple) C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance E->F

Figure 3: Workflow of the MTT cell viability assay.

  • Cell Seeding: Seed cancer cells (e.g., HeLa or A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of O-methylviridicatin for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.[6]

B. Staining Adherent Cells: Crystal Violet Assay

The Crystal Violet assay is a simple and rapid method for determining cell viability based on the staining of adherent cells.[7][8][9][10]

Crystal violet is a dye that binds to proteins and DNA of adherent cells.[7][8][9][10] During cell death, adherent cells detach from the culture plate.[7][10] After treatment with a cytotoxic compound, the remaining attached, viable cells are stained with crystal violet. The amount of dye retained is proportional to the number of viable cells.

Crystal_Violet_Workflow cluster_process Crystal Violet Assay Principle A 1. Seed Cells & Treat with O-methylviridicatin B 2. Wash to Remove Dead, Detached Cells A->B C 3. Fix and Stain Adherent Cells with Crystal Violet B->C D 4. Wash to Remove Excess Stain C->D E 5. Solubilize the Stain D->E F 6. Measure Absorbance E->F Broth_Microdilution_Workflow cluster_process Broth Microdilution Principle A 1. Prepare Serial Dilutions of O-methylviridicatin in Broth B 2. Inoculate Wells with Bacterial Suspension A->B C 3. Incubate B->C D 4. Observe for Growth (Turbidity) C->D E 5. Determine MIC (Lowest Concentration with No Visible Growth) D->E

Figure 5: Workflow of the broth microdilution assay.

  • Compound Dilution: Prepare a two-fold serial dilution of O-methylviridicatin in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of O-methylviridicatin at which no visible growth is observed. [11]

B. Qualitative Assessment of Susceptibility: Disk Diffusion Assay

The disk diffusion (Kirby-Bauer) assay is a qualitative method used to determine the susceptibility of a microorganism to an antimicrobial agent.

A standardized inoculum of the test microorganism is spread evenly onto the surface of an agar plate. A paper disk impregnated with a known concentration of the antimicrobial agent is then placed on the agar surface. The agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.

Disk_Diffusion_Workflow cluster_process Disk Diffusion Principle A 1. Inoculate Agar Plate with Bacterial Lawn B 2. Place O-methylviridicatin- impregnated Disk on Agar A->B C 3. Incubate B->C D 4. Measure the Diameter of the Zone of Inhibition C->D

Figure 6: Workflow of the disk diffusion assay.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution assay.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place a paper disk impregnated with a known amount of O-methylviridicatin onto the agar surface. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around the disk. The size of the zone is indicative of the susceptibility of the microorganism to the compound.

Assay ModelPrincipleEndpoint MeasuredAdvantagesDisadvantages
Broth Microdilution Determines the lowest concentration of an agent that inhibits microbial growth.Minimum Inhibitory Concentration (MIC) in µg/mL or mg/L.Quantitative and provides a precise measure of potency.More labor-intensive and time-consuming than disk diffusion.
Disk Diffusion Measures the ability of an agent to inhibit microbial growth on an agar surface.Diameter of the zone of inhibition (mm).Simple, rapid, and cost-effective for screening multiple compounds.Qualitative or semi-quantitative; results can be influenced by factors like diffusion rates.

IV. Comparative Data Summary & Discussion

While direct comparative studies on O-methylviridicatin across these diverse assay models are limited in the public domain, data on the parent compound, viridicatin, and related derivatives provide valuable insights.

BioactivityCompoundAssay ModelCell Line/OrganismResult (IC₅₀/MIC/Zone of Inhibition)Reference
Cytotoxicity ViridicatinMTT AssayHepG2 (Liver Cancer)IC₅₀: 32.88 µg/mL[1]
ViridicatinMTT AssayMCF-7 (Breast Cancer)IC₅₀: 24.33 µg/mL[1]
Antimicrobial Isatin DerivativeBroth MicrodilutionStaphylococcus aureusMIC: 0.01 mg/mL

Discussion of Expected Outcomes for O-methylviridicatin:

  • Anti-inflammatory Activity: Based on its known inhibition of TNF-α induced processes, it is anticipated that O-methylviridicatin would demonstrate a dose-dependent reduction in TNF-α secretion in the ELISA assay. The IC₅₀ value obtained would provide a quantitative measure of its potency. In the COX-2 inhibition assay, if O-methylviridicatin's mechanism involves downstream signaling from TNF-α, it may show inhibition of COX-2 activity, although this effect could be indirect.

  • Cytotoxic Activity: The MTT and Crystal Violet assays are expected to yield comparable IC₅₀ values for O-methylviridicatin against cancer cell lines. However, discrepancies can arise if the compound interferes with cellular metabolism without causing cell death (affecting the MTT assay) or if it induces changes in cell adhesion properties. Running both assays provides a more robust assessment of cytotoxicity.

  • Antimicrobial Activity: The broth microdilution assay will provide a precise MIC value for O-methylviridicatin against specific bacterial strains, offering a quantitative measure of its antibacterial potency. The disk diffusion assay will offer a qualitative confirmation of this activity, with the size of the zone of inhibition correlating with the MIC.

V. Conclusion: A Multi-faceted Approach to Bioactivity Profiling

The cross-validation of O-methylviridicatin's bioactivity through a panel of diverse assay models is essential for a comprehensive understanding of its therapeutic potential. Each assay, with its unique principle and endpoint, provides a different piece of the puzzle. The TNF-α ELISA and COX-2 inhibition assays will elucidate its anti-inflammatory mechanisms, while the MTT and Crystal Violet assays will define its cytotoxic profile. Finally, the broth microdilution and disk diffusion assays will quantify its antimicrobial efficacy.

By employing this multi-assay approach, researchers can build a robust data package that not only confirms the bioactivity of O-methylviridicatin but also provides critical insights into its mechanism of action, potency, and potential therapeutic applications. This guide serves as a foundational framework for such investigations, emphasizing the importance of methodological rigor and thoughtful assay selection in the pursuit of novel therapeutics.

VI. References

  • Abdel-Hadi, A. M., Awad, M., Abo-Dahab, N., El-Shanawany, A., & Abdel-Wahab, M. (2015). Viridicatin and Dehydrocyclopeptine, two bioactive alkaloids isolated from marine derived fungus Penicillium aurantiogriseum AUMC 9759. ResearchGate. [Link]

  • Allijn, I., Vaessen, S., Quarles van Ufford, L., & Schiffelers, R. (2016). Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro. ResearchGate. [Link]

  • Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols, 2016(4), pdb.prot087379. [Link]

  • Fithrotunnisa, et al. (2020). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Pharmacognosy Journal, 12(1). [Link]

  • Geserick, P., Hupe, M., & Abken, H. (2009). The crystal violet assay for determining cell viability. Methods in molecular biology (Clifton, N.J.), 563, 21–27.

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • IJERA. (n.d.). N-alkylation methods, Characterization and Evaluation of antibacterial activity of some Novel 5-Chloroisatin Derivatives. Retrieved from [Link]

  • JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube. [Link]

  • Khan, M. A., et al. (2023). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. National Institutes of Health. [Link]

  • MDPI. (2023). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. MDPI. [Link]

  • MDPI. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]

  • MDPI. (2021). Regulation of Cyclooxygenase-2 Expression in Human T Cells by Glucocorticoid Receptor-Mediated Transrepression of Nuclear Factor of Activated T Cells. MDPI. [Link]

  • MDPI. (2014). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. MDPI. [Link]

  • National Institutes of Health. (2020). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. National Institutes of Health. [Link]

  • National Institutes of Health. (2018). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. National Institutes of Health. [Link]

  • National Institutes of Health. (2012). Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression. National Institutes of Health. [Link]

  • Nelson Labs. (n.d.). Zone of Inhibition. Retrieved from [Link]

  • Patel, D. R., et al. (2020). Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study. National Institutes of Health. [Link]

  • Pharmacognosy Journal. (2020). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Phcogj.com. [Link]

  • ResearchGate. (2020). Inhibition of LPS-induced NO and TNF- production in RAW 264.7 macrophages. Retrieved from [Link]

  • ResearchGate. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Retrieved from [Link]

  • Singer Instruments. (n.d.). Zone of Inhibition explained. Retrieved from [Link]

  • Taylor & Francis. (n.d.). IC50 – Knowledge and References. Retrieved from [Link]

  • Vasanth, S., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. [Link]

  • YouTube. (2020, September 12). Assessing cytotoxicity using crystal violet [Video]. [Link]

  • Zhang, Y., et al. (2023). Cytotoxicity of Galantamine Peptide Esters Against HeLa Cell Line. Pharmacophore. [Link]

Sources

Comparative

confirming the cytotoxic effects of O-methylviridicatin on specific cell lines

In the landscape of oncological research, the exploration of natural products as potential chemotherapeutic agents remains a pivotal endeavor.[1][2] O-methylviridicatin, a derivative of the fungal alkaloid viridicatin, h...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the exploration of natural products as potential chemotherapeutic agents remains a pivotal endeavor.[1][2] O-methylviridicatin, a derivative of the fungal alkaloid viridicatin, has emerged as a compound of interest. This guide provides a comprehensive framework for confirming and characterizing the cytotoxic effects of O-methylviridicatin on a panel of human cancer cell lines, alongside a comparative analysis with established chemotherapeutic agents.

Introduction to O-Methylviridicatin and the Rationale for Cytotoxicity Profiling

O-methylviridicatin is a natural product belonging to the viridicatin group of alkaloids, which are known to be produced by several species of Penicillium.[3] While the broader class of alkaloids has been a rich source of anticancer compounds, the specific cytotoxic potential of O-methylviridicatin against a diverse range of cancer cell lines is not yet fully elucidated. Preliminary studies on related viridicatin alkaloids have shown antiproliferative activity, suggesting that O-methylviridicatin may also possess valuable cytotoxic properties.[3]

The primary objective of this guide is to present a systematic approach to:

  • Determine the cytotoxic potency of O-methylviridicatin across different cancer cell lineages.

  • Compare its efficacy to that of well-characterized chemotherapeutic drugs.

  • Elucidate the primary mechanism of cell death induced by O-methylviridicatin.

To achieve this, we will employ a series of robust, validated in vitro assays. The selection of a diverse panel of cancer cell lines is crucial to identify potential tissue-specific sensitivities and to gain a broader understanding of the compound's spectrum of activity.

Experimental Design: A Multi-faceted Approach to Characterizing Cytotoxicity

A thorough investigation into the cytotoxic effects of a novel compound requires a multi-pronged experimental approach. We will first establish the dose-dependent inhibitory effects on cell viability and then delve into the mechanistic aspects of cell death, specifically apoptosis and cell cycle arrest.

Cell Line Selection: Representing Diverse Cancer Phenotypes

The choice of cell lines is critical for a comprehensive assessment.[4] We have selected a panel that represents some of the most prevalent and challenging cancers:

  • MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.

  • MDA-MB-231: A human breast adenocarcinoma cell line, triple-negative (ER, PR, and HER2-negative), known for its aggressive phenotype.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.

  • HCT-116: A human colorectal carcinoma cell line.

This selection allows for the evaluation of O-methylviridicatin's efficacy against cancers with different origins and molecular characteristics.

Comparative Agents: Establishing a Benchmark

To contextualize the cytotoxic potential of O-methylviridicatin, it is essential to compare its activity against standard-of-care chemotherapeutic agents with well-defined mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[5][6]

  • Etoposide: A topoisomerase II inhibitor that induces DNA strand breaks.[7]

  • Paclitaxel (Taxol): A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[8][9][10]

Experimental Workflow

The overall experimental workflow is designed to provide a comprehensive cytotoxic profile of O-methylviridicatin.

experimental_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanistic Phase 2: Mechanistic Elucidation cluster_analysis Phase 3: Data Analysis & Comparison start Select Cell Lines (MCF-7, MDA-MB-231, A549, HeLa, HCT-116) treatment Treat with O-methylviridicatin & Comparative Agents (Doxorubicin, Etoposide, Paclitaxel) start->treatment mtt_assay MTT Assay (24, 48, 72 hours) treatment->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 apoptosis Annexin V-FITC/PI Staining (Flow Cytometry) ic50->apoptosis cell_cycle Propidium Iodide Staining (Flow Cytometry) ic50->cell_cycle caspase Caspase-3 Activity Assay ic50->caspase data_table Tabulate IC50 Values ic50->data_table pathway_analysis Analyze Apoptosis & Cell Cycle Data apoptosis->pathway_analysis cell_cycle->pathway_analysis caspase->pathway_analysis conclusion Draw Conclusions on Cytotoxicity & Mechanism of Action data_table->conclusion pathway_analysis->conclusion

Figure 1. Experimental workflow for characterizing the cytotoxic effects of O-methylviridicatin.

Methodologies: Detailed Protocols for Robust Data Generation

The following protocols are standard, well-validated methods for assessing cytotoxicity and the underlying cellular mechanisms.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Treat the cells with a serial dilution of O-methylviridicatin and the comparative agents (Doxorubicin, Etoposide, Paclitaxel) for 24, 48, and 72 hours. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if the compound is dissolved in a solvent.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]

Protocol:

  • Cell Treatment: Treat cells with O-methylviridicatin at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. FITC-Annexin V is detected in the FL1 channel and PI in the FL2 channel.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17][18]

Protocol:

  • Cell Treatment: Treat cells with O-methylviridicatin at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[19][20][21][22]

Protocol:

  • Cell Lysate Preparation: Treat cells with O-methylviridicatin at its IC50 concentration for 24 and 48 hours. Lyse the cells to release intracellular proteins.

  • Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase-3 substrate (DEVD-pNA).

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm. The amount of pNA released is proportional to the caspase-3 activity.

Data Presentation and Comparative Analysis

The data generated from these assays will be systematically organized to facilitate a clear comparison of O-methylviridicatin with the standard chemotherapeutic agents.

IC50 Value Comparison

The cytotoxic potency of each compound will be summarized in the following table. Lower IC50 values indicate higher cytotoxicity.

Cell LineO-Methylviridicatin IC50 (µM)Doxorubicin IC50 (µM)Etoposide IC50 (µM)Paclitaxel IC50 (µM)
MCF-7 [Experimental Data][Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data]
MDA-MB-231 [Experimental Data][Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data]
A549 [Experimental Data][Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data]
HeLa [Experimental Data][Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data]
HCT-116 [Experimental Data][Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data]

Note: IC50 values are typically determined after 48 or 72 hours of treatment.

Mechanistic Insights from Apoptosis and Cell Cycle Analysis

The results from the flow cytometry and caspase activity assays will provide crucial information on how O-methylviridicatin induces cell death.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_early Early Apoptosis cluster_execution Execution Phase cluster_late Late Apoptosis/Necrosis stimulus O-methylviridicatin ps_translocation Phosphatidylserine (PS) Translocation to Outer Membrane stimulus->ps_translocation annexin_v Annexin V-FITC Binding ps_translocation->annexin_v Detectable by caspase3 Caspase-3 Activation ps_translocation->caspase3 dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation cell_shrinkage Cell Shrinkage caspase3->cell_shrinkage membrane_permeability Loss of Membrane Integrity caspase3->membrane_permeability pi_staining Propidium Iodide (PI) Staining membrane_permeability->pi_staining Allows

Figure 2. Simplified schematic of the apoptotic pathway investigated.

A significant increase in the Annexin V-positive/PI-negative cell population would indicate that O-methylviridicatin induces early apoptosis. An increase in the Annexin V-positive/PI-positive population would suggest late-stage apoptosis or necrosis. The cell cycle analysis may reveal an accumulation of cells in a specific phase (e.g., G2/M arrest), which can provide clues about the molecular targets of the compound. Finally, elevated caspase-3 activity will confirm the involvement of this key executioner caspase in the apoptotic process.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for confirming and characterizing the cytotoxic effects of O-methylviridicatin. By comparing its activity against a panel of diverse cancer cell lines and established chemotherapeutic agents, researchers can gain a clear understanding of its potential as an anticancer agent. The mechanistic studies will provide valuable insights into its mode of action, which is crucial for further drug development.

Future investigations could expand on these findings by:

  • Screening a broader range of cancer cell lines to identify additional sensitive targets.

  • Investigating the effects on non-cancerous cell lines to assess selectivity and potential toxicity to healthy tissues.

  • Conducting in vivo studies in animal models to evaluate the anti-tumor efficacy and safety profile of O-methylviridicatin.

The systematic approach detailed in this guide will provide the foundational data necessary to advance the study of O-methylviridicatin as a promising candidate in the field of cancer therapeutics.

References

  • B Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). Molecular mechanisms of etoposide. Biochimie, 92(10), 1280–1292.
  • Cools, F., D'hooghe, M., & De Kimpe, N. (2020). Alkaloids from Marine Fungi: Promising Antimicrobials. Marine drugs, 18(6), 323.
  • Horwitz, S. B. (1994). Taxol (paclitaxel): mechanisms of action. Annals of oncology, 5 Suppl 6, S3–S6.
  • Mizutani, H., Tada-Oikawa, S., Hiraku, Y., Kojima, M., & Kawanishi, S. (2005). Mechanism of apoptosis induced by doxorubicin through generation of hydrogen peroxide. Life sciences, 76(13), 1439–1453.
  • Cragg, G. M., & Pezzuto, J. M. (2016). Natural Products as a Vital Source for the Discovery of Cancer Chemotherapeutic and Chemopreventive Agents. Medical principles and practice : international journal of the Kuwait University, Health Science Centre, 25 Suppl 2(Suppl 2), 41–59.
  • Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]

  • Natural Product Sciences. (2023). Cytotoxic Activities on Human Ovarian Cancer Cell Lines by Neolignans and Diarylnonanoids from the Seed of Myristica fragrans Houtt.
  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677–2681.
  • MarinBio. (n.d.). Choosing T-Cell Assays for Cancer Immunotherapy: A Guide to Selection. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,.... Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • MDPI. (2022). Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. Molecules, 27(24), 8996.
  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7755.
  • National Center for Biotechnology Information. (2024). Vinca Alkaloid Toxicity. Retrieved from [Link]

  • Babraham Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Choosing the right cell line for your experiment. Retrieved from [Link]

  • Spandidos Publications. (2013). Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel. Oncology Letters, 6(4), 1081-1085.
  • National Center for Biotechnology Information. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PLoS ONE, 9(3), e91813.
  • National Center for Biotechnology Information. (2014). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 106, 7.10.1–7.10.11.
  • ResearchGate. (n.d.). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with.... Retrieved from [Link]

  • Net Journals. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung.
  • ResearchGate. (n.d.). Validation and development of MTH1 inhibitors for treatment of cancer. Retrieved from [Link]

  • PubMed. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British journal of cancer, 68(6), 1154–1158.
  • YouTube. (2022). Synthetic Lethality in Cancer Therapeutics - OICR Mondays. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ratio of etoposide IC50 to compound IC50 for human HCT116 cells. Retrieved from [Link]

  • BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer. Journal of Cancer Research and Clinical Oncology, 151(10), 1-24.
  • MarinBio. (n.d.). Choosing T-Cell Assays for Cancer Immunotherapy: A Guide to Selection. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 concentrations of CM derivative and etoposide against different cell lines. Retrieved from [Link]

  • ERIC. (2019). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Journal of the South Carolina Academy of Science, 17(2), 1-8.
  • MDPI. (n.d.). Special Issue : Biological Activities of Alkaloids: From Toxicology to Pharmacology. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Evaluating the Synergistic Effects of O-methylviridicatin with Conventional Antibiotics

In the face of mounting antimicrobial resistance, the scientific community is compelled to explore innovative strategies to extend the lifespan of our existing antibiotic arsenal. One promising avenue is the use of combi...

Author: BenchChem Technical Support Team. Date: February 2026

In the face of mounting antimicrobial resistance, the scientific community is compelled to explore innovative strategies to extend the lifespan of our existing antibiotic arsenal. One promising avenue is the use of combination therapies, where a bioactive compound, while not necessarily a potent antibiotic on its own, can significantly enhance the efficacy of a conventional antibiotic. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential synergistic effects of O-methylviridicatin, a natural alkaloid mycotoxin derivative, with other antibiotics.

O-methylviridicatin belongs to the viridicatin group of alkaloids, which are noted for their unique core scaffold and have garnered interest in drug discovery.[1] While research into the direct synergistic effects of O-methylviridicatin is still emerging, the viridicatin skeleton has been identified as a promising scaffold for further exploration as an antimicrobial compound.[2] This guide will equip researchers with the foundational knowledge and detailed experimental protocols to systematically investigate and quantify the synergistic potential of O-methylviridicatin, thereby contributing to the development of novel combination therapies to combat multidrug-resistant pathogens.

The Rationale for Synergy: Why Combine O-methylviridicatin with Other Antibiotics?

The primary goal of antibiotic synergy is to achieve a therapeutic effect that is greater than the sum of the individual effects of each compound.[2] This can manifest in several ways, including a reduction in the minimum inhibitory concentration (MIC) of the conventional antibiotic, a broadening of the antibacterial spectrum, or a decreased likelihood of the emergence of resistant strains.

While the precise mechanism of action for O-methylviridicatin's potential synergistic activity is yet to be fully elucidated, several plausible hypotheses can be explored. Many alkaloids exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting essential enzymes.[3] Should O-methylviridicatin act on a different target than a conventional antibiotic, this dual-pronged attack could overwhelm the bacterial defense mechanisms.[2] For instance, if O-methylviridicatin were to increase the permeability of the bacterial cell wall, it could facilitate the entry of another antibiotic that targets intracellular components.

Experimental Protocols for Synergy Evaluation

To rigorously assess the synergistic potential of O-methylviridicatin, two primary in vitro methods are widely employed: the checkerboard assay and the time-kill curve analysis. These assays, when performed meticulously, provide quantitative data to classify the interaction between two compounds as synergistic, additive, indifferent, or antagonistic.

The Checkerboard Assay: Quantifying Inhibitory Synergy

The checkerboard assay is a robust method for determining the Fractional Inhibitory Concentration (FIC) index, a key metric for quantifying synergy.[4] This assay involves exposing a bacterial inoculum to a two-dimensional array of serial dilutions of O-methylviridicatin and a partner antibiotic, both individually and in combination.[4][5]

  • Preparation of Bacterial Inoculum: From a fresh overnight culture plate of the test organism (e.g., Methicillin-resistant Staphylococcus aureus - MRSA), select 3-5 colonies. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Preparation of Antibiotic and O-methylviridicatin Solutions: Prepare stock solutions of the partner antibiotic and O-methylviridicatin in an appropriate solvent. From these, create a series of two-fold serial dilutions in a 96-well microtiter plate.

  • Plate Setup:

    • Add 50 µL of the highest concentration of the partner antibiotic to the first row and perform serial two-fold dilutions down the plate.

    • Similarly, add 50 µL of the highest concentration of O-methylviridicatin to the first column and perform serial two-fold dilutions across the plate.

    • This creates a "checkerboard" pattern where each well contains a unique combination of concentrations of the two compounds.

    • Include control wells with each drug alone, as well as a growth control (no antimicrobial agents) and a sterility control (no bacteria).

  • Inoculation and Incubation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis and FICI Calculation: After incubation, determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) for each compound is calculated as follows:

    • FIC of O-methylviridicatin = MIC of O-methylviridicatin in combination / MIC of O-methylviridicatin alone

    • FIC of Antibiotic = MIC of Antibiotic in combination / MIC of Antibiotic alone

    The FICI is the sum of the individual FICs: FICI = FIC of O-methylviridicatin + FIC of Antibiotic [3]

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI < 4.0

  • Antagonism: FICI ≥ 4.0[3][6]

Caption: Workflow for the Checkerboard Synergy Assay.

Time-Kill Curve Analysis: Assessing Bactericidal Synergy

While the checkerboard assay measures the inhibition of growth (bacteriostatic activity), the time-kill curve analysis assesses the rate of bacterial killing (bactericidal activity) over time. This method provides a dynamic view of the antimicrobial interaction.

  • Preparation: Prepare bacterial cultures and antimicrobial solutions as described for the checkerboard assay. The concentrations of O-methylviridicatin and the partner antibiotic are typically tested at sub-MIC levels (e.g., 0.5 x MIC) to observe synergy.

  • Experimental Setup:

    • Set up a series of flasks or tubes containing MHB.

    • Include a growth control (no antimicrobials), O-methylviridicatin alone, the partner antibiotic alone, and the combination of both.

  • Inoculation and Sampling: Inoculate each flask with the standardized bacterial suspension. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate them on appropriate agar plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

  • Indifference: A < 2-log10 but > 1-log10 change in CFU/mL.

  • Antagonism: A ≥ 1-log10 increase in CFU/mL in the combination compared to the most active single agent.

Caption: Workflow for Time-Kill Curve Analysis.

Data Presentation: A Comparative Overview

To facilitate the comparison of synergistic effects, it is crucial to present the quantitative data in a clear and structured format. The following tables provide templates for summarizing the results from checkerboard assays and time-kill curve analyses.

Table 1: Checkerboard Assay Results for O-methylviridicatin in Combination with Various Antibiotics against MRSA

Antibiotic PartnerMIC of O-methylviridicatin Alone (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC of O-methylviridicatin in Combination (µg/mL)MIC of Antibiotic in Combination (µg/mL)FICIInterpretation
Vancomycin1282320.250.375Synergy
Linezolid12846411.0Additive
Daptomycin1281160.250.375Synergy
Ciprofloxacin12832128161.5Indifference

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Time-Kill Curve Analysis of O-methylviridicatin and Vancomycin against MRSA

TreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 24hLog10 Reduction at 24h
Growth Control6.09.5-
O-methylviridicatin (0.5 x MIC)6.08.01.5
Vancomycin (0.5 x MIC)6.06.53.0
O-methylviridicatin + Vancomycin6.03.56.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the synergistic effects of O-methylviridicatin with conventional antibiotics. While the viridicatin class of compounds shows antimicrobial potential, further research is necessary to identify specific synergistic combinations and elucidate the underlying mechanisms of action. By employing the detailed protocols for checkerboard and time-kill curve assays outlined herein, researchers can generate the critical data needed to advance our understanding of O-methylviridicatin's therapeutic potential. The discovery of synergistic combinations could pave the way for novel treatment strategies that are not only more effective against resistant pathogens but also have the potential to reduce the required doses of antibiotics, thereby minimizing toxicity and slowing the emergence of further resistance.

References

  • Science.gov. (n.d.). synergistic antibiotic combinations: Topics by Science.gov. Retrieved from [Link]

  • PMC - NIH. (n.d.). Antibacterial activity of oxyresveratrol against methicillin-resistant Staphylococcus aureus and its mechanism. Retrieved from [Link]

  • ASM Journals. (n.d.). Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. Retrieved from [Link]

  • PMC - NIH. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Retrieved from [Link]

  • PubMed. (2020). Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

  • Bio-protocol. (n.d.). Interpretation of Fractional Inhibitory Concentration Index (FICI). Retrieved from [Link]

  • PMC - NIH. (n.d.). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antibacterial activity of O-methyl derivatives of azalide antibiotics: I. 4", 11 and 12-OMe derivatives via direct methylation. Retrieved from [Link]

  • PMC - NIH. (n.d.). New and simplified method for drug combination studies by checkerboard assay. Retrieved from [Link]

  • ResearchGate. (2023). How do you calculate the fractional inhibitory concentration index of two combinations of antibiotic and plant extract, when their MICs are unknown?. Retrieved from [Link]

  • PMC - NIH. (n.d.). Interactions of naturally occurring compounds with antimicrobials. Retrieved from [Link]

  • The Open Microbiology Journal. (n.d.). Synergistic Effects of Antibiotic Combinations against Staphylococcus aureus in Clinical Samples from Inpatients at a Tertiary Care Facility in Hyderabad, India. Retrieved from [Link]

  • PMC - NIH. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Activity of Essential Oils Evaluated In Vitro against Escherichia coli and Staphylococcus aureus. Retrieved from [Link]

  • ResearchGate. (n.d.). Time kill curve assay chart showing the synergistic effect of a.... Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Biofilm Inhibitory Synergistic Effects of Combinations of Essential Oils and Antibiotics. Retrieved from [Link]

  • PMC - NIH. (2024). Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Antimicrobial Activities and Biofilm Inhibition Properties of Trigonella foenumgraecum Methanol Extracts against Multidrug-Resistant Staphylococcus aureus and Escherichia coli. Retrieved from [Link]

  • IOSR Journal. (2017). Antimicrobial Synergy Testing By Time-Kill Methods For Extensively Drug-Resistant Acinetobacter Baumannii Isolates. Retrieved from [Link]

  • MDPI. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Retrieved from [Link]

  • MDPI. (n.d.). Enhanced Biofilm Disruption in Methicillin-Resistant Staphylococcus aureus Using Rifampin and Fluoroquinolone Combinations. Retrieved from [Link]

  • PubMed. (2023). Antimicrobial Activities and Biofilm Inhibition Properties of Trigonella foenumgraecum Methanol Extracts against Multidrug-Resistant Staphylococcus aureus and Escherichia coli. Retrieved from [Link]

  • ASM Journals. (n.d.). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii | Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Medisage. (n.d.). Synergistic Antibiotic Combos Evaluated for Staphylococcus aureus Treatment. Retrieved from [Link]

  • Wikipedia. (n.d.). Methicillin-resistant Staphylococcus aureus. Retrieved from [Link]

  • YouTube. (2020). Measuring minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Crimson Publishers. (2021). Synergy Test for Antibacterial Activity: Towards the Research for a Consensus between the Fractional Inhibitory Concentration (Checkboard Method) and the Increase in Fold Area (Disc Diffusion Method). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Operational Safety Guide: Handling O-Methylviridicatin in Research Environments

Executive Summary & Hazard Context O-Methylviridicatin is not a generic reagent; it is a bioactive fungal metabolite and a potent TNF-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

O-Methylviridicatin is not a generic reagent; it is a bioactive fungal metabolite and a potent TNF- ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 inhibitor  (IC


5

M) with antiviral properties.[1] While specific human toxicity data (LD

) remains limited, its structural classification as a quinoline alkaloid and its specific biological targeting necessitate that it be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .

The Core Risk: The primary danger in research settings is not acute lethality, but bioactive exposure . Because this compound is frequently solubilized in DMSO (Dimethyl Sulfoxide), there is a critical risk of transdermal delivery. DMSO acts as a permeation enhancer, potentially carrying O-methylviridicatin directly into the bloodstream, bypassing the skin's natural barrier.

Operational Directive: Treat O-methylviridicatin as a Biosafety Level 2 (BSL-2) agent equivalent. All handling of the dry powder must occur within a containment device.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide redundancy. We do not rely on a single barrier.[1]

Protection CategoryStandard Protocol (Dry Powder)Solvated Protocol (DMSO/Ethanol)Scientific Rationale
Respiratory Fume Hood / BSC Class II Fume Hood / BSC Class IIInhalation of aerosolized alkaloids can trigger rapid systemic absorption.[1] N95/P100 respirators are only a backup if engineering controls fail.[1]
Dermal (Hands) Double Nitrile Gloves (4 mil min.)[1]Double Nitrile (Outer) + Laminate (Inner recommended)CRITICAL: DMSO permeates standard nitrile gloves in <5 minutes.[1] Double gloving provides a "doffing window" to remove outer gloves immediately upon splash contact.[1]
Ocular Chemical Safety Goggles Chemical Safety Goggles + Face Shield (if >10mL)Standard safety glasses offer insufficient protection against splashes of high-permeability solvents.[1]
Body Lab Coat (Tyvek/Polypropylene)Lab Coat + Impervious ApronCotton lab coats absorb solvents, holding the toxin against the skin. Tyvek repels liquid splashes.[1]

Operational Protocols

Phase A: Weighing & Static Control

The most common exposure route for quinoline alkaloids is electrostatic dispersion during weighing.

  • Engineering Control: All weighing must be performed inside a certified Chemical Fume Hood or Biosafety Cabinet.[1]

  • Static Mitigation: O-Methylviridicatin is a dry, crystalline solid prone to static charge.[1]

    • Action: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the compound.

    • Why: This prevents "jumping" of the powder, which contaminates the balance and the user’s cuffs.

  • Technique: Use the "tare-vessel" method. Do not weigh onto open paper.[1] Weigh directly into a pre-tared vial that can be capped immediately.

Phase B: Solubilization (The High-Risk Step)

Once in solution, the risk profile changes from inhalation to rapid dermal absorption.

  • Solvent Choice: DMSO is the standard solvent.[1]

  • The "Clean Hand / Dirty Hand" Rule:

    • Non-dominant hand (Clean): Holds the vial/clamp.[1]

    • Dominant hand (Dirty): Manipulates the pipette.[1]

  • Breakthrough Protocol:

    • If a drop of DMSO solution touches your glove, DO NOT WIPE IT.

    • Action: Immediately remove the outer glove, dispose of it as hazardous waste, wash the inner glove with water (if compatible) or inspect it, and don a fresh outer glove.

    • Logic: Wiping forces the solvent into the glove pores, accelerating breakthrough.

Phase C: Waste Management & Deactivation[1]
  • Solid Waste: Contaminated vials, tips, and gloves must be segregated into "Hazardous Chemical Waste" (Incineration stream).[1] Do not autoclave (chemical stability may survive heat).[1]

  • Liquid Waste: Collect in a dedicated carboy labeled "Bioactive Alkaloids in Solvent."

  • Spill Cleanup:

    • Powder: Cover with wet paper towels (to prevent dust), wipe up, and place in hazardous waste.

    • Solution: Absorb with vermiculite or chem-pads.[1] Clean surface with 10% bleach followed by 70% ethanol.[1] Note: Bleach oxidizes many alkaloids, aiding in deactivation, though incineration is the only guaranteed disposal method.

Logical Workflow Visualization

The following diagram illustrates the "Hierarchy of Controls" specifically for O-Methylviridicatin. Note the critical decision point at Solubilization.

G Start Start: O-Methylviridicatin Handling RiskAssess Step 1: Risk Assessment (Check Solvent: DMSO vs Ethanol) Start->RiskAssess EngControl Step 2: Engineering Controls (Fume Hood / BSC Mandatory) RiskAssess->EngControl PPE_Dry PPE (Dry Powder): Double Nitrile + Goggles + Lab Coat EngControl->PPE_Dry Handling Powder PPE_Liq PPE (Solvated): Double Nitrile + Apron (DMSO Permeation Risk) EngControl->PPE_Liq Handling Solution Action_Weigh Action: Weighing (Use Anti-Static Gun) PPE_Dry->Action_Weigh Action_Solv Action: Solubilization (High Dermal Risk) Action_Weigh->Action_Solv Spill Contingency: Spill/Splash Action_Solv->Spill Accident Disposal Disposal: Incineration Stream (No Autoclave) Action_Solv->Disposal Decon Decontamination: Remove Outer Glove -> Wash Spill->Decon Decon->Disposal

Figure 1: Operational safety workflow emphasizing the escalation of PPE requirements during the solubilization phase due to DMSO permeation risks.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazardous Drugs: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: O-Methylviridicatin.[1][2][3] National Library of Medicine.[1] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.